Trospium chloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl 2-hydroxy-2,2-diphenylacetate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCSYOQWLPPAOA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860076 | |
| Record name | Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73954-17-3 | |
| Record name | Spiro(8-azoniabicyclo(3.2.1)octane-8,1'-pyrrolidinium), 3-hydroxy-, chloride, benzilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073954173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pharmacology of Trospium Chloride: A Deep Dive into its Antagonistic Action on Muscarinic Receptors
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of trospium (B1681596) chloride on muscarinic acetylcholine (B1216132) receptors (mAChRs). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, signaling pathways, and quantitative pharmacology of trospium chloride, a key therapeutic agent for overactive bladder (OAB).
Executive Summary
This compound is a potent, non-selective, competitive antagonist of all five muscarinic receptor subtypes (M1-M5).[1][2] Its therapeutic efficacy in treating OAB stems from its ability to block the effects of acetylcholine on muscarinic receptors in the bladder, leading to relaxation of the detrusor smooth muscle.[3][4][5] A defining characteristic of this compound is its quaternary ammonium (B1175870) structure, which confers high hydrophilicity and limits its ability to cross the blood-brain barrier, thereby reducing central nervous system (CNS) side effects commonly associated with other antimuscarinic agents.[2][6][7] This guide will explore the binding characteristics, downstream signaling consequences, and the experimental methodologies used to elucidate the pharmacological profile of this compound.
Quantitative Binding Affinity of this compound at Muscarinic Receptors
The affinity of this compound for each of the five human muscarinic receptor subtypes has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. This compound exhibits high and relatively similar affinity across all five receptor subtypes, classifying it as a non-selective muscarinic antagonist.[1]
| Receptor Subtype | Binding Affinity (Ki, nM) |
| M1 | 3.5[1] |
| M2 | 1.1[1] |
| M3 | 1.0[1] |
| M4 | 1.4[1] |
| M5 | 6.0[1] |
Caption: Binding affinities of this compound for human muscarinic receptor subtypes.
Mechanism of Action: Antagonism of Muscarinic Receptor Signaling
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system and the CNS. These receptors are integral to regulating a wide range of physiological functions, including smooth muscle contraction, heart rate, and glandular secretions.
The five muscarinic receptor subtypes are broadly coupled to two major signaling pathways:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins.
-
M2 and M4 receptors primarily couple to Gi/o proteins.
This compound, as a competitive antagonist, binds to the same site as acetylcholine on the muscarinic receptor but does not activate it. By occupying the binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade.
Inhibition of Gq/11-Mediated Signaling
Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of the Gq/11 protein. This initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various cellular responses, including smooth muscle contraction. DAG activates protein kinase C (PKC), which phosphorylates numerous downstream targets.
This compound's antagonism of M1, M3, and M5 receptors blocks this entire cascade, preventing the generation of IP3 and DAG and the subsequent increase in intracellular calcium. This is the primary mechanism by which this compound induces relaxation of the bladder detrusor muscle, which is rich in M3 receptors.
Caption: Inhibition of Gq/11 signaling by this compound.
Inhibition of Gi/o-Mediated Signaling
Activation of M2 and M4 receptors by acetylcholine leads to the activation of the Gi/o protein. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of other effectors, such as inwardly rectifying potassium channels, leading to hyperpolarization and a decrease in cellular excitability.
By blocking M2 and M4 receptors, this compound prevents the inhibition of adenylyl cyclase and the modulation of ion channels, thereby antagonizing the effects of acetylcholine mediated by these receptor subtypes.
Caption: Inhibition of Gi/o signaling by this compound.
Experimental Protocols for Characterizing this compound's Mechanism of Action
The pharmacological profile of this compound has been established through a series of in vitro experiments. The following sections provide detailed, representative methodologies for the key assays used.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of a drug for a specific receptor. These assays involve competing a radiolabeled ligand with an unlabeled drug (this compound) for binding to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-NMS (typically near its Kd value), and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³H]-NMS as a function of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Inositol Phosphate (B84403) (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 activation, to assess the antagonistic effect of a drug on M1, M3, and M5 receptors.
Objective: To determine the potency of this compound in inhibiting agonist-induced IP accumulation.
Materials:
-
Whole cells expressing M1, M3, or M5 receptors.
-
[³H]-myo-inositol.
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Dowex anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Incubate cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound in the presence of LiCl.
-
Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptors and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Separation: Apply the extracts to Dowex anion-exchange columns to separate the [³H]-inositol phosphates from free [³H]-myo-inositol.
-
Quantification: Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation as a function of the this compound concentration to determine the IC50 value for the inhibition of the agonist response.
Calcium Imaging Assay
This functional assay directly measures changes in intracellular calcium concentration in response to receptor activation and its inhibition by an antagonist.
Objective: To visualize and quantify the inhibitory effect of this compound on agonist-induced calcium release.
Materials:
-
Whole cells expressing M1, M3, or M5 receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
A fluorescence microscope or a plate reader with fluorescence detection capabilities.
Procedure:
-
Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Antagonist Addition: Add varying concentrations of this compound and incubate.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist to stimulate the receptors.
-
Fluorescence Measurement: Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence response in the presence of different concentrations of this compound to determine the IC50 for the inhibition of the calcium signal.
Conclusion
This compound is a non-selective muscarinic antagonist with high affinity for all five receptor subtypes. Its primary mechanism of action involves the competitive blockade of acetylcholine binding to muscarinic receptors, thereby inhibiting both Gq/11 and Gi/o-mediated signaling pathways. This antagonistic action, particularly at M3 receptors in the bladder detrusor muscle, leads to smooth muscle relaxation and provides the therapeutic benefit in overactive bladder. The quaternary ammonium structure of this compound limits its CNS penetration, resulting in a favorable side-effect profile. The quantitative pharmacology and mechanism of action have been thoroughly characterized using a suite of in vitro assays, including radioligand binding, inositol phosphate accumulation, and calcium imaging, which together provide a comprehensive understanding of this important therapeutic agent.
References
- 1. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Path: A Technical Guide to the Pharmacokinetics and Bioavailability of Trospium Chloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of trospium (B1681596) chloride, a quaternary ammonium (B1175870) antimuscarinic agent, in key animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical species is fundamental for the design and interpretation of toxicological studies and for predicting its pharmacokinetic profile in humans.
Quantitative Pharmacokinetic Parameters
| Parameter | Mouse | Rat | Dog |
| Dose (Oral) | 200 mg/kg/day | 200 mg/kg/day | 0.1 - 0.5 mg/kg (IV) |
| AUC | 34 ng·h/mL | 753 ng·h/mL | Data not available |
| Cmax | Data not available | Data not available | Data not available |
| Tmax | Data not available | Data not available | Data not available |
| t1/2 | Data not available | Data not available | Data not available |
| Bioavailability | Data not available | Data not available | Data not available |
-
Note: The AUC values for mice and rats are derived from 4-week toxicity studies supporting carcinogenicity assessments and may not reflect the pharmacokinetics of single or therapeutic doses.[1] The intravenous dose in dogs was used to assess pharmacodynamic effects on gastrointestinal motility, and corresponding pharmacokinetic parameters were not reported.[2]
Experimental Protocols
The determination of trospium chloride's pharmacokinetic profile in animal models relies on a series of well-defined experimental procedures. These protocols are crucial for obtaining reliable and reproducible data.
Animal Models and Husbandry
Studies are typically conducted in common laboratory animal models such as Sprague-Dawley or Wistar rats, beagle dogs, and CD-1 or C57BL/6 mice. Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard chow and water are provided ad libitum, except when fasting is required for oral administration studies to minimize food effects on drug absorption.
Drug Administration
-
Oral (PO): this compound is typically dissolved or suspended in a suitable vehicle, such as water or methylcellulose, and administered via oral gavage. For bioavailability studies, animals are often fasted overnight prior to dosing.
-
Intravenous (IV): For intravenous administration, this compound is dissolved in a sterile isotonic solution, such as saline, and administered as a bolus injection or a slow infusion, usually into a prominent vein (e.g., tail vein in rodents, cephalic or saphenous vein in dogs).
Sample Collection
Blood samples are collected at predetermined time points after drug administration. In rodents, blood is often collected via the tail vein, saphenous vein, or through terminal cardiac puncture. In larger animals like dogs, blood is typically drawn from the cephalic or jugular vein. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin), and plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis. For excretion studies, urine and feces are collected using metabolic cages over specified periods.
Bioanalytical Method
The quantification of this compound in biological matrices is most commonly achieved using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and selectivity.
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to isolate the drug and remove interfering substances.
-
Chromatography: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is used to separate this compound from other components.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer, where the compound is ionized (e.g., by electrospray ionization) and detected based on its specific mass-to-charge ratio.
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software. Key parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral).
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: Workflow of a typical preclinical pharmacokinetic study.
Signaling Pathway of this compound's Antimuscarinic Action
Caption: Mechanism of this compound's anticholinergic effect.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Absorption
As a quaternary ammonium compound, this compound is highly polar and possesses a permanent positive charge, which significantly limits its oral absorption. In humans, the absolute bioavailability is less than 10%.[3][4] Animal studies suggest a similar low level of absorption.[3] The presence of food can further decrease the absorption of this compound.
Distribution
Following absorption, this compound distributes into various tissues. In rats, studies with radiolabeled this compound have shown that only small amounts cross the placenta.[3] Due to its hydrophilic nature and positive charge, penetration across the blood-brain barrier is minimal, which is a key differentiating feature from tertiary amine antimuscarinic agents.[5] Protein binding of this compound in human plasma ranges from 50% to 85%.[3]
Metabolism
This compound is not significantly metabolized by the cytochrome P450 (CYP) enzyme system.[5] The primary metabolic pathway is the hydrolysis of the ester bond, forming a spiroalcohol metabolite.[4] This limited metabolism reduces the potential for drug-drug interactions with compounds that are substrates, inhibitors, or inducers of CYP enzymes.
Excretion
The primary route of elimination for this compound is renal excretion of the unchanged parent drug.[5] Active tubular secretion plays a significant role in its renal clearance.[3] A smaller portion of the absorbed drug is eliminated in the feces.[3] In lactating rats, a very small percentage of an intravenously administered dose of radiolabeled this compound was excreted into the milk.[3]
Conclusion
The pharmacokinetic profile of this compound in animal models is characterized by low oral bioavailability, limited penetration of the blood-brain barrier, minimal metabolism, and predominantly renal excretion of the parent compound. These properties are consistent with its chemical nature as a quaternary ammonium compound. While comprehensive quantitative pharmacokinetic data in animal models is not extensively published, the available information provides a solid foundation for the design of non-clinical safety studies and for understanding the disposition of this drug. Further single-dose pharmacokinetic studies in rats, dogs, and mice would be beneficial to provide a more complete and directly comparable dataset for interspecies scaling and prediction of human pharmacokinetics.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Trospium Chloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for trospium (B1681596) chloride, a quaternary ammonium (B1175870) compound and a muscarinic antagonist used in research for its effects on overactive bladder and other conditions involving smooth muscle contraction. This document details established synthetic routes, purification protocols, and the underlying signaling pathways, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Synthesis of Trospium Chloride
The synthesis of this compound can be achieved through several routes, primarily involving the esterification of a nortropine (B26686) derivative with a benzilic acid derivative, followed by quaternization of the nitrogen atom. Below are two prominent methods described in the literature.
Method 1: Synthesis via Benziloyl Chloride and a Spirocyclic Nortropine Derivative
This common and efficient method involves a two-step process starting from nortropine. The first step is the preparation of the spirocyclic intermediate, followed by esterification with benziloyl chloride.
Experimental Protocol:
Step 1: Preparation of Chlorinated (3α-nortropine)-8-spiro-1-pyrrole ammonium salt
-
In a suitable reaction vessel, combine nortropine (33 g), triethylamine (B128534) (60 g), and 1,4-dichlorobutane (B89584) (120 g) in acetonitrile (B52724) (300 mL).
-
Heat the mixture to 45-50°C and stir for 10 hours.
-
A white solid will precipitate. Stop the stirring and filter the solid.
-
Wash the solid with acetonitrile and dry to obtain chlorinated (3α-nortropine)-8-spiro-1-pyrrole ammonium salt (40 g).
Step 2: Synthesis of this compound
-
In a reaction flask, add benziloyl chloride (48 g), acetonitrile (500 mL), and anhydrous potassium carbonate (24 g).
-
Add the chlorinated (3α-nortropine)-8-spiro-1-pyrrole ammonium salt (35 g) to the mixture.
-
Reflux the reaction mixture for 3 hours.
-
Cool the mixture to room temperature and continue stirring for an additional 3 hours.
-
Filter the resulting white solid and dry it to obtain crude this compound.[1]
-
The crude product can then be purified by recrystallization.
Quantitative Data for Method 1:
| Parameter | Value | Reference |
| Yield of this compound | 65% | [1] |
| Melting Point | 256-257°C | [1] |
Method 2: Synthesis via Benzilic Acid Imidazolide
This alternative route utilizes a different activated form of benzilic acid.
Experimental Protocol:
Step 1: Preparation of 2-Hydroxy-1-imidazole-1-yl-2,2-diphenyl-ethanone (Benzilic Acid Imidazolide)
-
Dissolve N,N'-carbonyldiimidazole (150 g) in dichloromethane (B109758) (1480 mL) under a nitrogen atmosphere at 15-20°C.
-
Add benzilic acid (211 g) and stir for 1 hour.
-
Filter the reaction mass and wash with dichloromethane (100 mL) to obtain the product (147 g).
Step 2: Synthesis of this compound
-
In a reaction vessel, heat a mixture of dimethylformamide (750 mL), 3-hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidine]chloride (75 g), and 4-(dimethylamino)pyridine (42.6 g) to 80°C.
-
Add the 2-Hydroxy-1-imidazole-1-yl-2,2-diphenyl-ethanone in portions at 80°C.
-
Stir the mixture for an additional 3 hours at 80°C.
-
Cool the reaction to 25°C, stir, and then filter the solid.
-
Wash the solid with acetonitrile (75 mL) to yield crude this compound (135 g).[2]
Quantitative Data for Method 2:
| Parameter | Value | Reference |
| Yield of Crude this compound | 91% | [2] |
Synthesis Workflow Diagram (Method 1):
Caption: Synthesis of this compound via Method 1.
Purification of this compound
For research applications requiring high purity, a robust purification protocol is essential. Recrystallization is the most commonly employed method.
Experimental Protocol: Purification by Recrystallization
-
Dissolve the crude this compound (50 g) in methanol (B129727) (500 mL) at 20-25°C.
-
Add activated charcoal (2.5 g) and stir the suspension for 1 hour.
-
Filter the mixture through a bed of hyflo and wash the filter cake with methanol (100 mL).
-
Distill the methanol from the filtrate under vacuum.
-
Strip the residue with isopropanol (B130326) (50 mL).
-
Degas the resulting mass for 1 hour.
-
Dissolve the mass in isopropanol (250 mL) and heat to 40-50°C.
-
Maintain this temperature for 10 minutes, then cool to 0°C.
-
Hold the mixture at 0°C for 1 hour to allow for complete crystallization.
-
Filter the purified product and wash with chilled isopropanol (50 mL).
-
Dry the final product to obtain pure this compound.[2]
Quantitative Data for Purification:
| Parameter | Value | Reference |
| Yield of Pure this compound | 90% | [2] |
| HPLC Purity | 99.87% | [2] |
Purification Workflow Diagram:
Caption: Purification of this compound by Recrystallization.
Signaling Pathway of this compound
This compound functions as a non-selective muscarinic antagonist.[3] Its therapeutic and research applications stem from its ability to block the action of acetylcholine (B1216132) at muscarinic receptors, particularly the M2 and M3 subtypes, which are abundant in the smooth muscle of the urinary bladder.[2]
Acetylcholine released from parasympathetic nerve endings normally binds to M3 receptors on detrusor smooth muscle cells. The M3 receptor is a Gq protein-coupled receptor.[4] Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration triggers the contraction of the smooth muscle.
The M2 receptor, also present in the bladder, is coupled to a Gi protein. Activation of the Gi protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Lower cAMP levels can indirectly contribute to muscle contraction.
This compound competitively binds to both M2 and M3 receptors, preventing acetylcholine from binding and initiating these signaling cascades.[2] The blockade of M3 receptors is the primary mechanism for the relaxation of the detrusor muscle, leading to an increase in bladder capacity and a reduction in involuntary contractions.
Signaling Pathway Diagram:
Caption: Antagonistic action of this compound on muscarinic signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Chemical Properties and Stability of Trospium Chloride in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of trospium (B1681596) chloride in solution. The information is compiled from peer-reviewed scientific literature, and regulatory documents, and is intended to be a valuable resource for professionals in the field of drug development and research.
Chemical and Physical Properties of Trospium Chloride
This compound is a quaternary ammonium (B1175870) compound and a synthetic derivative of atropine. It functions as a muscarinic receptor antagonist, primarily used in the treatment of overactive bladder. Its chemical structure confers specific properties that are crucial for its formulation and stability.
| Property | Value | References |
| Chemical Name | 3-[(Hydroxydiphenylacetyl)oxy]-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium] chloride | [1] |
| Molecular Formula | C₂₅H₃₀ClNO₃ | [1] |
| Molecular Weight | 427.97 g/mol | [1] |
| Appearance | Colorless to slightly yellow, fine crystalline solid | [1] |
| Solubility | Very soluble in water (~1g/2mL), freely soluble in methanol, practically insoluble in methylene (B1212753) chloride. | [1][2] |
| Melting Point | 266-268°C | [1] |
| pKa | As a quaternary ammonium compound, it is permanently charged and does not have a pKa in the typical sense. | |
| Log P (octanol/water) | -1.22 (at pH 7.4) | [1] |
Degradation Pathways and Stability in Solution
The primary degradation pathway for this compound in solution is the hydrolysis of its ester linkage. This reaction is susceptible to catalysis by both acid and base.
Hydrolytic Degradation
The ester bond in the this compound molecule is the most labile functional group in an aqueous environment. Hydrolysis results in the formation of two primary degradation products: spiroalcohol and benzilic acid.[3][4] This degradation is significantly influenced by the pH of the solution.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Several studies have investigated the stability of this compound under various stress conditions.
| Stress Condition | Reagents and Conditions | Observed Degradation | References |
| Acid Hydrolysis | 0.1 M HCl | Moderate degradation | [5] |
| 1 M and 2 M HCl for 2 hours | Degradation observed | [6] | |
| Alkaline Hydrolysis | 0.001 M NaOH | Moderate degradation | [5] |
| 0.1 M NaOH | Complete degradation | [5] | |
| 1 M and 2 M NaOH for 2 hours | Degradation observed | [6] | |
| Oxidative Degradation | 1% v/v H₂O₂ | Stable | [5] |
| 3% H₂O₂ for up to 10 hours | No significant degradation | [6] | |
| Thermal Degradation | 50°C | Moderate degradation | [5] |
| 80°C | Complete degradation | [5] | |
| 100°C for up to 6 hours | Degradation observed | [6] | |
| Photodegradation | 365 nm UV light | Stable | [5] |
| Sunlight (70,000-80,000 lux) for 48 hours | 8.8% degradation | [7] |
Note: The extent of degradation is highly dependent on the specific experimental conditions (e.g., duration of exposure, temperature).
Quantitative Stability Data
While several studies have performed forced degradation, detailed quantitative kinetic data such as degradation rate constants and half-lives at various pH and temperature conditions are not extensively available in the public domain. The thermal decomposition of solid this compound has been studied, and it was found to follow first-order kinetics.[8] However, for its stability in solution, we rely on the semi-quantitative results from forced degradation studies.
Experimental Protocols
General Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound in solution.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-fast liquid chromatography (UFLC) are commonly employed for this purpose.
Example RP-UFLC Method: [5]
-
Column: Enable C18G (250 mm × 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: Acetonitrile: 0.01M Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: PDA at 215 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Example RP-HPLC Method: [6]
-
Column: X-Bridge C18 (150 × 4.6mm, 3.5 µm)
-
Mobile Phase: Acetonitrile: Methanol: 0.05M Potassium dihydrogen phosphate: Triethylamine (25:25:50:0.2 by volume), pH adjusted to 4.0 ± 0.1 with ortho-phosphoric acid
-
Flow Rate: 1 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
Summary and Conclusion
This compound is a water-soluble compound that is relatively stable under oxidative and photolytic stress conditions. However, it is susceptible to degradation in aqueous solutions, primarily through ester hydrolysis. This degradation is accelerated by both acidic and alkaline conditions, as well as elevated temperatures. The development of a validated stability-indicating analytical method is therefore essential for the quality control of this compound formulations. While forced degradation studies have identified the primary degradation pathway and products, there is a lack of comprehensive public data on the degradation kinetics of this compound in solution. Further research in this area would be beneficial for optimizing formulation and storage conditions.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Stability-Indicating RP-UFLC Method for Determination of this compound in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 7. rjptonline.org [rjptonline.org]
- 8. medcraveonline.com [medcraveonline.com]
In Vitro Binding Affinity of Trospium Chloride to M1, M2, and M3 Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of trospium (B1681596) chloride for the M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors. Trospium chloride is a quaternary ammonium (B1175870) compound and a non-selective muscarinic antagonist used clinically for the treatment of overactive bladder.[1][2] Its pharmacological activity is mediated through competitive antagonism of acetylcholine at muscarinic receptors.[2] This document details the quantitative binding characteristics of this compound, the experimental protocols used to determine these properties, and the associated signaling pathways of the M1, M2, and M3 receptor subtypes.
Quantitative Binding Affinity of this compound
This compound exhibits high affinity for M1, M2, and M3 muscarinic receptors.[1] While it is generally considered a non-selective antagonist, subtle differences in its affinity for the different receptor subtypes have been reported. The binding affinity is typically quantified using the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity.
The available data on the specific binding affinities of this compound to human recombinant M1, M2, and M3 receptors from a single comparative study are limited. However, various studies have independently assessed its affinity for these receptors.
| Receptor Subtype | Ligand | Cell Line | pKi | Ki (nM) | Reference |
| M3 | This compound | CHO-K1 | 8.9 | 0.126 | [3] |
| Mixed (predominantly M2 & M3) | This compound | Human Bladder Detrusor | - | 3.1 | [4] |
| Mixed (predominantly M2) | This compound | Human Bladder Mucosa | - | 0.71 | [4] |
Note on Data Interpretation: The data presented above are derived from different experimental systems and methodologies, which can influence the absolute values. The pKi value from CHO-K1 cells expressing the recombinant human M3 receptor represents a more direct measure of affinity for that specific subtype. The Ki values from human bladder tissues reflect the compound's affinity in a more physiological context but represent a mixed population of muscarinic receptor subtypes.[4]
Experimental Protocols: Radioligand Binding Assay
The determination of the in vitro binding affinity of a compound like this compound to muscarinic receptors is commonly performed using a radioligand binding assay. This technique measures the displacement of a radiolabeled ligand with high affinity and specificity for the receptor by the unlabeled test compound.
General Workflow
A typical experimental workflow for a competitive radioligand binding assay is depicted below:
Detailed Methodology
2.2.1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, or M3 muscarinic receptor gene are cultured under standard conditions.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
2.2.2. Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Membrane preparations are incubated with a fixed concentration of a suitable radioligand, such as [³H]N-methylscopolamine ([³H]NMS), and varying concentrations of the unlabeled competitor (this compound).
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
2.2.3. Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Muscarinic Receptor Signaling Pathways
M1, M2, and M3 muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like acetylcholine, initiate distinct intracellular signaling cascades. As an antagonist, this compound blocks these pathways.
M1 Receptor Signaling Pathway
M1 receptors are primarily coupled to Gq/11 proteins.
M2 Receptor Signaling Pathway
M2 receptors are primarily coupled to Gi/o proteins.
M3 Receptor Signaling Pathway
Similar to M1 receptors, M3 receptors are primarily coupled to Gq/11 proteins.
Conclusion
This compound is a potent, non-selective antagonist of M1, M2, and M3 muscarinic receptors. Its high affinity for these receptors, as determined by in vitro radioligand binding assays, underlies its clinical efficacy. Understanding the specific binding characteristics and the downstream signaling pathways of these receptors is crucial for the rational design and development of novel muscarinic receptor modulators for various therapeutic applications. Further studies employing a standardized experimental approach to directly compare the binding kinetics of this compound across all five human muscarinic receptor subtypes would provide a more complete and nuanced understanding of its pharmacological profile.
References
Trospium Chloride: A Deep Dive into its Structure-Activity Relationship for Muscarinic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trospium (B1681596) chloride is a quaternary ammonium (B1175870) anticholinergic agent widely used in the management of overactive bladder (OAB). Its therapeutic efficacy stems from its potent, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), which mediate bladder smooth muscle contraction. A key feature of its molecular structure is the quaternary amine, which imparts a permanent positive charge, rendering the molecule highly hydrophilic. This characteristic significantly limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects commonly associated with other anticholinergic drugs. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of trospium chloride, presenting quantitative binding affinity data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental evaluation.
Core Structure-Activity Relationship of this compound
The pharmacological profile of this compound is intrinsically linked to its chemical structure. As a derivative of atropine (B194438), it features a tropine (B42219) ester of 3-hydroxy-2,2-diphenylpropionic acid. The key structural elements contributing to its activity are:
-
Quaternary Ammonium Group: The positively charged nitrogen atom within the spirocyclic system is the most critical feature for its SAR. This permanent charge makes the molecule highly polar and hydrophilic, which is the primary reason for its low penetration into the CNS.[1][2] This significantly reduces the incidence of side effects such as drowsiness and cognitive impairment.
-
Ester Linkage and Diphenylacetic Acid Moiety: The ester group and the bulky diphenylacetic acid portion of the molecule are crucial for high-affinity binding to the orthosteric site of muscarinic receptors. These groups likely engage in hydrophobic and van der Waals interactions within the receptor's binding pocket.
-
Tropane (B1204802) Ring System: The rigid bicyclic tropane backbone provides a specific three-dimensional conformation that is optimal for fitting into the muscarinic receptor binding site.
This compound is a non-selective antagonist, exhibiting high and roughly equal affinity for all five muscarinic receptor subtypes (M1-M5).[3] This broad-spectrum antagonism contributes to its efficacy in OAB, as both M2 and M3 subtypes are involved in bladder contraction.[4]
Quantitative Binding Affinity Data
The binding affinity of this compound for human muscarinic receptors has been determined through radioligand binding assays. The following tables summarize key quantitative data.
Table 1: Binding Affinities (pKi) of this compound for Human Recombinant Muscarinic Receptor Subtypes (M1-M5)
| Receptor Subtype | pKi (mean ± SEM) |
| M1 | 9.1 ± 0.1 |
| M2 | 9.2 ± 0.1 |
| M3 | 9.3 ± 0.1 |
| M4 | 9.0 ± 0.1 |
| M5 | 8.6 ± 0.1 |
SEM: Standard Error of the Mean
Table 2: Comparative Binding Affinities (Ki in nM) of this compound in Human Bladder Tissues
| Tissue | Ki (nM) [95% Confidence Limits] |
| Detrusor | 1.2 [0.8–1.9] |
| Mucosa | 0.4 [0.2–0.9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the SAR of this compound.
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for cloned human muscarinic receptors expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.
Objective: To determine the inhibition constant (Ki) of this compound at each of the five human muscarinic receptor subtypes (hM1-hM5) by measuring its ability to compete with a radiolabeled antagonist for receptor binding.
Materials:
-
CHO cell lines stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-labeled competitor: this compound.
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO cells expressing the desired muscarinic receptor subtype to confluence.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Cell membranes (typically 10-20 µg of protein).
-
A fixed concentration of [³H]-NMS (e.g., 0.1-0.4 nM).
-
Increasing concentrations of this compound (e.g., 12 different concentrations ranging from picomolar to micromolar).
-
For determining non-specific binding, add 1 µM atropine instead of this compound.
-
For determining total binding, add assay buffer instead of any competitor.
-
-
Incubate the plates at 20°C until equilibrium is reached (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Bladder Strip Functional Assay (Organ Bath)
This protocol describes a method to evaluate the functional antagonist activity of this compound on smooth muscle contraction in isolated bladder tissue.
Objective: To determine the potency of this compound as an antagonist of carbachol-induced contractions in isolated detrusor smooth muscle strips.
Materials:
-
Animal model (e.g., guinea pig or rat).
-
Krebs-Henseleit solution.
-
Carbachol (B1668302) (a stable acetylcholine analog).
-
This compound.
-
Organ bath apparatus with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal and excise the urinary bladder.
-
Place the bladder in cold, oxygenated Krebs-Henseleit solution.
-
Carefully dissect longitudinal strips of the detrusor muscle.
-
Mount the muscle strips in the organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Apply an initial resting tension to the strips and allow them to equilibrate for at least 60 minutes, with periodic washing.
-
-
Cumulative Concentration-Response Curve to Carbachol:
-
Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations of carbachol to the organ bath and recording the resulting muscle contraction until a maximal response is achieved.
-
Wash the tissue repeatedly to return to baseline tension.
-
-
Antagonist Incubation:
-
Incubate the tissue strips with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
-
Second Concentration-Response Curve:
-
In the continued presence of this compound, generate a second cumulative concentration-response curve for carbachol.
-
-
Data Analysis (Schild Analysis):
-
Plot the log of the carbachol concentration versus the contractile response for both curves (with and without this compound).
-
Determine the EC50 value (the concentration of carbachol that produces 50% of the maximal response) for both curves.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Repeat the experiment with several different concentrations of this compound.
-
Construct a Schild plot by plotting the log (DR - 1) against the log of the molar concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity. For a competitive antagonist, the slope of the Schild plot should be close to 1.
-
Visualizations
Signaling Pathways of Muscarinic Receptor Antagonism by this compound
References
Quaternary Ammonium Structure and its Impact on the Blood-Brain Barrier Permeability of Trospium Chloride: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trospium (B1681596) chloride, a quaternary ammonium (B1175870) antimuscarinic agent, is a cornerstone in the management of overactive bladder (OAB). Its clinical utility is significantly enhanced by a molecular structure that inherently limits its passage across the blood-brain barrier (BBB). This technical guide provides a comprehensive analysis of the relationship between the quaternary ammonium structure of trospium chloride and its low central nervous system (CNS) penetration. We delve into the physicochemical properties that govern BBB permeability, present comparative quantitative data, detail relevant experimental protocols for assessing BBB penetration, and visualize key concepts and pathways using Graphviz. This document is intended to serve as a detailed resource for researchers and professionals in drug development and pharmacology.
The Role of the Quaternary Ammonium Structure in Limiting Blood-Brain Barrier Permeability
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a drug to cross this barrier via passive diffusion, it typically needs to be small, lipid-soluble, and uncharged at physiological pH.
This compound's chemical structure features a permanently charged quaternary ammonium cation. This structural characteristic is the primary determinant of its pharmacokinetic profile, particularly its limited ability to penetrate the CNS. The key physicochemical consequences of this quaternary ammonium group are:
-
High Hydrophilicity: The permanent positive charge makes this compound highly water-soluble (hydrophilic) and poorly lipid-soluble (lipophilic). This is a significant impediment to crossing the lipid-rich cell membranes of the BBB endothelial cells by passive diffusion.
-
Ionic Charge: At physiological pH, this compound exists as a cation. The tight junctions between the endothelial cells of the BBB restrict the passage of charged molecules.
-
Substrate for Efflux Transporters: this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB. P-gp actively transports a wide range of xenobiotics, including this compound, out of the CNS and back into the systemic circulation, further limiting its brain penetration.
These factors collectively contribute to the low CNS side-effect profile of this compound compared to tertiary amine anticholinergics like oxybutynin (B1027), which are more lipophilic and can more readily cross the BBB.
Data Presentation: Comparative Analysis of BBB Permeability
The following tables summarize quantitative data from preclinical and clinical studies, comparing the BBB permeability of this compound with other anticholinergic agents.
Table 1: Physicochemical Properties of Selected Anticholinergic Agents
| Drug | Chemical Class | Molecular Weight ( g/mol ) | LogP | pKa |
| This compound | Quaternary Ammonium | 427.97 | -1.22 | N/A (permanently charged) |
| Oxybutynin | Tertiary Amine | 357.5 | 3.1 | 8.3 |
| Tolterodine | Tertiary Amine | 325.5 | 1.83 | 9.87 |
| Solifenacin | Tertiary Amine | 362.5 | 3.6 | 8.9 |
| Darifenacin | Tertiary Amine | 427.5 | 2.5 | 9.7 |
LogP (octanol-water partition coefficient) is a measure of lipophilicity. A lower LogP value indicates higher hydrophilicity.
Table 2: In Vivo Brain Penetration of this compound vs. Oxybutynin in Mice
| Compound | Dose (oral) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio | Reference |
| This compound | 1 mg/kg | ~1 | ~20 | ~0.05 | [1] |
| Oxybutynin | 1 mg/kg | ~200 | ~300 | ~0.67 | [1] |
Table 3: In Vitro Permeability and P-gp Substrate Status
| Compound | Apparent Permeability (Papp) in MDCK cells (10⁻⁶ cm/s) | P-gp Substrate | Reference |
| This compound | 0.63 | Yes | [2] |
| Oxybutynin | 21.5 - 38.2 | No | [2] |
| Tolterodine | 21.5 - 38.2 | No | [2] |
| Solifenacin | 21.5 - 38.2 | No | [2] |
| Darifenacin | 21.5 - 38.2 | Yes | [2] |
MDCK (Madin-Darby Canine Kidney) cells are a common in vitro model for assessing drug permeability.
Experimental Protocols
In Vitro Permeability Assay using MDCK-MDR1 Cells
This protocol is designed to assess the bidirectional permeability of a compound across a monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1), which overexpresses the P-glycoprotein (P-gp) efflux transporter.
Materials:
-
MDCK-MDR1 cells
-
24-well Transwell® plates with permeable polycarbonate membrane inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound and control compounds (e.g., a known P-gp substrate like digoxin (B3395198) and a low permeability marker like lucifer yellow)
-
LC-MS/MS for compound quantification
-
Plate reader for fluorescence measurement
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm² and culture for 4-7 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltmeter. A TEER value above a predetermined threshold (e.g., >200 Ω·cm²) indicates a confluent monolayer.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Add HBSS containing the test compound and lucifer yellow to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as the A-B assay, but add the test compound and lucifer yellow to the basolateral (donor) compartment and collect from the apical (receiver) compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Measure the fluorescence of lucifer yellow to assess the integrity of the monolayer during the experiment. A high flux of lucifer yellow indicates a compromised monolayer.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux, likely mediated by P-gp.
-
In Vivo Blood-Brain Barrier Permeability Assessment in P-gp Deficient (mdr1a/1b-/-) Mice
This protocol describes a method to compare the brain penetration of a test compound in wild-type mice versus mice lacking the P-gp efflux transporter.
Materials:
-
Wild-type (WT) and P-gp deficient (mdr1a/1b-/-) mice of the same genetic background (e.g., FVB).
-
Test compound (e.g., radiolabeled this compound).
-
Vehicle for drug administration (e.g., saline).
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for cardiac puncture and brain extraction.
-
Liquid scintillation counter or LC-MS/MS for compound quantification.
-
Homogenizer.
Procedure:
-
Animal Dosing: Administer the test compound to both WT and P-gp deficient mice at a specified dose and route (e.g., 1 mg/kg, oral gavage or intravenous).
-
Sample Collection: At a predetermined time point post-dosing (e.g., 2 hours), anesthetize the mice.
-
Blood Collection: Collect a blood sample via cardiac puncture into a tube containing an anticoagulant (e.g., EDTA). Centrifuge the blood to obtain plasma.
-
Brain Perfusion (optional but recommended): To remove residual blood from the brain vasculature, perform a transcardial perfusion with ice-cold saline until the liver is pale.
-
Brain Extraction: Immediately following blood collection or perfusion, decapitate the mouse and carefully dissect the brain.
-
Sample Processing:
-
Weigh the brain tissue.
-
Homogenize the brain tissue in a suitable buffer.
-
Process the plasma and brain homogenate for analysis.
-
-
Compound Quantification:
-
Quantify the concentration of the test compound in the plasma and brain homogenate using liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the brain concentration (e.g., in ng/g of tissue).
-
Calculate the plasma concentration (e.g., in ng/mL).
-
Determine the brain-to-plasma concentration ratio (Kp) by dividing the brain concentration by the plasma concentration.
-
Compare the Kp values between the WT and P-gp deficient mice. A significantly higher Kp in the knockout mice indicates that the compound is a substrate for P-gp at the BBB.
-
Mandatory Visualizations
Logical Relationship: Structure to Permeability
References
Trospium Chloride: An In-Depth Technical Guide to In Vivo Metabolism and Excretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium (B1681596) chloride is a quaternary ammonium (B1175870) antimuscarinic agent indicated for the treatment of overactive bladder. Its physicochemical properties, particularly its hydrophilicity and permanent positive charge, significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the in vivo metabolism and excretion pathways of trospium chloride, summarizing key quantitative data, outlining experimental methodologies, and visualizing the core processes.
Metabolism of this compound
The metabolism of this compound is limited, with the primary pathway being the hydrolysis of its ester bond. This biotransformation is not dependent on the cytochrome P450 enzyme system, which minimizes the potential for drug-drug interactions with substances metabolized by these enzymes.
The main metabolite of this compound is spiroalcohol, also known as azoniaspironortropanol. This metabolite is formed through the cleavage of the ester linkage. It has been hypothesized that further metabolism can occur through the conjugation of the resulting benzylic acid with glucuronic acid, though quantitative in vivo data for this conjugate are not extensively available.
Metabolic Pathways
The metabolic transformation of this compound is a relatively simple process dominated by ester hydrolysis.
Quantitative Metabolite Data
The available quantitative data on this compound metabolism primarily focuses on the parent drug and the spiroalcohol metabolite. Of the approximately 10% of an oral dose that is absorbed, metabolites account for about 40% of the excreted portion.[1]
Table 1: Urinary Excretion of this compound and Spiroalcohol Metabolite
| Compound | % of Administered Dose in Urine (48h) - Intravenous Administration | % of Administered Dose in Urine (48h) - Oral Administration | Reference |
| Unchanged this compound | 55% | 1.6% | [2] |
| Spiroalcohol | 4% | 0.3% | [2] |
Excretion of this compound
The elimination of this compound and its metabolites occurs via both renal and fecal routes. Due to its low oral bioavailability (<10%), a significant portion of an orally administered dose is excreted unchanged in the feces.[3] The absorbed drug is primarily cleared by the kidneys.
Excretion Pathways
The absorbed this compound is efficiently cleared from the systemic circulation, with active tubular secretion playing a major role in its renal excretion. This active process is indicated by a renal clearance rate that is approximately four times higher than the glomerular filtration rate.[3]
Quantitative Excretion Data
A human ADME study using radiolabeled [¹⁴C]-trospium chloride has provided a quantitative overview of the excretion routes.
Table 2: Recovery of Radioactivity after Oral Administration of [¹⁴C]-Trospium Chloride
| Excretion Route | % of Administered Dose Recovered | Composition | Reference |
| Feces | 85.2% | Unchanged drug and metabolites (proportions not specified) | [3] |
| Urine | 5.8% | 60% as unchanged this compound | [3] |
Experimental Protocols
Detailed, publicly available protocols for in vivo ADME studies of this compound are scarce. However, based on published research, the key methodologies employed are outlined below.
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
A typical human ADME study for a compound like this compound involves the administration of a single oral dose of the radiolabeled drug (e.g., with ¹⁴C) to healthy volunteers.
Key Methodological Steps:
-
Radiolabeling: Synthesis of this compound with a radioactive isotope, typically ¹⁴C, at a metabolically stable position.
-
Dosing: Administration of a single oral dose of the radiolabeled compound to a small cohort of healthy subjects.
-
Sample Collection: Timed collection of blood, urine, and feces over a period sufficient to ensure near-complete recovery of the administered radioactivity (typically until <1% of the dose is excreted in a 24-hour period).
-
Sample Analysis:
-
Total Radioactivity Measurement: Quantification of ¹⁴C in all biological matrices using liquid scintillation counting (LSC) to determine mass balance.
-
Metabolite Profiling and Identification: Separation of the parent drug and metabolites in plasma, urine, and fecal extracts using high-performance liquid chromatography (HPLC). Detection and identification are then carried out using mass spectrometry (MS) and radiosensitive detectors.
-
-
Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters for the parent drug and total radioactivity.
Quantification of this compound and Spiroalcohol in Urine
A specific analytical method for the simultaneous determination of this compound and its spiroalcohol metabolite in urine has been described.[2]
Methodology Overview:
-
Sample Preparation:
-
For the determination of total trospium (parent drug), an aliquot of the urine sample undergoes alkaline hydrolysis to convert this compound to its spiroalcohol.
-
For the determination of the spiroalcohol metabolite, the hydrolysis step is omitted.
-
-
Extraction: Ion-pair extraction of the spiroalcohol from the urine sample.
-
Derivatization: The extracted spiroalcohol is derivatized to enhance its detectability.
-
Chromatographic Separation: The derivatized product is separated using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Detection: Quantification is achieved using a suitable detector, such as a fluorescence detector.
Conclusion
The in vivo metabolism of this compound is characterized by limited biotransformation, primarily through ester hydrolysis to form spiroalcohol. The drug is poorly absorbed after oral administration, leading to a high proportion of the dose being excreted unchanged in the feces. The absorbed fraction is mainly eliminated via the kidneys, with active tubular secretion being a key mechanism. The lack of significant CYP450 involvement in its metabolism reduces the likelihood of clinically relevant drug-drug interactions. Further research could provide a more detailed quantitative analysis of fecal metabolites and confirm the presence and significance of the hypothesized glucuronide conjugate.
References
Pharmacological Profile of Trospium Chloride: A Technical Guide for Researchers
An In-depth Analysis of a Quaternary Ammonium (B1175870) Muscarinic Antagonist for the Treatment of Overactive Bladder
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of trospium (B1681596) chloride, a peripherally acting muscarinic antagonist. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, receptor binding affinity, pharmacokinetic properties, and preclinical and clinical efficacy. This document summarizes key quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for its characterization, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows.
Introduction
Trospium chloride is a quaternary ammonium compound with potent antimuscarinic properties.[1][2] Its distinctive chemical structure confers a high degree of hydrophilicity, which limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects commonly associated with other antimuscarinic agents.[3][4] This characteristic makes it a valuable therapeutic option for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[2] This guide delves into the core pharmacological attributes of this compound, providing a detailed resource for researchers in the field.
Mechanism of Action
This compound is a competitive antagonist of acetylcholine (B1216132) at all five muscarinic receptor subtypes (M1-M5).[3][5] In the bladder, the detrusor muscle is predominantly innervated by parasympathetic cholinergic nerves that release acetylcholine, which in turn stimulates M3 muscarinic receptors to induce contraction and urination. M2 receptors are also present in the bladder and, while their primary role is to inhibit adenylyl cyclase, they can also indirectly contribute to contraction by opposing beta-adrenergic relaxation. By blocking these muscarinic receptors, this compound reduces the contractile tone of the detrusor smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[3]
Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The M1, M3, and M5 subtypes are primarily coupled to Gq/11 proteins, while the M2 and M4 subtypes are coupled to Gi/o proteins.
-
Gq/11-Coupled Signaling (M1, M3, M5): Upon acetylcholine binding, these receptors activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to a cascade of downstream signaling events that culminate in smooth muscle contraction.
-
Gi/o-Coupled Signaling (M2, M4): Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to decreased protein kinase A (PKA) activity. In the bladder, this pathway counteracts the smooth muscle relaxation induced by the β-adrenergic system.
Receptor Binding Affinity
This compound exhibits a broad-spectrum antagonist profile with high affinity for all five muscarinic receptor subtypes.[5] This non-selective binding profile contributes to its efficacy in the bladder, where multiple muscarinic receptor subtypes are expressed.
Table 1: Muscarinic Receptor Binding Affinities (pKi) of this compound and Other Antimuscarinic Agents
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |
| This compound | 9.1 | 9.2 | 9.3 | 9.0 | 8.6 | [6] |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | [6] |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | [6] |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | [6] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its low systemic bioavailability and limited CNS penetration.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | <10% | [7] |
| Tmax | 5-6 hours | [2] |
| Effect of Food | Significantly reduced absorption | [2] |
| Distribution | ||
| Protein Binding | 50-85% | [8] |
| CNS Penetration | Minimal | [3][4] |
| Metabolism | ||
| Primary Pathway | Ester hydrolysis | [8] |
| Cytochrome P450 | Negligible | [2] |
| Excretion | ||
| Primary Route | Renal (active tubular secretion) | [8] |
| Half-life | ~20 hours | [9] |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for muscarinic receptors expressed in a cell line.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled antagonist: Atropine (B194438) (for determining non-specific binding).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest CHO cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add 25 µL of assay buffer, 25 µL of [³H]-NMS (at a final concentration near its Kd), and 50 µL of the membrane suspension.[10]
-
Non-specific Binding: Add 25 µL of atropine (at a final concentration of 1 µM), 25 µL of [³H]-NMS, and 50 µL of the membrane suspension.[10]
-
Competitive Binding: Add 25 µL of this compound at various concentrations (typically a serial dilution), 25 µL of [³H]-NMS, and 50 µL of the membrane suspension.[10]
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Analysis for Functional Antagonism
This protocol is used to determine the pA2 value of this compound, which is a measure of its antagonist potency in a functional assay.
Materials:
-
Guinea pig ileum or bladder.
-
Muscarinic agonist: Carbachol (B1668302).
-
Antagonist: this compound.
-
Physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2.
-
Organ bath with an isometric force transducer.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and dissect the ileum or bladder.
-
Prepare longitudinal muscle strips of approximately 1-2 cm in length.
-
Mount the tissue strips in an organ bath containing Krebs-Henseleit solution at 37°C and allow them to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
-
Functional Assay:
-
Obtain a cumulative concentration-response curve (CRC) for carbachol (e.g., 1 nM to 100 µM).
-
Wash the tissue repeatedly to remove the agonist and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined equilibration period (e.g., 30-60 minutes).
-
Obtain a second CRC for carbachol in the presence of this compound.
-
Repeat the wash-out, incubation with a higher concentration of this compound, and agonist CRC steps for at least three different concentrations of the antagonist.
-
-
Data Analysis:
-
Determine the EC50 value for carbachol from each CRC.
-
Calculate the dose ratio (DR) for each concentration of this compound: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value. The slope of the regression should be close to 1 for a competitive antagonist.
-
In Vivo Urodynamic Studies in a Rat Model of Overactive Bladder
This protocol describes the evaluation of this compound's efficacy in a cyclophosphamide-induced OAB model in rats.
Materials:
-
Female Sprague-Dawley rats.
-
Cyclophosphamide (CYP).
-
This compound.
-
Anesthesia (e.g., urethane (B1682113) or isoflurane).
-
Bladder catheter (e.g., PE-50 tubing).
-
Infusion pump, pressure transducer, and data acquisition system.
Procedure:
-
Induction of OAB:
-
Induce cystitis by a single intraperitoneal injection of CYP (e.g., 150 mg/kg).[5] Urodynamic studies are typically performed 24-48 hours after CYP administration.
-
-
Surgical Implantation of Bladder Catheter:
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the bladder.
-
Insert a catheter with a flared tip into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision. Allow the animal to recover from surgery.
-
-
Urodynamic Evaluation:
-
Place the conscious, freely moving rat in a metabolic cage.
-
Connect the bladder catheter to an infusion pump and a pressure transducer.
-
Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Record intravesical pressure continuously.
-
Administer this compound (or vehicle control) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Continue urodynamic recording to assess the effects of the treatment on bladder parameters.
-
-
Data Analysis:
-
Analyze the cystometrograms to determine urodynamic parameters such as:
-
Micturition pressure (the peak pressure during voiding).
-
Basal pressure (the lowest pressure between voids).
-
Micturition interval (the time between voids).
-
Bladder capacity (the volume of infused saline at the time of micturition).
-
Frequency of non-voiding contractions.
-
-
Compare the urodynamic parameters before and after treatment with this compound and between the treatment and control groups.
-
Clinical Efficacy and Safety
Clinical trials have consistently demonstrated the efficacy of this compound in the treatment of OAB.[2] It has been shown to significantly improve key symptoms, including a reduction in the number of urge incontinence episodes, micturition frequency, and urgency.[2]
The safety profile of this compound is generally favorable. The most common adverse effects are those typical of antimuscarinic agents, such as dry mouth and constipation.[2] Due to its quaternary ammonium structure, this compound has minimal ability to cross the blood-brain barrier, resulting in a low incidence of CNS side effects like drowsiness and confusion, which can be a significant advantage, particularly in the elderly population.[3][4]
Conclusion
This compound is a well-characterized muscarinic antagonist with a pharmacological profile that makes it a valuable therapeutic agent for the management of overactive bladder. Its non-selective, high-affinity binding to all muscarinic receptor subtypes contributes to its efficacy, while its pharmacokinetic properties, particularly its limited CNS penetration, result in a favorable safety profile. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and clinicians interested in the pharmacology of this compound and its role in the treatment of lower urinary tract disorders.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Urodynamic and histological evaluation of cyclophosphamide-induced bladder pain syndrome in SD rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound versus oxybutynin: a randomized, double-blind, multicentre trial in the treatment of detrusor hyper-reflexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrophilic Advantage: A Technical Guide to the Properties and Tissue Distribution of Trospium Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physicochemical properties of trospium (B1681596) chloride, a quaternary ammonium (B1175870) antimuscarinic agent, with a focus on its pronounced hydrophilicity and the resulting implications for its tissue distribution. This document provides a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to support further research and development in this area.
Hydrophilic and Physicochemical Properties of Trospium Chloride
This compound's distinct chemical structure, featuring a permanent positive charge on its quaternary ammonium group, is the primary determinant of its hydrophilic nature. This characteristic significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, setting it apart from tertiary amine antimuscarinics.
Quantitative Physicochemical Data
The following table summarizes the key quantitative parameters that define the hydrophilic character of this compound.
| Property | Value | Reference |
| LogP (n-octanol/water partition coefficient) | -1.22 | [1] |
| Water Solubility | Very soluble | [2] |
| Molecular Formula | C₂₅H₃₀ClNO₃ | [3] |
| Molecular Weight | 427.97 g/mol | [4] |
Experimental Protocol: Determination of LogP
The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity versus hydrophilicity. For a highly water-soluble compound like this compound, a standard shake-flask method can be employed.
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Standard Solutions: Prepare a stock solution of this compound in water at a known concentration. Create a series of standard solutions of varying concentrations for calibration.
-
Partitioning:
-
In a separatory funnel, combine a precise volume of the this compound stock solution with a precise volume of n-octanol.
-
Shake the funnel vigorously for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Allow the phases to separate completely.
-
-
Quantification:
-
Carefully separate the aqueous and n-octanol phases.
-
Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Tissue Distribution of this compound
The high hydrophilicity of this compound dictates its limited ability to cross lipid-rich biological membranes, such as the blood-brain barrier (BBB). This results in a distinct tissue distribution pattern characterized by low central nervous system (CNS) penetration and higher concentrations in excretory organs.
Quantitative Tissue Distribution Data
The following table presents a summary of this compound concentrations in various tissues from preclinical studies in mice.
| Tissue | Concentration (ng/g) | Time Point | Animal Model | Reference |
| Brain (Adult) | 13 ± 2 | 2 hours post-IV | Mouse | [5][6] |
| Brain (Aged) | 8 ± 4 | 2 hours post-IV | Mouse | [5][6] |
| Liver | Higher than most other tissues | Not specified | Mouse | |
| Kidney | Higher than most other tissues | Not specified | Mouse | |
| Heart | Lower than liver and kidney | Not specified | Mouse |
Experimental Protocol: In Vivo Tissue Distribution Study in Mice
This protocol outlines a typical procedure for assessing the tissue distribution of a compound like this compound in a rodent model.
Protocol: Murine Tissue Distribution Analysis
-
Animal Dosing: Administer a single dose of radiolabeled ([³H] or [¹⁴C]) or non-labeled this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours) post-administration, euthanize a subset of animals.
-
Tissue Harvesting: Immediately dissect and collect various tissues of interest (e.g., brain, liver, kidneys, heart, bladder, plasma).
-
Sample Processing:
-
Rinse tissues with saline to remove excess blood.
-
Blot dry and weigh each tissue sample.
-
Homogenize the tissues in an appropriate buffer.
-
-
Drug Extraction: Perform a liquid-liquid or solid-phase extraction on the tissue homogenates and plasma samples to isolate this compound from endogenous materials.
-
Quantification: Analyze the extracted samples using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to determine the concentration of this compound.
-
Data Analysis: Express the results as the amount of drug per gram of tissue (ng/g) or per milliliter of plasma (ng/mL).
Role of Transporters in this compound Distribution
The movement of the hydrophilic this compound across cellular barriers is significantly influenced by membrane transporters. P-glycoprotein (P-gp) acts as an efflux transporter, limiting its entry into the brain, while Organic Cation Transporters (OCTs) are involved in its uptake and excretion in organs like the liver and kidneys.
Experimental Workflow: Investigating Transporter Interactions
The following diagram illustrates a typical workflow to investigate the interaction of this compound with efflux and uptake transporters.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. rjptonline.org [rjptonline.org]
- 3. rsc.org [rsc.org]
- 4. Signal transduction pathways of muscarinic receptor mediated activation in the newborn and adult mouse urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxybutynin and trospium are substrates of the human organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Muscarinic Receptors in Rat Bladder Sensory Pathways Alters Reflex Bladder Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Quaternary Amine: A Technical Guide to the Development and History of Trospium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the development and history of trospium (B1681596) chloride, a quaternary ammonium (B1175870) antimuscarinic agent widely used for the treatment of overactive bladder (OAB). From its initial synthesis and pharmacological characterization to its extensive clinical evaluation and establishment as a therapeutic agent, this document details the key milestones and scientific investigations that have shaped our understanding of trospium chloride. The guide delves into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and presents a thorough analysis of the pivotal clinical trials that have demonstrated its efficacy and safety. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and processes are included to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Introduction: The Quest for a Peripherally Selective Antimuscarinic Agent
The pharmacological management of overactive bladder (OAB), a syndrome characterized by urinary urgency, with or without urge incontinence, usually with frequency and nocturia, has historically been dominated by antimuscarinic agents. These drugs competitively antagonize the effects of acetylcholine (B1216132) at muscarinic receptors in the bladder's detrusor muscle, leading to muscle relaxation and an increase in bladder capacity. However, the systemic nature of muscarinic receptor distribution often leads to undesirable side effects, such as dry mouth, constipation, and blurred vision. Furthermore, penetration of these agents across the blood-brain barrier (BBB) can result in central nervous system (CNS) effects, including dizziness, somnolence, and cognitive impairment, which are of particular concern in the elderly population, a significant demographic affected by OAB.
This clinical challenge spurred the development of antimuscarinic agents with improved selectivity and a more favorable side-effect profile. This compound emerged from this endeavor as a unique therapeutic agent. Its defining feature is its quaternary ammonium structure, which confers a permanent positive charge, making it highly hydrophilic and limiting its ability to cross the BBB. This "peripheral selectivity" was a key design feature aimed at minimizing CNS side effects while retaining potent activity at the bladder.
This guide will trace the journey of this compound from its chemical synthesis to its established role in the OAB treatment landscape, providing a detailed technical account for the scientific community.
Early Development and Chemical Synthesis
Discovery and Initial Synthesis
This compound, chemically known as (1α, 3β, 5α)-3-[(Hydroxydiphenylacetyl)oxy]-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium] chloride, was first synthesized and its pharmacological activity described in the 1960s. The synthesis of trospium was first reported by scientists at Dr. Robert Pfleger Chemische Fabrik GmbH, with the patent filed in 1966.[1]
Several synthetic routes have been developed over the years. A common approach involves a multi-step process, which is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of this compound.
Step 1: Preparation of Benziloyl Chloride
-
To a reaction flask, add 50g of benzilic acid and 130g of thionyl chloride.
-
Reflux the mixture for 5 hours.
-
After the reaction is complete, recover the unreacted thionyl chloride under reduced pressure.
-
Add n-hexane to the residue to induce recrystallization, yielding benziloyl chloride.
Step 2: Preparation of Nortropine (B26686)
-
Place α-tropanol in an autoclave.
-
Perform catalytic hydrogenation using a Pd/C catalyst to demethylate the α-tropanol. The catalyst loading is typically 1-1.5% of the α-tropanol weight.
Step 3: Preparation of Chlorinated (3α-nortropine)-8-spiro-1-pyrrole ammonium salt
-
React nortropine with 1,4-dichlorobutane (B89584) to form the spiro-pyrrolidinium ring structure.
Step 4: Condensation to form this compound
-
In a reaction flask, combine 50g of benziloyl chloride, 500mL of acetonitrile, 25g of anhydrous potassium carbonate, and 40g of chlorinated (3α-nortropine)-8-spiro-1-pyrrole ammonium salt.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and stir for an additional 3 hours.
-
Filter the solid product and dry to obtain crude this compound.
-
Recrystallize the crude product from isopropanol (B130326) to yield purified this compound.[2]
Pharmacological Profile
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors.[3] Acetylcholine, a neurotransmitter, plays a crucial role in mediating bladder contractions by binding to muscarinic receptors on the detrusor muscle. By blocking these receptors, this compound reduces the contractile effect of acetylcholine, leading to relaxation of the bladder smooth muscle.[3]
Receptor binding assays have shown that this compound has a high affinity for all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5), with a particularly strong affinity for the M2 and M3 subtypes which are predominantly found in the bladder.[3][4] It exhibits negligible affinity for nicotinic receptors at therapeutic concentrations.[5]
Experimental Protocol: In Vitro Detrusor Muscle Contraction Assay
This protocol outlines a general method for assessing the antagonist activity of this compound on isolated bladder tissue.
-
Tissue Preparation:
-
Obtain fresh bladder tissue from a suitable animal model (e.g., pig or rat).
-
Dissect the detrusor muscle into strips of approximately 10 mm in length and 2-3 mm in width.
-
Mount the muscle strips in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.
-
-
Isometric Tension Recording:
-
Connect one end of the muscle strip to a fixed point and the other to an isometric force transducer to record changes in muscle tension.
-
Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
-
Contraction Induction and Antagonism:
-
Induce sustained contractions of the detrusor muscle strips by adding a muscarinic agonist, such as carbachol, to the organ bath.
-
Once a stable contraction is achieved, add increasing concentrations of this compound to the bath in a cumulative manner.
-
Record the relaxation of the muscle strip at each concentration of this compound.
-
-
Data Analysis:
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by low oral bioavailability, minimal metabolism, and predominantly renal excretion.
Table 1: Summary of Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Absorption | ||
| Oral Bioavailability | <10% | [5] |
| Tmax (time to peak plasma concentration) | 5-6 hours | [7] |
| Effect of Food | Reduces absorption by 70-80% | [8] |
| Distribution | ||
| Protein Binding | 50-85% | [7] |
| Volume of Distribution (Vd) | ~395 L | [7] |
| Blood-Brain Barrier Penetration | Minimal | [4] |
| Metabolism | ||
| Primary Pathway | Ester hydrolysis | [5] |
| Cytochrome P450 Involvement | Negligible | [5] |
| Excretion | ||
| Primary Route | Renal | [7] |
| Unchanged Drug in Urine | ~60% of absorbed dose | [7] |
| Half-life (t½) | ~20 hours | [7] |
Clinical Development and Efficacy
The clinical development of this compound for the treatment of OAB has been extensive, with numerous randomized, placebo-controlled trials establishing its efficacy and safety. The pivotal Phase III trials in the United States were instrumental in its approval by the Food and Drug Administration (FDA).
Pivotal Phase III Clinical Trials
Two key multicenter, randomized, double-blind, placebo-controlled Phase III trials evaluated the efficacy and safety of this compound 20 mg twice daily for 12 weeks in patients with OAB.[9][10] The primary efficacy endpoints were the change from baseline in the average number of toilet voids per 24 hours and the change from baseline in the average number of urge urinary incontinence (UUI) episodes per 24 hours.
Efficacy Results
The results of these pivotal trials demonstrated that this compound was significantly more effective than placebo in improving the symptoms of OAB.
Table 2: Summary of Efficacy Results from a Pivotal Phase III Trial (Zinner et al., 2004)
| Efficacy Endpoint | This compound (n=262) | Placebo (n=261) | p-value | Reference |
| Change from Baseline in Toilet Voids/24h | [10] | |||
| Baseline (mean) | 12.8 | 12.9 | ||
| Week 12 Change (mean) | -2.4 | -1.1 | <0.0001 | |
| Change from Baseline in UUI Episodes/24h | [10] | |||
| Baseline (mean) | 3.4 | 3.3 | ||
| Week 12 Change (mean) | -1.8 | -0.5 | <0.0001 | |
| Change from Baseline in Volume Voided/Void (mL) | [10] | |||
| Baseline (mean) | 155 | 153 | ||
| Week 12 Change (mean) | +33.5 | +10.9 | <0.0001 | |
| Change from Baseline in Urgency Severity | [10] | |||
| Baseline (mean) | 2.4 | 2.4 | ||
| Week 12 Change (mean) | -0.7 | -0.4 | <0.0001 |
UUI = Urge Urinary Incontinence
Safety and Tolerability
The safety profile of this compound in clinical trials was consistent with its mechanism of action as a peripherally acting antimuscarinic agent. The most common adverse events were dry mouth and constipation. The incidence of CNS adverse events was low and comparable to placebo, supporting its favorable profile in this regard.
Table 3: Incidence of Common Treatment-Emergent Adverse Events in Pivotal Phase III Trials
| Adverse Event | This compound 20 mg BID (%) | Placebo (%) | Reference(s) |
| Dry Mouth | 20.1 | 5.8 | [7] |
| Constipation | 9.6 | 4.6 | [11] |
| Headache | 4.2 | 3.3 | [11] |
| Dyspepsia | 3.2 | 1.8 | [12] |
| Abdominal Pain | 2.2 | 0.9 | [12] |
| Urinary Retention | 1.5 | 0.3 | [12] |
| Dizziness | 1.5 | 1.2 | [12] |
Regulatory Milestones and Post-Marketing Development
This compound was first approved for medical use in 1974.[1] It has a long history of use in Europe. In the United States, the immediate-release formulation (Sanctura®) was approved by the FDA in 2004 for the treatment of OAB.[6] An extended-release formulation (Sanctura XR®) was subsequently approved in 2007, offering the convenience of once-daily dosing.[13] Generic versions of both formulations have since become available.
Conclusion
The development of this compound represents a significant advancement in the pharmacological management of overactive bladder. Its unique quaternary ammonium structure, which limits its ability to cross the blood-brain barrier, provides a tangible clinical benefit by minimizing central nervous system side effects. The extensive preclinical and clinical research outlined in this guide has robustly established its efficacy and safety profile. The data from pivotal clinical trials consistently demonstrate statistically significant and clinically meaningful improvements in the core symptoms of OAB. For researchers and drug development professionals, the story of this compound serves as a compelling case study in rational drug design, targeting a specific therapeutic need with a molecule engineered for an improved safety profile. As the understanding of OAB pathophysiology continues to evolve, the principles embodied in the development of this compound will undoubtedly continue to inform the creation of future therapies.
References
- 1. CN102718760A - this compound synthesis process - Google Patents [patents.google.com]
- 2. CN102718760B - this compound synthesis process - Google Patents [patents.google.com]
- 3. CN105646477A - Synthetic process for this compound - Google Patents [patents.google.com]
- 4. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicenter phase III trial studying this compound in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. auajournals.org [auajournals.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for Trospium Chloride in Isolated Bladder Strip Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium (B1681596) chloride is a quaternary ammonium (B1175870) antimuscarinic agent used in the treatment of overactive bladder (OAB).[1] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of the detrusor smooth muscle of the bladder.[2][3] Isolated bladder strip contractility assays are a fundamental in vitro tool for characterizing the pharmacological activity of compounds like trospium chloride. These assays allow for the determination of a drug's potency and efficacy in a controlled physiological environment, providing valuable data for preclinical drug development.
This document provides detailed application notes and protocols for the use of this compound in isolated bladder strip contractility assays, including data presentation and visualization of relevant biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathways
This compound is a non-selective muscarinic receptor antagonist with high affinity for M1, M2, and M3 receptors.[1][4] In the urinary bladder, the contraction of the detrusor muscle is primarily mediated by the activation of M3 muscarinic receptors by acetylcholine released from parasympathetic nerves.[5] M2 receptors are also present in the bladder, in greater numbers than M3 receptors, and are thought to contribute to contraction indirectly by inhibiting β-adrenoceptor-mediated relaxation.[6]
The signaling pathway for M3 receptor-mediated contraction involves the Gq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin and resulting in smooth muscle contraction.
The M2 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Lower levels of cAMP reduce the activity of protein kinase A (PKA), which normally promotes muscle relaxation. Therefore, M2 receptor activation can potentiate contraction by inhibiting relaxant signaling pathways.
This compound exerts its effect by blocking both M2 and M3 receptors, thereby inhibiting acetylcholine-induced bladder smooth muscle contraction.
Data Presentation: In Vitro Potency of this compound
The following tables summarize the quantitative data for this compound and comparative compounds from isolated bladder strip contractility assays.
Table 1: Potency of this compound in Inhibiting Carbachol-Induced Contractions in Porcine and Human Detrusor Strips
| Species | Parameter | This compound (µM) | Oxybutynin (µM) | Tolterodine (µM) |
| Porcine | EC50 | 0.006 | 25 | - |
| Human | EC50 | 0.003 | 10 | ≤ 1.0 |
EC50: The concentration of the antagonist that produces 50% of its maximal reversal of carbachol-induced tension. Data from Uckert et al. 2000, as cited in Guay 2005.[6]
Table 2: Potency of this compound in Inhibiting Electrically-Stimulated Contractions in Human Detrusor Strips
| Parameter | This compound (µM) | Oxybutynin (µM) | Tolterodine (µM) |
| IC50 | 0.05 | 10 | > 10 |
IC50: The concentration of the antagonist causing 50% inhibition of the maximal contractile response to electrical field stimulation. Data from Uckert et al. 2000, as cited in Guay 2005.[6]
Table 3: Antagonist Affinity (pA2) of Various Antimuscarinics in Normal Human Bladder Strips against Carbachol-Induced Contractions
| Compound | pA2 Value |
| This compound | 10.1 |
| 4-DAMP | 9.87 |
| Imidafenacin | 9.3 |
| Solifenacin | 8.8 |
| Tolterodine | 8.6 |
| Oxybutynin | 8.3 |
| Propiverine | 7.7 |
| Pirenzepine | 7.4 |
| Methoctramine | 6.6 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates higher antagonist potency. Data from Yamanishi et al. 2015.[7]
Table 4: Effective Concentrations of this compound for Inhibition of Acetylcholine-Induced Contractions in Rat Bladder Strips
| This compound Concentration (µM) | Effect |
| 1, 3, and 5 | Significant decrease in agonist-induced contractions |
| 0.5 (in combination with 100 µM melatonin) | Significant lowering of peak amplitude and area under the contractility curve |
Data from Gocmez et al. 2011.[8]
Experimental Protocols
The following are detailed methodologies for performing isolated bladder strip contractility assays to evaluate the effect of this compound.
Materials and Reagents
-
Animals: Male Wistar rats (or other appropriate species such as mice, guinea pigs, or pigs). Human bladder tissue can be obtained with appropriate ethical approval.[7][8][9]
-
Krebs Solution (in mM): NaCl 118, KCl 4.7, CaCl2 1.9, MgSO4 1.2, NaHCO3 24.9, KH2PO4 1.2, glucose 11.7.[10]
-
Gases: 95% O2 / 5% CO2 gas mixture.
-
Agonist: Acetylcholine (ACh) or Carbachol (CCh).
-
Antagonist: this compound.
-
Equipment:
Experimental Workflow Diagram
References
- 1. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. ics.org [ics.org]
- 6. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of muscarinic receptor subtypes on carbachol-induced contraction of normal human detrusor and overactive detrusor associated with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of combined use of this compound and melatonin on in vitro contractility of rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Trospium Chloride Effects in Rodent Models of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing an overactive bladder (OAB) phenotype in rodents using cyclophosphamide (B585) and for subsequently evaluating the therapeutic effects of trospium (B1681596) chloride, a potent antimuscarinic agent. The provided methodologies are based on established preclinical research practices.
Introduction
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence. Rodent models are indispensable tools for investigating the pathophysiology of OAB and for the preclinical evaluation of novel therapeutics. Cyclophosphamide (CYP), an alkylating agent, is widely used to induce bladder inflammation and detrusor overactivity in rodents, mimicking key aspects of human OAB. Trospium chloride, a quaternary ammonium (B1175870) antimuscarinic agent, exerts its therapeutic effect by competitively inhibiting acetylcholine (B1216132) at M2 and M3 muscarinic receptors in the detrusor muscle, leading to smooth muscle relaxation and improved bladder function.[1][2] Its chemical structure limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system side effects.[2]
This document outlines the experimental procedures for establishing a CYP-induced OAB model in rats, the administration of this compound, and the subsequent urodynamic assessment to quantify changes in bladder function.
Data Presentation
The following table summarizes the expected urodynamic parameters in a cyclophosphamide-induced overactive bladder model in rats and the anticipated therapeutic effects of this compound. Please note that while the baseline OAB model data is based on published findings, the this compound treatment data is illustrative of expected outcomes due to a lack of specific preclinical studies with this compound in the available literature.
Table 1: Urodynamic Parameters in a Cyclophosphamide-Induced Overactive Bladder Rat Model and Expected Effects of this compound Treatment
| Urodynamic Parameter | Control Group (Saline) | OAB Model (Cyclophosphamide) | OAB Model + this compound |
| Intercontraction Interval (ICI) (min) | 15.2 ± 1.8 | 6.5 ± 0.9 | 12.8 ± 1.5 |
| Micturition Volume (ml) | 0.8 ± 0.1 | 0.3 ± 0.05 | 0.7 ± 0.1 |
| Bladder Capacity (ml) | 0.9 ± 0.1 | 0.4 ± 0.06 | 0.8 ± 0.1 |
| Basal Bladder Pressure (mmHg) | 5.1 ± 0.7 | 10.3 ± 1.2 | 6.2 ± 0.8 |
| Micturition Threshold Pressure (mmHg) | 12.4 ± 1.5 | 18.9 ± 2.1 | 14.1 ± 1.7 |
| Peak Micturition Pressure (mmHg) | 35.6 ± 3.2 | 45.1 ± 4.0 | 38.2 ± 3.5 |
| Non-Voiding Contractions (frequency/min) | < 0.1 | 1.5 ± 0.3 | 0.3 ± 0.1 |
Experimental Protocols
Cyclophosphamide-Induced Overactive Bladder Model
This protocol describes the induction of cystitis and detrusor overactivity in female Sprague-Dawley rats.
Materials:
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Female Sprague-Dawley rats (200-250 g)
-
Animal handling and restraint equipment
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Acclimatize rats to the housing facility for at least one week prior to the experiment.
-
On the day of induction, weigh each rat to determine the correct dosage of CYP.
-
Prepare a fresh solution of CYP in sterile saline. A commonly used dose is 150 mg/kg.
-
Administer the CYP solution via a single intraperitoneal (i.p.) injection.
-
House the rats individually with free access to food and water.
-
The development of OAB symptoms, such as increased urinary frequency, is typically observed within 24-48 hours post-injection. Urodynamic studies are usually performed at 48 hours.
This compound Administration
This protocol outlines the oral administration of this compound to rats with CYP-induced OAB.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. A suggested dose for oral administration in rats is 10 mg/kg, based on toxicity and clinical dosage information.
-
Treatment with this compound can be initiated either prophylactically (before CYP injection) or therapeutically (after the induction of OAB). For a therapeutic approach, begin administration 24 hours after CYP injection.
-
Administer the this compound solution or vehicle (for the control group) orally once daily using a gavage needle.
-
Continue the daily administration for the duration of the study (e.g., for 24-48 hours before urodynamic assessment).
Urodynamic Assessment (Cystometry)
This protocol details the surgical procedure and data acquisition for cystometric evaluation of bladder function in anesthetized rats.
Materials:
-
Anesthesia (e.g., urethane, 1.2 g/kg, i.p.)
-
Surgical instruments (scalpels, forceps, sutures)
-
PE-50 tubing
-
Infusion pump
-
Pressure transducer
-
Data acquisition system and software
-
Warming pad
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the rat in a supine position on a warming pad to maintain body temperature.
-
Perform a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Close the abdominal incision in layers.
-
Connect the bladder catheter to a Y-shaped connector, with one arm attached to an infusion pump and the other to a pressure transducer.
-
Allow the rat to stabilize for at least 30 minutes after surgery.
-
Begin continuous infusion of room-temperature saline into the bladder at a constant rate (e.g., 0.04 ml/min).
-
Record the intravesical pressure continuously.
-
Key urodynamic parameters to be measured include:
-
Intercontraction Interval (ICI): The time between two consecutive micturition events.
-
Micturition Volume: The volume of urine expelled during a micturition event.
-
Bladder Capacity: The volume of infused saline at which a micturition contraction is initiated.
-
Basal Bladder Pressure: The lowest pressure recorded during bladder filling.
-
Micturition Threshold Pressure: The bladder pressure at which a micturition contraction is initiated.
-
Peak Micturition Pressure: The maximum pressure reached during a micturition contraction.
-
Non-Voiding Contractions: Spontaneous bladder contractions that do not result in voiding.
-
-
After recording a sufficient number of reproducible micturition cycles (typically 3-5), the experiment is concluded.
Mandatory Visualizations
Signaling Pathway of Detrusor Contraction and this compound Action
Caption: Signaling cascade of detrusor muscle contraction and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rodent OAB model.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Trospium Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trospium (B1681596) chloride is a quaternary ammonium (B1175870) compound and a muscarinic antagonist used in the management of overactive bladder.[1][2][3] Accurate and reliable quantification of trospium chloride in pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in tablet dosage forms. The method is simple, rapid, and accurate, making it suitable for routine analysis in a laboratory setting.[4][5][6]
Chemical Structure
-
IUPAC Name: [(1R,5S)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate chloride[2]
-
Molecular Formula: C₂₅H₃₀ClNO₃[2]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Triethylamine (B128534) (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| HPLC Column | Xterra RP18 (250 x 4.6mm, 5µm)[4][5] |
| Mobile Phase | Acetonitrile : Buffer (65:35 v/v)[4][5] |
| Buffer: 0.05M Potassium dihydrogen phosphate with 0.2% triethylamine, pH adjusted | |
| Flow Rate | 1.0 mL/min[4][5][8] |
| Injection Volume | 50 µL[4][5] |
| Column Temperature | 40°C ± 2°C[4][5] |
| Detection Wavelength | 215 nm[4][5][9] |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05M solution. Add 0.2% (v/v) of triethylamine and mix well. Adjust the pH if necessary with phosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 65:35 (v/v) ratio. Degas the mobile phase by sonication for at least 15 minutes before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 50-150 µg/mL.[4][5]
4. Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[9]
-
Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution of the drug.[9]
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
-
The filtered solution is now ready for injection into the HPLC system.
5. System Suitability
Before sample analysis, the chromatographic system should be equilibrated by pumping the mobile phase for at least 30 minutes. Perform at least five replicate injections of a standard solution (e.g., 100 µg/mL). The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is less than 2.0%.
Data Presentation
The performance of the described HPLC method was validated according to ICH guidelines. A summary of the validation parameters is presented in the table below.
| Validation Parameter | Result |
| Linearity Range | 50 - 150 µg/mL[4][5] |
| Correlation Coefficient (r²) | > 0.999[4][5] |
| Precision (%RSD) | < 2.0%[4][5] |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Retention Time | Approximately 3.275 min[4][5] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C25H30ClNO3 | CID 5284631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound [midas-pharma.com]
- 8. researchgate.net [researchgate.net]
- 9. scholar.cu.edu.eg [scholar.cu.edu.eg]
Application Notes and Protocols for Clinical Trials of Trospium Chloride in Specific Patient Populations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trospium (B1681596) chloride is a quaternary ammonium (B1175870) antimuscarinic agent indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1][2] Its chemical structure results in low lipid solubility and limited ability to cross the blood-brain barrier, which may lead to a lower incidence of central nervous system (CNS) side effects compared to tertiary amine anticholinergics.[2][3] Designing clinical trials for trospium chloride requires careful consideration of the unique physiological and metabolic characteristics of specific patient populations. These application notes provide detailed protocols and guidance for conducting clinical trials in geriatric, pediatric, and renally or hepatically impaired patients.
Mechanism of Action
This compound is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors (M1, M2, M3, M4, and M5).[2] In the bladder, this antagonism relaxes the detrusor smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[2]
Signaling Pathway
The diagram below illustrates the muscarinic receptor signaling pathway and the mechanism of action of this compound. Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the detrusor muscle, initiating a signaling cascade that leads to muscle contraction. This compound blocks this binding, inhibiting the downstream signaling and resulting in muscle relaxation.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Specific Populations
| Parameter | Healthy Adults (20 mg) | Geriatric (≥65 years) | Severe Renal Impairment (CrCl <30 mL/min) | Mild-Moderate Hepatic Impairment |
| Cmax (ng/mL) | ~4 | Increased (variable) | 1.8-fold increase | 12-63% increase[4] |
| AUC (ng·h/mL) | ~35 | Increased (variable) | 4.2-fold increase | 5-15% decrease[4] |
| Tmax (h) | 4-5 | Similar to adults | Similar to adults | Similar to adults |
| t1/2 (h) | 10-20 | ~33 (additional elimination phase) | ~33[4] | No significant change |
| Bioavailability (%) | ~10 | Not specified | Not specified | Not specified |
Note: Data compiled from multiple sources.[1][4][5][6] Values are approximate and can vary between studies.
Table 2: Efficacy of this compound in Specific Populations from Clinical Trials
| Outcome Measure | Geriatric (≥75 years) | Pediatric (5-13 years) |
| Change in Toilet Voids/24h | Greater improvement than placebo[7] | Not specified |
| Change in Urge Urinary Incontinence Episodes/24h | Greater improvement than placebo[7] | Significant reduction |
| Urodynamic Parameters | Not specified | -54.3% in uninhibited contractions[8][9] |
| +71.4% in volume at first contraction[8][9] | ||
| Patient-Reported Outcomes | Improved OAB Patient Global Assessment and QoL[7] | 82% had a positive therapeutic result[8][9] |
Note: Data compiled from multiple sources.[7][8][9] QoL = Quality of Life.
Table 3: Common Adverse Events of this compound in Geriatric Patients (>75 years)
| Adverse Event | This compound (%) | Placebo (%) |
| Dry Mouth | Higher than younger patients | Lower than trospium group |
| Constipation | Higher than younger patients | Lower than trospium group |
| Dyspepsia | Higher than younger patients | Lower than trospium group |
| Urinary Tract Infection | Higher than younger patients | Lower than trospium group |
| Urinary Retention | Higher than younger patients | Lower than trospium group |
Note: Data suggests a higher incidence of anticholinergic side effects in patients ≥75 years of age.[10]
Experimental Protocols
Geriatric Population (≥65 years)
Objective: To evaluate the efficacy, safety, and pharmacokinetics of this compound in geriatric patients with OAB.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Male and female patients aged ≥65 years.
-
Diagnosis of OAB for at least 6 months.
-
Meet frequency and urgency criteria based on a 3-day bladder diary.
Exclusion Criteria:
-
Clinically significant cognitive impairment (e.g., Mini-Mental State Examination [MMSE] score <24).
-
Severe renal or hepatic impairment.
-
History of urinary retention, gastric retention, or uncontrolled narrow-angle glaucoma.
Protocol:
-
Screening Phase (2 weeks): Informed consent, medical history, physical examination, baseline laboratory tests, and a 3-day bladder diary.
-
Randomization: Eligible patients are randomized to receive either this compound (e.g., 20 mg twice daily or 60 mg extended-release once daily) or placebo. A lower starting dose (e.g., 20 mg once daily) may be considered for patients ≥75 years.[7]
-
Treatment Phase (12 weeks):
-
Efficacy Assessments:
-
3-day bladder diary at weeks 4 and 12 to record micturition frequency, urgency episodes, and incontinence episodes.
-
Patient-Reported Outcome (PRO) questionnaires such as the International Consultation on Incontinence Questionnaire Overactive Bladder Module (ICIQ-OAB) and the Overactive Bladder Questionnaire (OAB-q) at baseline and weeks 4 and 12.
-
-
Safety Assessments:
-
Pharmacokinetic Sampling: Sparse sampling at pre-specified time points to determine steady-state plasma concentrations.
-
Pediatric Population (e.g., 5-17 years)
Objective: To evaluate the efficacy, safety, and appropriate dosage of this compound in pediatric patients with OAB.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.
Inclusion Criteria:
-
Male and female patients aged 5-17 years with symptoms of OAB.
Exclusion Criteria:
-
Neurogenic bladder.
-
Structural abnormalities of the urinary tract.
Protocol:
-
Screening and Urotherapy Phase (3-4 weeks): Informed consent/assent, medical history, physical examination, baseline urodynamic study, and a period of standardized urotherapy (lifestyle advice).[14]
-
Randomization: Patients who continue to meet inclusion criteria after the urotherapy phase are randomized to different dose cohorts of this compound (e.g., 10 mg, 15 mg, 20 mg daily) or placebo.[8][9]
-
Treatment Phase (e.g., 3-12 weeks):
-
Efficacy Assessments:
-
Safety Assessments:
-
Monitoring of adverse events, with particular attention to anticholinergic effects.
-
-
Pharmacokinetic Sampling: Sparse sampling to characterize the pharmacokinetic profile in this population.
-
Patients with Renal Impairment
Objective: To determine the effect of renal impairment on the pharmacokinetics of this compound and to provide dosing recommendations.
Study Design: An open-label, single-dose, parallel-group study.
Study Population:
-
Healthy volunteers with normal renal function (CrCl ≥90 mL/min).
-
Patients with mild, moderate, and severe renal impairment, and patients with end-stage renal disease (ESRD) on hemodialysis.
Protocol:
-
Screening: All participants undergo a thorough medical evaluation, including assessment of renal function.
-
Dosing: A single oral dose of this compound (e.g., 20 mg) is administered to all participants. For ESRD patients, the dose is administered at a specific time relative to their hemodialysis schedule.
-
Pharmacokinetic Sampling: Serial blood samples are collected over a specified period (e.g., up to 72 hours post-dose) to determine the plasma concentration-time profile of this compound.
-
Data Analysis: Pharmacokinetic parameters (Cmax, AUC, t1/2, etc.) are calculated for each group and compared to the group with normal renal function.
Patients with Hepatic Impairment
Objective: To assess the influence of hepatic impairment on the pharmacokinetics of this compound.
Study Design: An open-label, single-dose, parallel-group study.
Study Population:
-
Healthy volunteers with normal hepatic function.
-
Patients with mild and moderate hepatic impairment (classified using the Child-Pugh scoring system).
Protocol:
-
Screening: Participants are evaluated for their hepatic function through clinical assessment and laboratory tests.
-
Dosing: A single oral dose of this compound (e.g., 40 mg) is administered.[4]
-
Pharmacokinetic Sampling: Blood samples are collected at frequent intervals to characterize the absorption and elimination phases of the drug.
-
Data Analysis: Key pharmacokinetic parameters are compared between the groups to determine the impact of hepatic impairment on drug disposition.
Conclusion
Designing and conducting clinical trials for this compound in specific patient populations is essential for establishing safe and effective dosing regimens. The protocols outlined in these application notes provide a framework for generating robust data in geriatric, pediatric, and renally or hepatically impaired individuals. Adherence to these guidelines will contribute to a better understanding of the benefit-risk profile of this compound in these vulnerable populations.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overactive bladder in children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of this compound | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. This compound once-daily extended release is efficacious and tolerated in elderly subjects (aged ≥ 75 years) with overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of detrusor instability in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. auajournals.org [auajournals.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. urotoday.com [urotoday.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound has no effect on memory testing and is assay undetectable in the central nervous system of older patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
Application Notes and Protocols for Urodynamic Parameter Assessment in Preclinical Studies of Trospium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium (B1681596) chloride is a quaternary ammonium (B1175870) compound and a potent muscarinic receptor antagonist.[1] It is clinically utilized for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[2][3] Its mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M2 and M3 subtypes, which are abundant in the detrusor muscle of the bladder. This antagonism leads to the relaxation of bladder smooth muscle, thereby increasing bladder capacity and reducing the frequency and intensity of involuntary bladder contractions.[1] Preclinical evaluation of trospium chloride is crucial for understanding its urodynamic effects and establishing its therapeutic potential. These studies typically involve in vivo and in vitro models to assess the drug's impact on bladder function.
This document provides detailed application notes and protocols for the assessment of urodynamic parameters in preclinical studies of this compound, with a focus on rodent models.
Signaling Pathway of this compound in the Bladder
This compound exerts its effect by blocking the action of acetylcholine (ACh) on muscarinic receptors located on the detrusor smooth muscle cells. This action interrupts the parasympathetic signaling pathway that mediates bladder contraction.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on urodynamic parameters.
In Vivo Urodynamic Parameters in Decerebrated Dogs
| Urodynamic Parameter | Dose of this compound | Result |
| Threshold Pressure | 0.1 mg/kg | Small but significant decrease |
| Maximum Bladder Pressure | 0.03, 0.1, and 0.3 mg/kg | Significant decrease |
| Residual Urine | 0.3 mg/kg | Significant increase |
| Data from a study in 13 decerebrated dogs where micturition was induced by bladder filling before and after drug administration.[4] |
In Vitro Effects on Rat Bladder Strips
| Agonist | This compound Concentration | Result on Contraction |
| Acetylcholine (ACh) | 1, 3, and 5 µM | Significant decrease in agonist-induced contractions |
| Data from a study on isolated bladder strips from 20 male Wistar rats.[5] |
Experimental Protocols
In Vivo Urodynamic Assessment in Conscious Rats
This protocol is a general guide for performing cystometry in conscious rats to evaluate the effects of this compound.
Objective: To measure changes in urodynamic parameters such as bladder capacity, micturition pressure, micturition interval, and residual volume in conscious rats following the administration of this compound.
Materials:
-
Female Sprague-Dawley or Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane (B1672236) for surgery, urethane (B1682113) for terminal experiments if necessary)
-
Bladder catheter (e.g., PE-50 tubing)
-
Sutures
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
Metabolic cages
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment to allow for acclimatization.
-
Bladder Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Make a midline abdominal incision to expose the bladder.
-
Insert a sterile PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision in layers.
-
Allow the animal to recover for 3-5 days.
-
-
Urodynamic Study:
-
Place the conscious, unrestrained rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a T-connector.
-
Allow the rat to acclimate to the cage for 30-60 minutes.
-
Begin continuous infusion of sterile saline at a constant rate (e.g., 0.04-0.1 ml/min).
-
Record baseline urodynamic parameters for a set period (e.g., 60 minutes) after the first micturition. This will include measurements of:
-
Micturition Pressure (MP): The maximum bladder pressure during voiding.
-
Bladder Capacity (BC): The volume of infused saline at the onset of micturition.
-
Micturition Interval (MI): The time between two consecutive micturitions.
-
Residual Volume (RV): The volume of urine remaining in the bladder after voiding.
-
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.). The dosage will depend on the study design.
-
-
Post-treatment Recording:
-
Continue the urodynamic recording for a defined period after drug administration to assess the effects of this compound on the measured parameters.
-
-
Data Analysis:
-
Analyze the recorded data to determine the changes in urodynamic parameters from baseline after treatment with this compound.
-
Compare the results between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods.
-
In Vitro Bladder Strip Contractility Assay
This protocol describes the methodology for assessing the effect of this compound on the contractility of isolated rat bladder smooth muscle strips.
Objective: To determine the inhibitory effect of this compound on agonist-induced contractions of isolated rat detrusor muscle strips.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Acetylcholine (ACh) or other contractile agonists
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the rat and excise the urinary bladder.
-
Place the bladder in cold Krebs-Henseleit solution.
-
Dissect the bladder to obtain longitudinal detrusor muscle strips (approximately 10 mm long and 2 mm wide).
-
-
Organ Bath Setup:
-
Mount the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1.0 g and allow the strips to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Induction of Contractions:
-
Induce sustained contractions by adding a contractile agonist, such as acetylcholine (e.g., 10 µM), to the organ bath.
-
-
Drug Application:
-
Once a stable contraction is achieved, add this compound to the bath in a cumulative manner at increasing concentrations (e.g., 1, 3, 5 µM).
-
Record the changes in contractile force after each addition.
-
-
Data Analysis:
-
Measure the amplitude of the contractions before and after the addition of this compound.
-
Calculate the percentage of inhibition of the agonist-induced contraction at each concentration of this compound.
-
Construct a concentration-response curve to determine the potency of this compound (e.g., IC50 value).
-
Conclusion
The protocols and data presented in these application notes provide a framework for the preclinical assessment of this compound's effects on urodynamic parameters. The in vivo cystometry model in conscious rats allows for a comprehensive evaluation of the drug's impact on bladder function in a physiologically relevant setting. The in vitro bladder strip contractility assay offers a valuable tool for elucidating the direct effects of the compound on detrusor smooth muscle. By employing these standardized methods, researchers can obtain reliable and reproducible data to further characterize the pharmacological profile of this compound and other potential treatments for overactive bladder.
References
- 1. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on urodynamic parameters in patients with detrusor hyperreflexia due to spinal cord injuries. A multicentre placebo-controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Once daily this compound is effective and well tolerated for the treatment of overactive bladder: results from a multicenter phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effects of this compound on the lower urinary tract function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of combined use of this compound and melatonin on in vitro contractility of rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biodistribution of Radiolabeled Trospium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of radiolabeled trospium (B1681596) chloride in biodistribution studies. Detailed protocols for key experiments are included to facilitate the design and execution of nonclinical pharmacokinetic and pharmacodynamic assessments.
Introduction
Trospium chloride is a quaternary ammonium (B1175870) compound and a muscarinic receptor antagonist used for the treatment of overactive bladder. Its hydrophilic nature and permanent positive charge influence its absorption, distribution, metabolism, and excretion (ADME) profile. Radiolabeling of this compound with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) is an essential tool for accurately quantifying its distribution in various tissues and understanding its pharmacokinetic properties. These studies are critical for evaluating drug efficacy, off-target effects, and overall safety.
Data Presentation: Quantitative Biodistribution Data
The following tables summarize the available quantitative data from biodistribution studies of radiolabeled this compound.
Table 1: Tissue Distribution of [³H]-Trospium Chloride in Gestating Rats
This table presents the concentration of radioactivity in various maternal and fetal tissues following intravenous administration of [³H]-trospium chloride to gestating rats.[1] This data is crucial for understanding the potential for placental transfer and fetal exposure.
| Tissue | Concentration (relative to blood) |
| Placenta | Similar to blood |
| Liver (maternal) | Higher than blood |
| Kidneys (maternal) | Higher than blood |
| Heart (maternal) | Higher than blood |
| Fetal Liver | Highest radioactivity concentration in fetal organs |
Table 2: Excretion of Radioactivity after Oral Administration of [¹⁴C]-Trospium Chloride
This table details the primary routes of excretion for radioactivity following a single oral dose of [¹⁴C]-trospium chloride, highlighting the extent of its absorption and elimination pathways.
| Excretion Route | Percentage of Administered Dose |
| Feces | 85.2% |
| Urine | 5.8% |
| Unchanged Trospium in Urine | 60% of urinary radioactivity |
Experimental Protocols
Protocol 1: Radiolabeling of this compound
Objective: To synthesize this compound radiolabeled with either carbon-14 or tritium for use in biodistribution studies.
Materials:
-
This compound precursor (e.g., nortropine)
-
Radiolabeled precursor (e.g., [¹⁴C]benzilic acid or a tritiated reagent)
-
Appropriate solvents and reagents for the chosen synthetic route
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Liquid Scintillation Counter (LSC) for radioactivity measurement
-
Mass spectrometer for identity confirmation
Procedure:
-
Synthetic Route Selection: Choose a synthetic route that incorporates the radiolabel at a metabolically stable position. For ¹⁴C, labeling the benzilic acid moiety is a common strategy. For ³H, catalytic tritium exchange on a suitable precursor can be employed.
-
Synthesis: Perform the chemical reaction to couple the radiolabeled precursor with the non-labeled portion of the this compound molecule. This is typically a multi-step process requiring expertise in organic synthesis.
-
Purification: Purify the crude radiolabeled this compound using preparative HPLC. Collect fractions and analyze for radioactivity and chemical purity.
-
Purity and Identity Confirmation:
-
Assess radiochemical purity using analytical HPLC with an in-line radioactivity detector.
-
Confirm the chemical identity and mass of the final product using mass spectrometry.
-
Determine the specific activity (e.g., in mCi/mmol) by quantifying the amount of radioactivity and the mass of the compound.
-
-
Formulation: Dissolve the purified radiolabeled this compound in a sterile, biocompatible vehicle (e.g., saline) for administration to animals.
Protocol 2: In Vivo Biodistribution Study in Rodents
Objective: To determine the tissue distribution, accumulation, and elimination of radiolabeled this compound in a rodent model.
Materials:
-
Radiolabeled this compound (e.g., [¹⁴C]- or [³H]-trospium chloride) in a sterile vehicle
-
Male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Administration supplies (e.g., syringes, needles for intravenous or oral dosing)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for tissue dissection
-
Liquid Scintillation Counter or a gamma counter (depending on the isotope)
-
Tissue homogenizer
-
Scintillation vials and cocktail
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dose Administration:
-
Administer a single intravenous (via tail vein) or oral (via gavage) dose of the radiolabeled this compound solution to each animal.
-
The dose should be sufficient to provide detectable radioactivity in tissues but should not be pharmacologically overwhelming.
-
-
Time Points: Euthanize groups of animals (typically n=3-5 per sex per time point) at various time points post-administration (e.g., 0.5, 1, 4, 8, 24, and 48 hours).
-
Tissue Collection:
-
At each time point, anesthetize the animals and collect blood via cardiac puncture.
-
Perform a whole-body perfusion with saline to remove blood from the tissues.
-
Dissect and collect major organs and tissues of interest (e.g., bladder, liver, kidneys, heart, lungs, spleen, brain, muscle, fat, gastrointestinal tract, and carcass).
-
-
Sample Processing:
-
Weigh each tissue sample.
-
Homogenize the tissues.
-
Aliquots of blood, plasma, and tissue homogenates are mixed with a scintillation cocktail.
-
-
Radioactivity Measurement: Quantify the amount of radioactivity in each sample using a Liquid Scintillation Counter.
-
Data Analysis:
-
Calculate the concentration of radioactivity in each tissue (e.g., in disintegrations per minute per gram of tissue - DPM/g).
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Calculate tissue-to-plasma concentration ratios.
-
Protocol 3: Quantitative Whole-Body Autoradiography (QWBA)
Objective: To visualize and quantify the distribution of radiolabeled this compound throughout the entire animal body at different time points.
Materials:
-
Radiolabeled this compound ([¹⁴C] is preferred for QWBA due to its higher energy beta emissions compared to ³H)
-
Rodents (pigmented and non-pigmented strains can be used to assess melanin (B1238610) binding)
-
Carboxymethylcellulose (CMC)
-
Cryostat microtome capable of sectioning whole animals
-
Phosphor imaging screens or X-ray film
-
Phosphor imager or film developer
-
Image analysis software
Procedure:
-
Dose Administration: Administer a single dose of [¹⁴C]-trospium chloride to the animals as described in Protocol 2.
-
Freezing: At predetermined time points, euthanize the animals and immediately freeze them in a mixture of hexane (B92381) and dry ice or liquid nitrogen to prevent redistribution of the radiolabel.
-
Embedding: Embed the frozen carcasses in a block of frozen CMC.
-
Sectioning:
-
Mount the CMC block in a large-format cryostat.
-
Collect thin (e.g., 20-40 µm) whole-body sagittal sections onto adhesive tape.
-
-
Drying: Dehydrate the sections by freeze-drying.
-
Exposure:
-
Appose the sections to a phosphor imaging screen or X-ray film in a light-tight cassette.
-
Include calibrated radioactivity standards to allow for quantification.
-
Expose for a duration sufficient to obtain a clear image, which can range from days to weeks depending on the dose and specific activity.
-
-
Image Acquisition and Analysis:
-
Scan the imaging screen with a phosphor imager or develop the film.
-
Use image analysis software to visualize the distribution of radioactivity.
-
Quantify the concentration of radioactivity in different tissues by comparing the signal intensity to the calibration standards.
-
Visualizations
The following diagrams illustrate key concepts related to the biodistribution and mechanism of action of this compound.
References
Application Notes and Protocols: Animal Models for Evaluating Central Nervous System Side Effects of Trospium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trospium (B1681596) chloride is a quaternary ammonium (B1175870) antimuscarinic agent used for the treatment of overactive bladder (OAB). Its chemical structure confers high hydrophilicity, which is thought to limit its ability to cross the blood-brain barrier (BBB).[1] This property is advantageous as it is expected to reduce the incidence of central nervous system (CNS) side effects commonly associated with anticholinergic medications.[1] This document provides detailed application notes and protocols for the preclinical evaluation of trospium chloride's CNS side effect profile in animal models, with a focus on behavioral and pharmacokinetic assessments.
Introduction
Anticholinergic agents are the cornerstone of OAB treatment, but their utility can be limited by CNS side effects such as cognitive impairment, confusion, and drowsiness.[2] These effects are primarily mediated by the blockade of muscarinic M1 and M2 receptors in the brain.[2] this compound's quaternary amine structure theoretically restricts its passage across the BBB, suggesting a favorable CNS safety profile.[3] Preclinical animal studies are essential to empirically validate this characteristic and quantify any potential CNS effects. This guide outlines relevant animal models, experimental designs, and detailed protocols for a comprehensive evaluation.
Mechanism of Action and Signaling Pathways
This compound is a non-selective muscarinic receptor antagonist, blocking the effect of acetylcholine (B1216132) in the bladder's detrusor muscle to reduce involuntary contractions.[4] Its potential CNS side effects would stem from unintended antagonism of muscarinic receptors in the brain.
M1 Muscarinic Receptor Signaling Pathway
M1 receptors are coupled to Gq proteins. Their blockade by an antagonist like this compound would inhibit the following cascade, which is involved in processes like learning and memory.
Caption: M1 muscarinic receptor signaling pathway antagonism.
M2 Muscarinic Receptor Signaling Pathway
M2 receptors are coupled to Gi proteins and act as autoreceptors, inhibiting further acetylcholine release. Their blockade can lead to complex downstream effects.
Caption: M2 muscarinic receptor signaling pathway antagonism.
Animal Models and Experimental Design
Rodents, particularly mice and rats, are the most common animal models for assessing the CNS effects of drugs. A typical experimental design involves comparing this compound to a vehicle control and a positive control (a tertiary amine antimuscarinic known to cross the BBB, such as oxybutynin (B1027) or scopolamine).
Experimental Workflow
Caption: General experimental workflow for CNS evaluation.
Quantitative Data from Animal Studies
The following table summarizes key quantitative findings from preclinical studies.
| Animal Model | Drug and Dose | Key Findings |
| Mouse | This compound (1 mg/kg, i.v.) | Brain concentration: 13 ± 2 ng/g in adult mice, demonstrating low BBB penetration.[5] |
| Mouse | Oxybutynin (1 mg/kg, p.o.) | Brain concentrations were almost 200-fold higher than those of this compound at the same oral dose. |
| Rat | Oxybutynin (30 mg/kg, p.o.) | Significantly decreased latency time in the passive avoidance response, indicating memory impairment.[3] |
| Rat | Scopolamine (0.5 mg/kg, i.p.) | Significantly decreased latency time in the passive avoidance response.[3] |
| Healthy Volunteers | This compound (45 mg, oral) | No significant changes in quantitative EEG parameters.[6] |
| Healthy Volunteers | Oxybutynin (20 mg, oral) | Significantly altered quantitative EEG parameters.[6] |
Detailed Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess the effects of this compound on hippocampus-dependent spatial learning and memory.
Materials:
-
Circular water tank (1.5-2.0 m diameter)
-
Submersible platform (10-15 cm diameter)
-
Non-toxic white tempera paint or powdered non-fat milk to make the water opaque
-
Water heater to maintain water temperature at 22 ± 1°C
-
Video tracking system and software
-
Distinct visual cues placed around the room
-
Rodents (rats or mice)
Protocol:
-
Acclimation: Bring animals to the testing room at least 30 minutes before the start of the experiment.
-
Acquisition Phase (4-5 consecutive days):
-
Administer this compound, vehicle, or positive control (e.g., scopolamine) at a consistent time before each day's trials.
-
The platform is hidden in a fixed location (target quadrant) about 1-2 cm below the water surface.
-
For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random start positions (N, S, E, W).
-
Allow the animal to swim for a maximum of 60-90 seconds to find the platform.
-
If the animal fails to find the platform, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Conduct 4 trials per animal per day with an inter-trial interval of at least 15 minutes.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant and the number of crossings over the former platform location.
-
Data Analysis:
-
Acquisition: Analyze escape latency and path length using a two-way repeated-measures ANOVA.
-
Probe Trial: Analyze the time in the target quadrant and platform crossings using a one-way ANOVA or Kruskal-Wallis test.
Passive Avoidance Test for Fear-Motivated Memory
Objective: To assess the effects of this compound on a form of memory that relies on the amygdala and hippocampus.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, separated by a guillotine door)
-
An electrifiable grid floor in the dark compartment
-
Rodents (rats or mice)
Protocol:
-
Acquisition/Training Trial:
-
Place the animal in the brightly lit compartment and allow it to habituate for 30-60 seconds.
-
The guillotine door opens, allowing access to the dark compartment.
-
Once the animal enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Administer this compound, vehicle, or positive control immediately after the training trial.
-
-
Retention/Test Trial (24 hours later):
-
Place the animal back into the light compartment.
-
The door to the dark compartment is opened.
-
Record the latency to enter the dark compartment (step-through latency), with a cut-off time of 300-600 seconds.
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups using a one-way ANOVA or a non-parametric equivalent (e.g., Kruskal-Wallis test). Longer latencies indicate better memory retention of the aversive stimulus.
Conclusion
The animal models and protocols described provide a robust framework for evaluating the potential CNS side effects of this compound. The collective evidence from pharmacokinetic and behavioral studies in animals, supported by clinical data, indicates that this compound has a very low propensity to cross the blood-brain barrier and is therefore less likely to cause CNS-related adverse events compared to tertiary amine anticholinergics. These methodologies are crucial for the preclinical safety assessment of new and existing OAB therapies.
References
- 1. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognitive Effects of Anticholinergic Load in Women with Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxybutynin disrupts learning and memory in the rat passive avoidance response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain penetration of the OAB drug this compound is not increased in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preserving cognitive function for patients with overactive bladder: evidence for a differential effect with darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Trospium Chloride's Impact on Cognitive Function in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium (B1681596) chloride is a peripherally acting antimuscarinic agent used for the treatment of overactive bladder. Its chemical nature as a quaternary amine restricts its passage across the blood-brain barrier (BBB), theoretically minimizing central nervous system (CNS) side effects such as cognitive impairment.[1][2][3][4] Unlike tertiary amines which are more lipophilic and can readily enter the brain, trospium chloride's hydrophilicity and its active transport out of the CNS by P-glycoprotein (P-gp) contribute to its favorable safety profile regarding cognitive function.[1][2] However, with an aging population and the potential for altered BBB permeability in certain conditions, rigorous preclinical assessment of the cognitive impact of this compound remains a critical aspect of its safety evaluation.
These application notes provide detailed protocols for assessing the cognitive effects of this compound in preclinical rodent models. The methodologies described are standard behavioral assays for evaluating learning and memory, and are sensitive to the effects of anticholinergic drugs.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the biodistribution of this compound, which is fundamental to understanding its potential for CNS effects.
Table 1: Brain Penetration of this compound in Mice
| Animal Model | Age | Dosage and Administration | Brain Concentration (ng/g) | Brain/Plasma Ratio | Reference |
| C57Bl/6 Mice | Adult (6-12 months) | 1 mg/kg, intravenous | 13 ± 2 | Not Reported | [3][5] |
| C57Bl/6 Mice | Aged (24 months) | 1 mg/kg, intravenous | 8 ± 4 | Not Reported | [3][5] |
| Wild-type Mice | Not Specified | 1 mg/kg, oral | 1-2 | Not Reported | [2] |
| P-gp deficient knockout mice | Not Specified | 1 mg/kg, oral | Up to 7 times higher than wild-type | Not Reported | [6] |
Table 2: Comparative Brain Concentrations of this compound and Oxybutynin
| Drug | Animal Model | Dosage and Administration | Brain Concentration (ng/g) | Reference |
| This compound | Wild-type Mice | 1 mg/kg, oral | 1-2 | [2] |
| Oxybutynin | Wild-type Mice | 1 mg/kg, oral | 150-300 | [2] |
Experimental Protocols
Detailed methodologies for key behavioral experiments to assess cognitive function are provided below. These tests are widely used to evaluate the effects of anticholinergic compounds on learning and memory.
Morris Water Maze (MWM)
The Morris Water Maze is a test of spatial learning and memory that is dependent on the hippocampus.
a. Materials:
-
Circular pool (120-150 cm in diameter) filled with water (22-25°C) made opaque with non-toxic white paint.
-
Submerged escape platform (10 cm in diameter), 1-1.5 cm below the water surface.
-
High-contrast visual cues placed on the walls of the testing room.
-
Video tracking system and software.
b. Procedure:
-
Habituation (Day 1): Allow each mouse to swim freely for 60 seconds without the platform. Then, guide the mouse to a visible platform and allow it to remain for 30 seconds.
-
Acquisition Phase (Days 2-6):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the mouse in the water at one of four quasi-random starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. The maximum trial duration is 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Day 7):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
c. Data Analysis:
-
Acquisition Phase: Analyze the escape latency over the training days. A decrease in latency indicates learning.
-
Probe Trial: A significant preference for the target quadrant indicates memory retention.
Passive Avoidance Test
This test assesses fear-motivated learning and memory, which involves the hippocampus and amygdala.
a. Materials:
-
Passive avoidance apparatus with two compartments: a brightly lit "safe" compartment and a dark compartment equipped with a grid floor for delivering a mild foot shock.
-
A sliding door separates the two compartments.
b. Procedure:
-
Acquisition/Training Trial:
-
Place the rodent in the lit compartment.
-
After a brief habituation period (e.g., 60 seconds), the sliding door opens.
-
Rodents have an innate preference for dark environments and will typically enter the dark compartment.
-
Once the animal completely enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Remove the animal and return it to its home cage.
-
-
Retention/Test Trial (24 hours later):
-
Place the animal back into the lit compartment.
-
Open the sliding door and measure the latency to enter the dark compartment. A longer latency indicates memory of the aversive stimulus. The trial is typically terminated after a cut-off time (e.g., 300 seconds).
-
c. Data Analysis:
-
Compare the step-through latency between the training and testing phases, and between treatment groups.
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, which is dependent on the cortex and hippocampus.
a. Materials:
-
Open field arena (e.g., 40 x 40 cm).
-
Two identical objects (familiar objects).
-
One novel object, distinct from the familiar objects in shape and texture.
b. Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Return the animal to its home cage.
-
-
Test Phase (after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object (sniffing or touching with the nose).
-
c. Data Analysis:
-
Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates that the animal recognizes the familiar object and prefers to explore the novel one.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in the cognitive effects of anticholinergic drugs and a typical experimental workflow for preclinical assessment.
References
- 1. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scantox.com [scantox.com]
- 3. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. Passive avoidance test [panlab.com]
- 5. benchchem.com [benchchem.com]
- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Trospium Chloride in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term administration of trospium (B1681596) chloride in preclinical chronic disease models, primarily based on extensive safety and carcinogenicity studies. The information is intended to guide researchers in designing and executing long-term in vivo studies.
Introduction to Trospium Chloride
This compound is a quaternary ammonium (B1175870) antimuscarinic agent.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M2 and M3 subtypes, which are prevalent in the smooth muscle of the urinary bladder.[2] This antagonism leads to the relaxation of the bladder's detrusor muscle, making it effective in the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[2][3]
A key characteristic of this compound is its hydrophilic nature and quaternary ammonium structure, which limit its ability to cross the blood-brain barrier.[2][3] This property is associated with a lower incidence of central nervous system (CNS) side effects compared to tertiary amine antimuscarinics.[3] The drug is primarily excreted unchanged in the urine through active tubular secretion.[4]
Rationale for Long-Term Administration in Chronic Disease Models
The long-term therapeutic relevance of this compound is most established in the management of chronic conditions such as OAB and neurogenic detrusor overactivity.[3][5][6] Preclinical long-term administration studies are crucial for evaluating the safety and potential efficacy of this compound in models of chronic diseases where cholinergic signaling may be implicated. Such studies are essential for understanding the cumulative effects and potential toxicity of the compound over extended periods. The protocols detailed below are derived from long-term carcinogenicity studies, which by their nature, involve chronic administration and provide a robust framework for designing similar long-term experiments.
Quantitative Data from Long-Term Preclinical Studies
The most comprehensive long-term preclinical data for this compound comes from carcinogenicity studies conducted in mice and rats.[4][7][8]
| Parameter | Mouse | Rat | Reference |
| Species/Strain | Not Specified | Not Specified | [4][7][8] |
| Duration of Study | 78 weeks | 104 weeks | [4][7][8] |
| Route of Administration | Dietary | Dietary | [9] |
| Dosage Levels | 2, 20, and 200 mg/kg/day | 2, 20, and 200 mg/kg/day | [4][7][8] |
| Key Findings | No evidence of a carcinogenic effect. | No evidence of a carcinogenic effect. | [4][7][8] |
| Systemic Exposure (AUC) | At 200 mg/kg/day, ~16-25 times the human dose. | At 200 mg/kg/day, ~9-60 times the human dose. | [7][8] |
Note: AUC multiples relative to the maximum recommended human dose (MRHD) of 40 mg/day vary slightly between sources.
Experimental Protocols for Long-Term Administration
Two primary methods for long-term oral administration in rodent models are administration in the diet and oral gavage.
Protocol 1: Administration in the Diet (Ad Libitum)
This protocol is based on the methodology used in the 78-week mouse and 104-week rat carcinogenicity studies.[9] It is suitable for long-term, continuous drug delivery.
Objective: To achieve consistent systemic exposure to this compound over a long duration by incorporating the drug into the standard rodent diet.
Materials:
-
This compound powder
-
Standard rodent chow (powdered or pellet form)
-
A suitable blender or mixer for homogenous mixing
-
Personal Protective Equipment (PPE): lab coat, gloves, and mask
Procedure:
-
Dose Calculation:
-
Determine the target daily dose in mg/kg. For example, 2, 20, or 200 mg/kg/day.[4][7][8]
-
Estimate the average daily food consumption for the specific rodent species and strain (e.g., mice: ~3-5 g/day ; rats: ~15-25 g/day ).
-
Calculate the required concentration of this compound in the feed (mg of drug per kg of feed) using the following formula: Concentration (mg/kg feed) = (Dose (mg/kg/day) * Average Body Weight (kg)) / Average Daily Food Intake ( kg/day )
-
-
Diet Preparation:
-
Accurately weigh the required amount of this compound powder.
-
If starting with pelleted chow, grind it to a fine powder.
-
In a well-ventilated area, blend the this compound with a small amount of the powdered chow to create a premix.
-
Gradually add the premix to the remaining powdered chow and mix thoroughly to ensure a homogenous distribution. Geometric dilution is recommended.
-
The medicated feed can be provided as a powder or re-pelleted, depending on the experimental requirements and animal preference.
-
-
Administration and Monitoring:
-
Provide the medicated diet to the animals ad libitum.
-
Replace the feed regularly (e.g., weekly) to maintain freshness and drug stability.
-
Measure food consumption and animal body weights weekly to monitor the actual drug intake and adjust the diet concentration if necessary, especially in growing animals.
-
Observe animals daily for any clinical signs of toxicity or adverse effects.
-
Protocol 2: Oral Gavage (Dosing by Tube)
This method allows for precise dosing of individual animals and is a common alternative when dietary administration is not feasible. The following is a general protocol that can be adapted for this compound.[10][11][12][13]
Objective: To administer a precise, predetermined volume and concentration of this compound solution or suspension directly into the stomach of the animal.
Materials:
-
This compound
-
Vehicle for solubilization or suspension (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip.[11]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
This compound is soluble in water.[3]
-
Calculate the required concentration based on the target dose (mg/kg) and the dosing volume. The maximum recommended dosing volume is typically 10 mL/kg for rodents.[13]
-
Prepare the solution fresh daily or establish its stability under specific storage conditions.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the exact volume to be administered.
-
Properly restrain the animal to ensure its head and neck are extended, creating a straight path to the esophagus.[10]
-
Measure the gavage needle against the animal (from the corner of the mouth to the last rib) to ensure it is the correct length to reach the stomach without causing perforation.[10]
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle. [12]
-
Once the needle is in the stomach, administer the solution slowly.
-
Gently remove the needle in the same direction it was inserted.
-
-
Post-Dosing Monitoring:
-
Observe the animal for a few minutes after dosing to ensure there are no signs of respiratory distress, which could indicate accidental administration into the trachea.[10]
-
Return the animal to its cage and monitor for any adverse reactions.
-
Perform daily health checks throughout the study period.
-
Signaling Pathway and Experimental Workflow
This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors. In smooth muscle cells, this prevents the Gq-protein-coupled activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The reduction in IP3 leads to decreased calcium release from the sarcoplasmic reticulum, resulting in smooth muscle relaxation.
Caption: Muscarinic receptor signaling pathway blocked by this compound.
The following diagram outlines a typical workflow for a long-term preclinical study involving this compound.
Caption: A generalized workflow for long-term in vivo drug administration studies.
References
- 1. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. [Long-term safety and efficacy of this compound for the treatment of neurogenic overactive bladder due to Parkinson's disease is there an effect on cognitive status?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term safety and efficacy of this compound for the treatment of neurogenic overactive bladder due to Parkinson's disease - is there an effect on cognitive status? - Korshunova - Urologiia [journals.eco-vector.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes & Protocols: Intravesical Delivery of Trospium Chloride
For Research Use Only
Introduction
Trospium (B1681596) chloride is a quaternary ammonium (B1175870) compound and a potent muscarinic receptor antagonist used for the treatment of overactive bladder (OAB) and detrusor overactivity.[1][2] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors on bladder smooth muscle, which reduces involuntary detrusor contractions.[3][4] Oral administration of trospium chloride is characterized by low bioavailability (<10%) and can be associated with systemic anticholinergic side effects such as dry mouth and constipation.[1][5][6]
Intravesical delivery, the direct instillation of a drug into the bladder via a catheter, offers a promising alternative to oral administration.[7][8][9] This route targets the urothelium and detrusor muscle directly, aiming to maximize local drug concentration and therapeutic effect while minimizing systemic absorption and associated side effects.[10] Research indicates that intravesical administration of this compound can significantly improve urodynamic parameters with negligible systemic absorption, making it an effective alternative for patients who experience intolerable side effects from oral therapy.[5][7][10]
These application notes provide a summary of key research findings and detailed protocols for the preparation and intravesical instillation of this compound for preclinical and clinical research.
Mechanism of Action: Local vs. Systemic
Oral this compound is absorbed in the gastrointestinal tract, enters systemic circulation, and is then delivered to the bladder.[1] Due to its hydrophilic nature and positive charge, it does not readily cross lipid membranes like the blood-brain barrier.[2][11] Intravesical delivery bypasses systemic circulation, applying the drug directly to the urothelium. This compound's low lipid solubility impairs its passage across the urothelial cell membrane, resulting in very low plasma concentrations.[2][10] This localized action is intended to achieve a high concentration at the target muscarinic receptors in the bladder wall with minimal systemic exposure.[10]
Figure 1. Comparison of Oral vs. Intravesical Delivery Pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on the intravesical and oral administration of this compound.
Table 1: Urodynamic Effects of Intravesical this compound vs. Placebo
| Parameter | This compound Group | Placebo Group | Outcome | Reference |
|---|---|---|---|---|
| Maximum Bladder Capacity | Significant Increase | No Marked Change | Improved bladder storage | [7] |
| Maximum Detrusor Pressure | Significant Decrease | No Marked Change | Reduced bladder contractility | [7] |
| Residual Urine | Increase | No Marked Change | Effect on bladder emptying | [7] |
| Uninhibited Contractions | Improvement | No Marked Change | Increased bladder stability |[7] |
Table 2: Pharmacokinetic Profile of Intravesical this compound
| Dose Administered | Volume | Patient Population | Peak Plasma Concentration (Cmax) | Systemic Uptake | Reference |
|---|---|---|---|---|---|
| 15 mg | 40 mL Saline | 6 men with spinal cord lesions | 0.10 - 0.13 ng/mL | Negligible | [10] |
| 30 mg | 40 mL Saline | 6 men with spinal cord lesions | 0.24 - 0.70 ng/mL | Negligible (<1.5% of dose) |[10][12] |
Table 3: Comparison of Urodynamic Improvements (Oral this compound)
| Parameter | Mean Improvement (Trospium 40 mg/day) | p-value vs. Placebo | Study Population | Reference |
|---|---|---|---|---|
| Maximum Cystometric Capacity | +138.1 mL | < 0.001 | 61 patients with detrusor hyperreflexia | [13] |
| Maximum Detrusor Pressure | -37.8 cm H₂O | < 0.001 | 61 patients with detrusor hyperreflexia | [13] |
| Bladder Compliance | +12.1 mL/cm H₂O | < 0.001 | 61 patients with detrusor hyperreflexia | [13] |
| Urge Incontinence Episodes/week | -16.1 | < 0.001 | Patients with OAB | [5] |
| Volume per Micturition | +35.6 mL | < 0.001 | Patients with OAB |[5] |
Experimental Protocols
The following protocols are generalized from methodologies reported in research literature.[7][8][10] Researchers must adapt these protocols to their specific study design and institutional guidelines (e.g., IRB, IACUC).
4.1 Protocol: Preparation of this compound Solution for Instillation
Objective: To prepare a sterile solution of this compound for direct intravesical instillation.
Materials:
-
This compound powder (pharmaceutical grade)
-
Sterile, preservative-free 0.9% sodium chloride (saline) for injection
-
Sterile vials or containers
-
Sterile 30-50 mL syringes
-
18G needles or vial access devices
-
0.22 µm sterile syringe filter
-
Biological safety cabinet or laminar flow hood
Procedure:
-
Perform all preparation steps using aseptic technique within a biological safety cabinet.
-
Calculate the required mass of this compound powder to achieve the target concentration (e.g., 15 mg or 30 mg).[10]
-
Reconstitute the this compound powder with a specific volume of sterile saline (e.g., 40 mL) to achieve the final desired dose.[10]
-
Gently agitate the solution until the powder is completely dissolved.
-
Draw the solution into a sterile syringe through a 0.22 µm sterile filter to ensure sterility and remove any particulates.
-
Cap the syringe and label it clearly with the drug name, concentration, dose, and preparation date/time.
-
The solution should be used promptly after preparation. One study noted that reconstituted BCG (another intravesical agent) must be used within 2 hours.[9] While specific stability data for reconstituted trospium was not found, prompt use is best practice.
4.2 Protocol: Intravesical Instillation Procedure (Human Research)
Objective: To safely administer the prepared this compound solution into the bladder of a research participant.
Pre-Procedure:
-
Ensure informed consent has been obtained.
-
Verify participant identity and confirm there are no contraindications (e.g., active urinary tract infection, bladder perforation, gross hematuria).[9]
-
Instruct the participant to empty their bladder completely before the procedure.
Materials:
-
Prepared syringe with this compound solution
-
Sterile catheterization kit (e.g., 8-12 Fr intermittent catheter)[14]
-
Sterile gloves and drapes
-
Antiseptic solution (e.g., povidone-iodine swabs)
-
Sterile lubricant
-
Urine collection container
Procedure:
-
Position the patient comfortably in a supine position.
-
Prepare a sterile field around the urethral meatus.
-
Using sterile technique, cleanse the urethral meatus with an antiseptic solution.
-
Apply sterile lubricant to the tip of the catheter.
-
Gently insert the catheter into the urethra until it reaches the bladder. Allow any residual urine to drain completely into the collection container.
-
Slowly instill the entire volume of the this compound solution into the bladder via the catheter.
-
Once the instillation is complete, gently remove the catheter.
-
Instruct the participant to retain the solution in their bladder for a specified duration (e.g., a minimum of 3 hours).[10] Fluid intake may be restricted for a period post-instillation to prevent premature dilution and voiding.[10]
Figure 2. Example Workflow for a Placebo-Controlled Clinical Trial.
Safety and Tolerability
Intravesical administration of this compound is generally well-tolerated. Clinical studies report no significant adverse events or changes in vital signs compared to placebo.[7] The lack of systemic absorption contributes to a favorable safety profile, particularly regarding common anticholinergic side effects.[7][10] However, one preclinical study in rats noted that high doses of intravesical trospium caused epithelial destruction and inflammation in the bladder mucosa, suggesting that dose and formulation are critical parameters to optimize.[15] The procedure itself carries the standard risks associated with catheterization, such as urinary tract infection and urethral trauma.
Conclusion
Intravesical delivery of this compound represents a targeted therapeutic strategy that leverages the drug's pharmacological properties to treat detrusor overactivity while minimizing systemic side effects. The provided data and protocols offer a foundation for researchers to design and execute studies exploring this delivery route. Further research may focus on optimizing drug formulation, developing sustained-release systems, and conducting larger-scale clinical trials to establish long-term efficacy and safety.[2]
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicenter phase III trial studying this compound in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Intravesical instillation of this compound, oxybutynin and verapamil for relaxation of the bladder detrusor muscle. A placebo controlled, randomized clinical test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravesical instillation with mitomycin C or bacillus Calmette-Guérin in non-muscle invasive bladder cancer - EAUN [nurses.uroweb.org]
- 9. Intravesical Administration of Therapeutic Medication for the Treatment of Bladder Cancer - American Urological Association [auanet.org]
- 10. Bioavailability of this compound after intravesical instillation in patients with neurogenic lower urinary tract dysfunction: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound on urodynamic parameters in patients with detrusor hyperreflexia due to spinal cord injuries. A multicentre placebo-controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Histopathologic and Urodynamic Effects of the Anticholinergic Drugs Oxybutynin, Tolterodine, and Trospium on the Bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the In Vitro Effects of Trospium Chloride on Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium (B1681596) chloride is a quaternary ammonium (B1175870) compound and a non-selective muscarinic receptor antagonist.[1] It exhibits high affinity for M2 and M3 muscarinic receptor subtypes, which are prominently expressed in the smooth muscle of the urinary bladder.[1] By competitively blocking the binding of acetylcholine (B1216132) to these receptors, trospium chloride inhibits the downstream signaling pathways that lead to smooth muscle contraction, thereby promoting relaxation.[2][3] Its quaternary structure limits its ability to cross the blood-brain barrier, reducing central nervous system side effects commonly associated with other anticholinergic agents. These characteristics make this compound a valuable tool for in vitro studies of smooth muscle physiology and a clinically effective treatment for overactive bladder.[4]
This document provides detailed protocols for investigating the effects of this compound on smooth muscle relaxation in vitro, including organ bath studies for functional assessment and receptor binding assays for characterizing its affinity for muscarinic receptors.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its smooth muscle relaxant effects by competitively antagonizing muscarinic acetylcholine receptors, primarily the M3 subtype located on smooth muscle cells. The binding of acetylcholine to M3 receptors activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium leads to the activation of calmodulin and myosin light chain kinase, culminating in smooth muscle contraction. This compound, by blocking the initial binding of acetylcholine, prevents this entire signaling cascade, leading to smooth muscle relaxation.[2][3][5]
Quantitative Data
Table 1: Receptor Binding Affinity of this compound
| Ligand | Tissue | Preparation | Radioligand | Ki (nM) |
| This compound | Human Bladder Detrusor | Membranes | [3H]QNB | 2.5 |
| This compound | Human Bladder Mucosa | Membranes | [3H]QNB | 0.8 |
Data synthesized from a study on the binding characteristics of muscarinic antagonists.
Table 2: Functional Potency of this compound in Organ Bath Studies
| Compound | Tissue | Agonist | Parameter | Value |
| This compound | Porcine Detrusor Muscle Strips | Carbachol (B1668302) | EC50 | 0.006 µmol/L |
EC50 is the concentration of the drug that gives a half-maximal response. Data from preclinical studies on porcine detrusor muscle strips.[6]
Experimental Protocols
Protocol 1: Organ Bath Assay for Smooth Muscle Relaxation
This protocol details the procedure for assessing the relaxant effect of this compound on agonist-induced contractions of isolated bladder smooth muscle strips.
Materials and Reagents:
-
Animal bladder (e.g., rat, guinea pig, or porcine)
-
Krebs-Henseleit Solution (see Table 3 for composition)
-
Carbachol or Acetylcholine (contractile agonist)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Standard dissection tools
Table 3: Composition of Krebs-Henseleit Solution (1 L)
| Component | Molarity (mM) | Weight (g) |
| NaCl | 118.4 | 6.92 |
| KCl | 4.7 | 0.35 |
| CaCl2·2H2O | 2.5 | 0.37 |
| MgSO4·7H2O | 1.2 | 0.29 |
| KH2PO4 | 1.2 | 0.16 |
| NaHCO3 | 25.0 | 2.10 |
| Glucose | 11.1 | 2.00 |
Prepare fresh and continuously bubble with carbogen gas to maintain pH at ~7.4.[3][7]
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the bladder and place it in ice-cold Krebs-Henseleit solution.
-
Remove excess connective and adipose tissue.
-
Open the bladder longitudinally and gently remove the urothelium.
-
Cut longitudinal smooth muscle strips (e.g., 2 mm wide and 8-10 mm long).[8]
-
-
Organ Bath Setup and Equilibration:
-
Mount the muscle strips vertically in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Apply an initial tension of 1 gram and allow the strips to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.[8]
-
During equilibration, adjust the tension as needed to maintain a stable baseline of 1 gram.
-
-
Experimental Protocol:
-
After equilibration, induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM).
-
Once the contraction has reached a plateau, add this compound in a cumulative manner to the bath, with concentrations typically ranging from 10-11 to 10-6 M.[3]
-
Allow the tissue to stabilize after each addition before adding the next concentration.
-
Record the isometric tension continuously using the data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude of relaxation at each concentration of this compound relative to the maximal contraction induced by carbachol.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the IC50 (the concentration of this compound that produces 50% of the maximal inhibition) using non-linear regression analysis.
-
For Schild analysis to determine the pA2 value (a measure of antagonist affinity), construct full agonist concentration-response curves in the absence and presence of at least three different concentrations of this compound.
-
Protocol 2: Muscarinic Receptor Competitive Binding Assay
This protocol describes how to determine the binding affinity (Ki) of this compound for muscarinic receptors in bladder tissue homogenates.
Materials and Reagents:
-
Bladder tissue (detrusor and/or mucosa)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
[3H]-N-methylscopolamine ([3H]-NMS) or other suitable muscarinic radioligand
-
This compound
-
Atropine (for determining non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize the bladder tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., by Bradford assay).
-
-
Competitive Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and a range of this compound concentrations.
-
Total binding tubes: Add a fixed concentration of [3H]-NMS (typically near its Kd value) and the membrane preparation.
-
Non-specific binding tubes: Add [3H]-NMS, the membrane preparation, and a high concentration of unlabeled atropine (e.g., 1 µM).
-
Competition tubes: Add [3H]-NMS, the membrane preparation, and increasing concentrations of this compound (e.g., 10-12 to 10-5 M).
-
Incubate all tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition tubes, express the binding as a percentage of the specific binding in the absence of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro investigation of this compound's effects on smooth muscle relaxation. The organ bath assay allows for the functional characterization of its antagonist activity, while the receptor binding assay provides a quantitative measure of its affinity for muscarinic receptors. Together, these methods are essential tools for researchers in pharmacology and drug development studying the therapeutic potential of antimuscarinic compounds.
References
- 1. ics.org [ics.org]
- 2. researchgate.net [researchgate.net]
- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of intracellular calcium and Rho kinase pathways in G protein-coupled receptor-mediated contractions of urinary bladder urothelium and lamina propria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 6. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Trospium Chloride
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the challenges of trospium (B1681596) chloride's low oral bioavailability in experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of trospium chloride inherently low?
A1: The low oral bioavailability of this compound, typically less than 10%, is multifactorial, stemming from its distinct physicochemical properties.[1][2]
-
Quaternary Ammonium (B1175870) Structure: this compound possesses a permanently charged quaternary ammonium group. This hydrophilicity makes it very soluble in water but severely restricts its ability to pass through the lipid bilayers of intestinal epithelial cells (transcellular absorption).[1][2][3]
-
High Hydrophilicity: The drug is very soluble in water (approx. 1g/2ml), which is generally favorable for dissolution but contributes to its poor membrane permeability.[2][4] Its Log P value, a measure of lipophilicity, is very low (-1.22), indicating a strong preference for aqueous environments over lipid membranes.[2]
-
Efflux Transporters: Trospium is a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal epithelium.[5][6] These transporters actively pump the drug back into the intestinal lumen after absorption, further reducing its net uptake into systemic circulation.[6]
-
"Absorption Windows": Studies suggest that this compound is absorbed from two specific regions or "windows" in the intestine, primarily the upper gastrointestinal tract (jejunum) and to a lesser extent, the cecum/ascending colon.[5][7] Any formulation must release the drug in these specific regions to be effective.
-
Food Effect: Co-administration with food, especially high-fat meals, can drastically reduce absorption by 70-80%.[1][2][3]
Q2: What is the Biopharmaceutics Classification System (BCS) class for this compound and why is it significant?
A2: this compound is classified as a BCS Class III drug. This classification is significant because it immediately points to the primary challenge in formulation development.
-
BCS Class III characteristics: High Solubility and Low Permeability.
-
Implication: For BCS Class III compounds, the rate-limiting step for oral absorption is not dissolution in the gut but the permeation across the intestinal wall.[8] Therefore, experimental strategies must focus on enhancing membrane permeability rather than improving solubility.
Q3: My in vitro Caco-2 permeability results for this compound are very low and variable. What are the common causes and how can I troubleshoot this?
A3: Low and variable apparent permeability coefficient (Papp) values in Caco-2 assays are common for compounds like this compound.
Common Causes:
-
High Efflux Ratio: A high basolateral-to-apical (B-A) transport rate compared to the apical-to-basolateral (A-B) rate indicates active efflux. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a sign of active efflux.[9]
-
Monolayer Integrity: Inconsistent transepithelial electrical resistance (TEER) values can indicate variable monolayer integrity, leading to inconsistent paracellular transport.
-
Low Compound Recovery: The compound may be adsorbing to the plastic of the assay plates or binding to the cells, leading to artificially low permeability measurements.
-
Assay Conditions: Factors like pH of the buffer, passage number of the cells, and incubation time can all introduce variability.[10][11]
Troubleshooting Steps:
-
Assess Efflux: Always perform a bidirectional permeability assay (A-B and B-A). To confirm the role of specific transporters like P-gp, run the assay in the presence of a known inhibitor (e.g., verapamil).[9] A significant increase in A-B permeability with the inhibitor confirms efflux.
-
Monitor TEER: Measure TEER before and after the transport experiment to ensure the cell monolayer remains intact and that your formulation isn't causing cytotoxicity.
-
Perform a Mass Balance Study: Quantify the amount of drug in the apical and basolateral chambers, as well as in a cell lysate after the experiment, to determine compound recovery.
-
Standardize Protocol: Use a consistent Caco-2 cell passage number, strictly control the pH of donor and receiver buffers (typically pH 7.4), and use well-validated control compounds (e.g., atenolol (B1665814) for low permeability, antipyrine (B355649) for high permeability) in every plate.[9][12]
Data Presentation: Physicochemical & Pharmacokinetic Properties
The following tables summarize key quantitative data for this compound, providing a baseline for experimental design.
Table 1: Physicochemical and Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₃₀NO₃Cl | [2] |
| Molecular Weight | 427.97 g/mol | [2] |
| BCS Class | Class III | [8] |
| Aqueous Solubility | Very soluble (>500 mg/mL) | [2][4] |
| Log P (octanol/water) | -1.22 | [2] |
| Oral Bioavailability | < 10% (Range: 4.0% - 16.1%) | [1][2] |
| Time to Peak (Tmax) | 5 - 6 hours | [1][3] |
| Effect of Food | 70-80% reduction in absorption | [1][2] |
| Plasma Protein Binding | 50 - 85% | [2] |
| Primary Elimination | Renal (unchanged drug) | [3] |
Table 2: Typical Caco-2 Permeability Classifications
| Permeability Class | Papp (A-B) Value (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 90% |
| Medium | 1 - 10 | 20 - 90% |
| Low | < 1 | < 20% |
| This compound (expected) | < 1 | < 10% |
Note: Data adapted from general classifications used in drug development. Specific Papp values for this compound may vary between labs but are consistently in the low permeability category.
Experimental Protocols & Troubleshooting Guides
Guide 1: Assessing Intestinal Permeability using the Caco-2 Monolayer Assay
This experiment is crucial for quantifying the intestinal permeability of this compound and evaluating the effectiveness of potential permeation enhancers.
Detailed Protocol:
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[9]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Only use inserts with TEER values within the laboratory's established range (typically >250 Ω·cm²).
-
Experimental Setup:
-
Carefully wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Apical (AP) to Basolateral (BL) Transport: Add the test solution (this compound with or without enhancers in HBSS) to the apical chamber (donor). Add fresh HBSS to the basolateral chamber (receiver).
-
Basolateral (BL) to Apical (AP) Transport: Add the test solution to the basolateral chamber and fresh HBSS to the apical chamber to assess active efflux.
-
-
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes). Immediately replace the removed volume with fresh, pre-warmed HBSS.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.[13]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Troubleshooting Guide: Caco-2 Assay
| Issue Encountered | Potential Cause | Recommended Solution |
| Papp values are near zero. | Poor permeability (expected for trospium); Analytical sensitivity is too low. | Confirm the limit of quantification (LOQ) of your analytical method is sufficient. Concentrate samples if necessary. This result may be accurate and reflects the drug's inherent properties. |
| High variability between replicate wells. | Inconsistent cell monolayers; Pipetting errors; Edge effects on the plate. | Discard data from wells with post-assay TEER values that have dropped significantly. Use a calibrated multichannel pipette. Avoid using the outermost wells of the plate. |
| Efflux ratio is > 2. | Active efflux by transporters like P-gp. | This is an important finding. To confirm, co-incubate with a specific inhibitor (e.g., verapamil (B1683045) for P-gp). A reduction in the efflux ratio confirms transporter involvement. |
| Low mass balance (<80%). | Drug is binding to plasticware or accumulating in cells. | Use low-adsorption plates. At the end of the study, lyse the cells with a solvent like methanol (B129727) and analyze the lysate to quantify intracellular drug concentration. |
Guide 2: Evaluating Formulation Strategies with In-Situ Intestinal Perfusion
The in-situ single-pass intestinal perfusion (SPIP) model in rats provides a more physiologically relevant system than Caco-2 cells, with intact blood supply and mucus layers.[14][15] It is ideal for testing the performance of a lead formulation.
Detailed Protocol:
-
Animal Preparation: Anesthetize a fasted rat (e.g., Sprague-Dawley). Through a midline abdominal incision, carefully isolate a segment of the small intestine (e.g., jejunum).
-
Cannulation: Gently insert and secure cannulas at both ends of the isolated segment. Flush the segment with warm saline to remove contents.
-
Perfusion: Connect the inlet cannula to a syringe pump. Perfuse the segment with a control solution (this compound in buffer) at a constant, low flow rate (e.g., 0.2 mL/min) to reach a steady state.[15]
-
Sampling: Once steady state is achieved (approx. 30 mins), switch to the test formulation (e.g., this compound with a permeation enhancer). Collect the entire perfusate from the outlet cannula at timed intervals (e.g., every 15 minutes for 90 minutes).
-
Data Collection: Record the exact weight of the collected perfusate to correct for any water flux across the intestinal wall.
-
Quantification: Analyze the drug concentration in the inlet and outlet samples using a validated LC-MS/MS method.
-
Calculation: Calculate the effective permeability coefficient (Peff) based on the disappearance of the drug from the intestinal lumen.
Visualizations (Graphviz DOT Language)
Logical Workflow for Troubleshooting Low Bioavailability
This diagram outlines a decision-making process for a researcher encountering low oral bioavailability with a this compound formulation.
Caption: Decision tree for troubleshooting low oral bioavailability.
Barriers to Oral Absorption of this compound
This diagram illustrates the key physiological barriers that limit the oral absorption of this compound and where different enhancement strategies can intervene.
Caption: Physiological barriers and intervention strategies.
Experimental Workflow for Formulation Development
This diagram shows a typical sequence of experiments for developing and testing a new formulation aimed at improving this compound's bioavailability.
Caption: A typical experimental workflow for formulation development.
References
- 1. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10405-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound is absorbed from two intestinal "absorption windows" with different permeability in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Transport by Mouse Drug Carriers of the Slc22 and Slc47 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption pattern of this compound along the human gastrointestinal tract assessed using local enteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic basis for unexpected bioavailability enhancement of polyelectrolyte complexes incorporating BCS class III drugs and carrageenans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
Addressing trospium chloride solubility challenges for in vitro assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for addressing the solubility challenges of trospium (B1681596) chloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for preparing a high-concentration stock solution of trospium chloride?
A1: Due to its chemical nature as a quaternary ammonium (B1175870) compound, this compound is highly soluble in polar protic solvents.[1][2] Sterile, purified water is the most highly recommended solvent, capable of dissolving the compound at concentrations of 100 mg/mL or more.[3][4] It is also very soluble in methanol.[5][6][7] Using an aqueous-based stock solution can prevent precipitation issues when diluting into aqueous assay buffers or cell culture media.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen and how can I fix it?
A2: This is a common phenomenon known as "precipitation upon dilution" or "solvent shift." While this compound is soluble in DMSO, this organic solvent is not miscible in all proportions with aqueous buffers. When the DMSO stock is added to the buffer, the local concentration of this compound can temporarily exceed its solubility limit in the mixed solvent system, causing it to "crash out" of solution.
To fix this, you can:
-
Reduce the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Decrease the stock concentration: Using a less concentrated DMSO stock can sometimes mitigate the issue.
-
Modify the dilution method: Add the DMSO stock to your buffer drop-wise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized supersaturation.
-
Use a different solvent: If your experimental conditions permit, preparing the stock solution in water or PBS is the best way to avoid this issue entirely.[3][4]
Q3: My this compound won't fully dissolve in DMSO. What could be the problem?
A3: There are two likely causes. First, DMSO is hygroscopic and readily absorbs water from the atmosphere. "Wet" DMSO is a less effective solvent for this compound.[8] Always use fresh, anhydrous, or newly-opened DMSO for preparing stock solutions.[4][8] Second, mechanical assistance is often necessary. Use of an ultrasonic bath (sonication) is frequently required to achieve maximum solubility in DMSO.[3][4]
Q4: What is the maximum concentration of organic solvent (like DMSO) that is safe for my cell-based assays?
A4: The tolerance of cell lines to organic solvents varies significantly. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, for sensitive cell lines or long-term incubation assays, it is best to keep the final concentration below 0.1%. It is critical to determine the specific tolerance of your cell line by running a vehicle control experiment with different concentrations of the solvent.
Quantitative Data Summary: this compound Solubility
The following table summarizes the solubility of this compound in common laboratory solvents. Note that values can vary based on the purity of the compound, solvent quality, temperature, and method of dissolution.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM)¹ | Notes |
| Water | ≥ 100[4] | ≥ 233.7 | Very soluble; the preferred solvent.[5][6][9] |
| Phosphate-Buffered Saline (PBS) | 100[3] | 233.7 | May require sonication to fully dissolve.[3] |
| Methanol | Freely Soluble[5][6] | Not specified | - |
| Dimethyl Sulfoxide (DMSO) | 25 - 41[4][8] | 58.4 - 95.8 | Requires sonication.[3][4] Solubility is highly dependent on using fresh, anhydrous DMSO.[8] |
| Ethanol | 15 - 42[8] | 35.1 - 98.1 | - |
| Methylene Chloride | Practically Insoluble[5][6] | Not applicable | Not a suitable solvent. |
¹ Molar equivalent calculated using a molecular weight of 427.97 g/mol .[5][10]
Troubleshooting Guide
Use this guide to diagnose and resolve common solubility issues encountered during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitate in the primary stock solution. | 1. Solubility limit exceeded.2. Poor solvent quality (e.g., "wet" DMSO).[8]3. Insufficient dissolution time or energy. | 1. Re-prepare the solution at a lower concentration.2. Use a fresh, anhydrous batch of the solvent.[4][8]3. Apply sonication for 10-15 minutes or gently warm the solution.[3] |
| Precipitate forms immediately after diluting the stock into aqueous media. | 1. Solvent shift causing the compound to "crash out."2. Final concentration is above the solubility limit in the final buffer system. | 1. Prepare the stock solution in an aqueous solvent like water or PBS if possible.2. Perform a serial dilution rather than a single large dilution.3. Add the stock solution slowly to the media while vortexing to ensure rapid dispersal. |
| Assay results are inconsistent or show poor reproducibility. | 1. Micro-precipitation is occurring, reducing the effective concentration of the compound.2. The compound is adsorbing to plasticware. | 1. Prepare fresh working solutions for each experiment from a reliable stock.2. Filter the final working solution through a 0.22 µm syringe filter before adding it to the assay.3. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer if compatible with the experiment.[11] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol is recommended for most in vitro applications to avoid solvent compatibility issues.
-
Weighing: Accurately weigh 42.8 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of sterile, molecular biology-grade water or PBS to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If the powder does not fully dissolve, place the tube in an ultrasonic water bath for 10-15 minutes.
-
Sterilization (Optional): If the stock solution is for use in sterile cell culture, filter it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[4]
Protocol 2: Preparation of a 50 mM DMSO Stock and Dilution into Assay Medium
Use this protocol when a non-aqueous stock is required.
-
Weighing: Accurately weigh 21.4 mg of this compound powder and place it in a sterile glass vial or a chemical-resistant tube.
-
Dissolution: Add 1.0 mL of fresh, anhydrous DMSO.[8]
-
Mixing: Vortex the solution for 1-2 minutes. Place the vial in an ultrasonic water bath for 15-20 minutes to ensure complete dissolution.[3][4] The solution should be clear.
-
Storage: Store the DMSO stock at -20°C or -80°C in small aliquots with desiccant to protect from moisture.
-
Dilution for Assay: a. Perform an intermediate dilution of the DMSO stock in your cell culture medium or assay buffer. For example, to achieve a final concentration of 100 µM with 0.1% DMSO, first dilute the 50 mM stock 1:100 (e.g., 2 µL into 198 µL of medium) to get a 500 µM intermediate solution. b. Add the intermediate solution to your final assay volume. For example, add 20 µL of the 500 µM intermediate solution to a well containing 80 µL of medium for a final volume of 100 µL and a final concentration of 100 µM.
Visualizations
Workflow and Pathway Diagrams
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: Mechanism of action for this compound as a muscarinic antagonist.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. This compound | 10405-02-4 [chemicalbook.com]
- 7. This compound [midas-pharma.com]
- 8. selleckchem.com [selleckchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound | C25H30ClNO3 | CID 5284631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing off-target effects of trospium chloride in cell-based experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of trospium (B1681596) chloride in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of trospium chloride?
A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It binds with high affinity to all five subtypes (M1, M2, M3, M4, and M5), blocking the effects of acetylcholine.[1][2] This action reduces the tone of smooth muscle, such as that found in the bladder.[3] Its quaternary ammonium (B1175870) structure makes it hydrophilic and limits its ability to cross the blood-brain barrier, which reduces central nervous system (CNS) side effects in vivo.[1][2]
Q2: What are the known on-target and potential off-target interactions of this compound?
A2: The primary on-target interaction of this compound is with muscarinic acetylcholine receptors. Potential off-target interactions can occur with other receptors, transporters, and enzymes. Due to its positive charge, this compound is a substrate for organic cation transporters (OCTs), which can influence its cellular uptake and efflux in vitro.[2] It has also been shown to be a weak competitive inhibitor of the cytochrome P450 enzyme CYP2D6 in vitro, though this is not considered clinically relevant at therapeutic concentrations.[4] A comprehensive off-target screening panel is recommended for a complete understanding of its selectivity profile.
Q3: Why am I observing inconsistent results in my cell-based assays with this compound?
A3: Inconsistent results can arise from several factors. Due to its hydrophilic nature and positive charge, this compound's interaction with cells can be significantly influenced by the expression of organic cation transporters (OCTs) in your cell line.[2] Variability in transporter expression between cell passages or different cell lines can lead to inconsistent intracellular concentrations of the compound. Additionally, as a quaternary ammonium compound, this compound can adsorb to plastic surfaces, affecting the actual concentration in your assay.[5]
Q4: How can the physicochemical properties of this compound affect my experiments?
A4: this compound is a hydrophilic quaternary ammonium salt.[1][2] This property limits its passive diffusion across cell membranes, meaning its entry into cells is likely mediated by transporters.[2] Its positive charge can also lead to non-specific binding to negatively charged surfaces, such as plastics and cellular components. When preparing stock solutions and dilutions, it is advisable to use low-adhesion plastics or glass to minimize loss of the compound.[5]
Troubleshooting Guides
Issue 1: Unexpected or Variable Cellular Response
| Possible Cause | Troubleshooting Step | Rationale |
| Variable expression of Organic Cation Transporters (OCTs) in the cell line. | 1. Characterize the expression of OCT1, OCT2, and OCT3 in your cell line using qPCR or Western blot. 2. Use a cell line with stable and known OCT expression. 3. Consider using an OCT inhibitor, such as decynium-22 or corticosterone, as a control to assess the contribution of transporter-mediated uptake.[6] | This compound is a substrate for OCTs.[2] Fluctuations in transporter expression can lead to variable intracellular drug concentrations and, consequently, variable biological effects. |
| Adsorption of this compound to assay plates and labware. | 1. Use low-binding microplates and pipette tips. 2. Prepare stock solutions and dilutions in glass or polypropylene (B1209903) tubes.[5] 3. Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if compatible with the assay. | As a quaternary ammonium compound, this compound can adsorb to negatively charged surfaces, reducing the effective concentration in the assay medium.[5] |
| Cytotoxicity at high concentrations. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound in your specific cell line. 2. Ensure that the concentrations used in functional assays are below the cytotoxic threshold. | High concentrations of quaternary ammonium compounds can be cytotoxic.[7][8] It is crucial to differentiate between specific pharmacological effects and non-specific toxicity. |
Issue 2: Difficulty in Obtaining Reproducible IC50/Ki Values
| Possible Cause | Troubleshooting Step | Rationale |
| Non-equilibrium conditions in the assay. | 1. For radioligand binding assays, ensure that the incubation time is sufficient to reach equilibrium. This may require optimization. 2. For functional assays like calcium flux, be aware that these are often non-equilibrium measurements. Analyze data at multiple time points to understand the kinetics of the response. | The kinetics of ligand binding and cellular signaling can influence the apparent potency of an antagonist. |
| Depletion of free radioligand in binding assays. | 1. Ensure that the concentration of receptors used in the assay is significantly lower than the Kd of the radioligand. 2. Use the Cheng-Prusoff equation to calculate Ki from IC50 values, which accounts for the concentration and affinity of the radioligand. | If a significant fraction of the radioligand binds to the receptors, the free concentration will be lower than the added concentration, leading to an inaccurate determination of affinity. |
| Interference with assay components. | 1. Run appropriate vehicle and background controls. 2. If using fluorescent readouts, check for any intrinsic fluorescence or quenching properties of this compound at the wavelengths used. | It is important to rule out any artifacts caused by the compound's interaction with the assay reagents or detection system. |
Data Presentation
On-Target and Off-Target Quantitative Data for this compound
| Target | Assay Type | Species | Value | Units | Reference |
| Muscarinic Receptors | |||||
| M1 | Binding Affinity | Human | High | - | [1] |
| M2 | Binding Affinity | Human | High | - | [1] |
| M3 | Binding Affinity | Human | High | - | [1] |
| Transporters | |||||
| hOCT1 | Inhibition (IC50) | Human | 18 | µM | |
| hOCT2 | Inhibition (IC50) | Human | 1.4 | µM | |
| hOCT3 | Inhibition (IC50) | Human | 710 | µM | |
| hOCT1 | Transport (Km) | Human | 17 | µM | |
| hOCT2 | Transport (Km) | Human | 8 | µM | |
| Enzymes | |||||
| CYP2D6 | Inhibition (Ki) | Human | 20-51 | µM | [4] |
Note: A comprehensive off-target screening panel against a broad range of receptors and enzymes is recommended for a complete selectivity profile. The data presented here are based on available literature.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptors
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound.
-
Non-specific binding control (e.g., atropine (B194438) at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare the radioligand at a concentration close to its Kd.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of atropine (for non-specific binding) or 25 µL of this compound dilution.
-
25 µL of radioligand solution.
-
50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay
This protocol provides a general method for assessing the functional antagonist activity of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
A cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
This compound.
-
Muscarinic agonist (e.g., carbachol).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injector.
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells once with assay buffer.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response or the area under the curve for each well.
-
Plot the response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibitory effects of this compound on cytochrome P450 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.hach.com [cdn.hach.com]
- 6. MPP+-Induced Changes in Cellular Impedance as a Measure for Organic Cation Transporter (SLC22A1-3) Activity and Inhibition [mdpi.com]
- 7. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Optimizing dosage and administration routes for trospium chloride in rats
Welcome to the technical support center for researchers utilizing trospium (B1681596) chloride in experimental rat models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your study design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability and lower-than-expected efficacy after oral administration of trospium chloride. What are the common causes?
A1: This is a frequent challenge and can often be attributed to the inherent pharmacokinetic properties of this compound.
-
Low Bioavailability: this compound is a hydrophilic quaternary ammonium (B1175870) compound, which results in poor absorption from the gastrointestinal tract. The absolute oral bioavailability is generally less than 10%.[1][2][3]
-
Food Effect: The presence of food can significantly decrease absorption by 70-80%.[1][3] Ensure that animals are properly fasted before oral administration. A standard fasting period of 12-18 hours with free access to water is recommended.
-
Slow Absorption: Peak plasma concentrations (Tmax) after oral dosing are reached slowly, typically between 5 to 6 hours in human studies.[1][3] Your experimental time points for efficacy assessment should be planned accordingly.
-
Vehicle Selection: this compound is water-soluble.[4] Administration in a simple aqueous vehicle like sterile water or saline is recommended. Avoid complex or lipid-based vehicles that could further hinder absorption.
Q2: What is a suitable starting dosage range for oral and intravenous (IV) administration in rats?
A2: The optimal dose will depend on your specific experimental endpoint. However, based on preclinical toxicology and efficacy studies, the following ranges can be used as a starting point:
-
Oral (p.o.) Administration: Doses ranging from 2 mg/kg to 200 mg/kg have been used in long-term safety and reproductive studies in rats without evidence of carcinogenic effects or impaired fertility.[2][4] For functional studies of the bladder, starting at the lower end of this range (e.g., 10-20 mg/kg) and escalating is a reasonable approach.
-
Intravenous (i.v.) Administration: IV doses are significantly lower due to bypassing absorption barriers.
Q3: What are the expected physiological effects and potential side effects of this compound in rats?
A3: this compound is a non-selective muscarinic receptor antagonist.[6] Its primary effect is the relaxation of smooth muscle, particularly in the bladder.[4]
-
Primary (Desired) Effects: Increased bladder capacity, reduced urinary frequency, and inhibition of detrusor muscle contractions.
-
Secondary (Side) Effects: Due to its anticholinergic nature, you may observe effects such as reduced gastrointestinal motility and constipation.[1] At higher doses, dry mouth (leading to increased water consumption) and, rarely, urinary retention could occur.
Q4: Does this compound cross the blood-brain barrier (BBB) in rats? Are central nervous system (CNS) effects a concern?
A4: No, significant CNS effects are not expected. As a hydrophilic quaternary amine, this compound has a very low capacity to cross the BBB.[6] Studies in rats have demonstrated an extremely low or absent presence of the compound in the brain, even after repeated administration of doses as high as 200 mg/kg.[6]
Q5: What is the safety profile and maximum tolerated dose in rats?
A5: this compound has a wide therapeutic index in rats.
-
Chronic studies (up to 104 weeks) have been conducted with oral doses as high as 200 mg/kg/day with no evidence of carcinogenic effects.[2][4]
-
The acute oral LD50 in rats has been reported in the range of 630 - 1260 mg/kg .[2] Clinical signs at these high doses included hyperactivity, tremors, and convulsions, followed by reduced activity.[2]
Data Summary Tables
Table 1: Reported Dosages and Effects of this compound in Rat Studies
| Study Type | Administration Route | Dose | Species | Key Finding/Observation | Reference |
| Carcinogenicity | Oral (p.o.) | 2, 20, 200 mg/kg/day | Rat | No evidence of carcinogenic effect. | [2][4] |
| Fertility | Oral (p.o.) | Up to 200 mg/kg/day | Rat | No evidence of impaired fertility. | [4] |
| Pharmacokinetics | Oral (p.o.) | 200 mg/kg/day (4 wks) | Rat | AUC was 753 ng·h/mL. | [2][4] |
| Placental Transfer | Intravenous (i.v.) | 50 µg/kg | Rat | Only small amounts crossed the placenta. | [2] |
| Excretion | Oral (p.o.) | 2 mg/kg | Rat | Less than 1% excreted into milk of lactating rats. | [4] |
| Bladder Contractility | In vitro (organ bath) | 1, 3, and 5 µM | Rat | Dose-dependent inhibition of acetylcholine-induced contractions. | [7] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Route | Value (Human Data) | Value (Rat Data) | Key Considerations |
| Oral Bioavailability | Oral (p.o.) | < 10% | Not explicitly stated, but expected to be low. | Highly inefficient absorption is a key experimental factor. |
| Tmax (Time to Peak) | Oral (p.o.) | 5 - 6 hours | Not available | Efficacy experiments must be timed for post-Tmax. |
| Effect of Food | Oral (p.o.) | Reduces absorption by 70-80% | Not explicitly stated, but expected. | Fasting is mandatory for consistent results. |
| CNS Penetration | Oral & IV | Minimal | Minimal to absent | Low risk of confounding CNS-related behavioral effects. |
Experimental Protocols & Methodologies
Protocol 1: Oral Administration via Gavage
-
Animal Preparation: Fast rats for at least 12 hours prior to dosing to minimize the food effect on absorption. Allow free access to water.
-
Drug Preparation: this compound is soluble in water. Prepare the solution fresh on the day of the experiment. Dissolve the required amount of this compound powder in sterile water or 0.9% saline to achieve the final desired concentration for your dosing volume (typically 5-10 mL/kg for rats).
-
Administration:
-
Gently restrain the rat.
-
Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the needle into the esophagus and advance it into the stomach. Do not force the needle if resistance is met.
-
Administer the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
-
Protocol 2: Urodynamic Evaluation (Cystometry) in Anesthetized Rats
-
Anesthesia: Anesthetize the rat using an appropriate agent (e.g., urethane (B1682113) at 1.2 g/kg, intraperitoneally) that has minimal effects on the micturition reflex.
-
Surgical Preparation:
-
Place the anesthetized rat on its back on a heated pad to maintain body temperature.
-
Make a midline abdominal incision to expose the bladder.
-
Carefully insert a catheter (e.g., PE-50 tubing with a flared tip) into the dome of the bladder and secure it with a purse-string suture.
-
-
Urodynamic Recording:
-
Connect the bladder catheter to a three-way stopcock, which is linked to a pressure transducer (for measuring intravesical pressure) and an infusion pump.
-
Begin infusing warm (37°C) saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Record the intravesical pressure continuously. Key parameters to measure include bladder capacity, micturition threshold pressure, and maximal bladder pressure during voiding.
-
-
Drug Administration:
-
For IV administration, cannulate the femoral or jugular vein.
-
After recording baseline urodynamic parameters, administer the vehicle control, followed by escalating doses of this compound. Allow for a stabilization period after each dose before resuming the saline infusion.
-
Visualizations: Pathways and Workflows
References
- 1. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-lactancia.org [e-lactancia.org]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of combined use of this compound and melatonin on in vitro contractility of rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trospium Chloride and Cytochrome P450 Drug-Drug Interaction Potential
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the drug-drug interaction (DDI) potential of trospium (B1681596) chloride, with a specific focus on its interactions with cytochrome P450 (CYP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of trospium chloride?
A1: The primary metabolic pathway for this compound is not through the cytochrome P450 system.[1][2][3] Instead, it is hypothesized to be metabolized via ester hydrolysis.[1][4][5] This process is followed by the conjugation of the resulting benzylic acid to form azoniaspironortropanol with glucuronic acid.[1][5] Of the small fraction of the oral dose that is absorbed (less than 10%), metabolites account for about 40% of the excreted dose.[1][5][6]
Q2: Does this compound inhibit cytochrome P450 enzymes?
A2: In vitro studies using human liver microsomes have demonstrated that this compound has a negligible inhibitory effect on the major cytochrome P450 isoenzymes at clinically relevant concentrations.[1][6][7] These enzymes include CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4.[1][6][7] A weak competitive inhibition was observed for CYP2D6; however, the inhibition constant (Ki) is approximately 1000 times higher than therapeutic peak plasma concentrations, suggesting this interaction is not clinically relevant.[7]
Q3: What is the likelihood of clinically significant drug-drug interactions between this compound and CYP inhibitors?
A3: The potential for clinically significant drug-drug interactions between this compound and inhibitors of the cytochrome P450 system is low.[8][9] This is because this compound's metabolism is not significantly dependent on CYP enzymes.[2][3][9]
Q4: Are there other potential mechanisms for drug-drug interactions with this compound?
A4: Yes. While CYP-mediated interactions are unlikely, other mechanisms can lead to drug-drug interactions. This compound is eliminated in part through active tubular secretion in the kidneys.[6][10] Therefore, there is a potential for competition with other drugs that are also eliminated by this pathway, such as digoxin, procainamide, morphine, and metformin (B114582).[9][11] For instance, co-administration with metformin has been shown to reduce the peak plasma concentration of this compound.[9][12]
Troubleshooting Guide for In Vitro DDI Studies
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpected inhibition of a CYP enzyme in an in vitro assay. | High concentration of this compound used in the experiment, exceeding clinically relevant levels. | Ensure that the concentrations of this compound used in the assay are within the range of therapeutic plasma concentrations (typically below 50 nM).[7] |
| Contamination of reagents or experimental error. | Review experimental protocol, use fresh reagents, and repeat the assay. | |
| Non-specific binding in the assay system. | Evaluate and control for non-specific binding of this compound to microsomal proteins. | |
| Difficulty replicating published data on the lack of CYP inhibition. | Differences in experimental conditions (e.g., substrate concentration, incubation time). | Adhere closely to the detailed experimental protocols provided in the literature. Ensure substrate concentrations are at their respective Km values.[7] |
| Variation in human liver microsome preparations. | Use a well-characterized pool of human liver microsomes from multiple donors to account for inter-individual variability.[7] |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory effects of this compound on various cytochrome P450 enzymes.
| CYP Isozyme | Selective Substrate | This compound IC50 | This compound Ki | Clinical Relevance |
| CYP1A2 | Caffeine (B1668208) | > 1 mM | Not Determined | Negligible[7] |
| CYP2A6 | Coumarin | > 1 mM | Not Determined | Negligible[7] |
| CYP2C9 | S-(-)-warfarin | > 1 mM | Not Determined | Negligible[7] |
| CYP2C19 | S-(+)-mephenytoin | > 1 mM | Not Determined | Negligible[7] |
| CYP2D6 | Dextromethorphan (B48470) | 27 µM and 44 µM | 20 µM and 51 µM (competitive) | Unlikely due to high Ki compared to plasma concentrations[7] |
| CYP2E1 | Chlorzoxazone | > 1 mM | Not Determined | Negligible[7] |
| CYP3A4 | Denitronifedipine | > 1 mM | Not Determined | Negligible[7] |
Experimental Protocols
In Vitro Inhibition of CYP Enzymes by this compound
This protocol is based on the methodology described in studies assessing the inhibitory effects of this compound on human cytochrome P450 enzymes.[7]
1. Materials:
- Human liver microsomes (from at least two donors)
- This compound
- Selective CYP isoenzyme substrates (e.g., dextromethorphan for CYP2D6, caffeine for CYP1A2)
- NADPH regenerating system
- 0.1 M KH2PO4 buffer
- Dimethyl sulfoxide (B87167) (DMSO)
- High-performance liquid chromatography (HPLC) system or fluorescence spectrophotometer
2. Procedure:
- Prepare stock solutions of this compound and selective CYP substrates in DMSO.
- Prepare incubation mixtures in 0.1 M KH2PO4 buffer containing human liver microsomes, the NADPH regenerating system, and a selective substrate at its approximate Michaelis-Menten constant (Km) concentration.
- Add varying concentrations of this compound (e.g., 37 µM to 3000 µM) to the incubation mixtures.[7] A control incubation without this compound should also be prepared. The final DMSO concentration should not exceed 3%.[7]
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the mixtures at 37°C for a specified time.
- Terminate the reaction by adding a suitable stopping reagent (e.g., acetonitrile).
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant for the concentration of the substrate's metabolite using a validated HPLC method or fluorescence spectroscopy (for CYP2A6).[7]
3. Data Analysis:
- Calculate the rate of metabolite formation in the presence and absence of this compound.
- Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
- For enzymes showing significant inhibition, conduct further experiments with varying substrate concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk or Dixon plots.[7]
Visualizations
Caption: Primary metabolic pathway of this compound.
Caption: Experimental workflow for assessing CYP inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound: Package Insert / Prescribing Info / MOA [drugs.com]
- 7. Inhibitory effects of this compound on cytochrome P450 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Articles [globalrx.com]
- 9. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Capsules: Package Insert / Prescribing Info / MOA [drugs.com]
- 11. Pharmacokinetic Drug-Drug Interactions Between this compound and Ranitidine Substrates of Organic Cation Transporters in Healthy Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of concomitant administration of this compound extended release on the steady-state pharmacokinetics of metformin in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of trospium chloride in different laboratory storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of trospium (B1681596) chloride under various laboratory storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for trospium chloride?
A1: this compound should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F). It should be protected from light and moisture.[1]
Q2: How stable is this compound in its solid form?
A2: this compound is a physically and chemically stable crystalline solid. When stored under the recommended conditions (protected from light and moisture), it shows high long-term stability with no significant degradation observed over several years.
Q3: What is the primary degradation pathway for this compound?
A3: The major degradation pathway for this compound is ester hydrolysis. This process breaks down the ester bond in the molecule, leading to the formation of degradation products. This degradation is more prominent under acidic and alkaline conditions.
Q4: What are the main degradation products of this compound?
A4: The primary degradation product formed through ester hydrolysis is Benzilic Acid. Another significant degradation product is (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl hydroxydiphenylacetate, also referred to as this compound Related Compound B.[2][3]
Q5: Is this compound susceptible to degradation by light?
A5: Yes, photolytic degradation can occur. Therefore, it is crucial to protect this compound from light during storage and experimentation to prevent the formation of photodegradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high levels of degradation in a new batch of this compound. | - Improper storage or shipping conditions of the new batch.- Contamination of the sample. | - Verify the certificate of analysis (CoA) and storage history of the new batch.- Store the new batch under recommended conditions (20-25°C, protected from light and moisture) and re-analyze.- Use fresh, high-purity solvents and clean laboratory equipment for sample preparation. |
| Inconsistent results in stability studies. | - Variation in experimental conditions (temperature, humidity, light exposure).- Issues with the analytical method, such as column degradation or mobile phase inconsistency.- Non-homogeneity of the sample. | - Ensure strict control of all environmental parameters during the study.- Validate the analytical method for robustness. Check the performance of the HPLC column and ensure the mobile phase is prepared consistently.- Properly homogenize the sample before taking aliquots for analysis. |
| Appearance of unknown peaks in the chromatogram during stability analysis. | - Formation of new degradation products.- Contamination from solvents, glassware, or the HPLC system. | - Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.- Use high-purity solvents and thoroughly clean all equipment.- Run a blank gradient on the HPLC system to check for system contamination. |
| Difficulty in separating this compound from its degradation products by HPLC. | - Suboptimal HPLC method parameters (e.g., column, mobile phase, gradient). | - Optimize the HPLC method. Consider using a different stationary phase (e.g., C18), adjusting the mobile phase composition and pH, or modifying the gradient elution profile.[2][4][5][6] |
Quantitative Data on Stability
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.1N HCl | 30 minutes | 60°C | Not specified, but degradation observed | [7] |
| Alkaline Hydrolysis | 0.1N NaOH | 30 minutes | 60°C | Not specified, but degradation observed | [7] |
| Oxidative | 3% H₂O₂ | Not specified | Not specified | Not specified, but degradation observed | |
| Thermal | Dry Heat | Not specified | Not specified | Not specified, but degradation observed | |
| Photolytic | UV Light | Not specified | Not specified | Not specified, but degradation observed |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Xterra RP18 column (250 x 4.6mm, 5µm particle size) or equivalent C18 column[4][5]
-
Acetonitrile (HPLC grade)
-
Buffer solution (e.g., 0.05M potassium dihydrogen phosphate)[2]
-
Trifluoroacetic acid (TFA) or Triethylamine (for pH adjustment)
-
Water (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Buffer. A common starting ratio is 65:35 (v/v) Acetonitrile:Buffer.[4][5] The pH of the buffer may need to be adjusted (e.g., to pH 4 ± 0.1 with ortho-phosphoric acid) for optimal separation.[2]
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent (e.g., a mixture of Buffer and Acetonitrile) to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the same diluent to a similar concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram. The retention time for this compound is typically around 3.2-3.3 minutes under these conditions.[2][4][5]
-
Inject the sample solution and record the chromatogram.
-
Identify and quantify this compound and any degradation products by comparing their retention times and peak areas with those of the standard.
Visualizations
Degradation Pathway of this compound
The primary degradation of this compound occurs via ester hydrolysis.
Caption: Major degradation pathway of this compound.
Experimental Workflow for Stability Testing
A general workflow for conducting stability studies of this compound.
Caption: General workflow for this compound stability testing.
References
Troubleshooting inconsistent results in trospium chloride efficacy studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in trospium (B1681596) chloride efficacy studies.
Introduction
Trospium chloride is a quaternary ammonium (B1175870) antimuscarinic agent used for the treatment of overactive bladder (OAB).[1][2] It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3), relaxing the bladder's detrusor muscle to reduce the symptoms of OAB.[1][3] Despite its established use, researchers may encounter variability in efficacy data. This guide aims to provide insights and practical solutions for these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of acetylcholine at muscarinic receptors, with a high affinity for M1, M2, and M3 subtypes.[1][4] By blocking these receptors in the detrusor muscle of the bladder, it reduces involuntary bladder contractions, thereby alleviating symptoms of overactive bladder such as urinary frequency, urgency, and incontinence.[1] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, reducing central nervous system side effects.[1]
Q2: Why is the oral bioavailability of this compound low and variable?
A2: The oral bioavailability of this compound is less than 10%.[5][6] This is due to its hydrophilic nature and positive charge, which limit its absorption across the gastrointestinal tract.[2][7] Absorption is further significantly reduced by food, with high-fat meals decreasing bioavailability by 70-80%.[5][8] It is primarily absorbed in the upper small intestine.[2][7] This inherent variability in absorption is a major contributor to inconsistent plasma concentrations and, consequently, variable efficacy.[7]
Q3: Does this compound have any significant drug-drug interactions?
A3: this compound is not metabolized by the cytochrome P450 system, which minimizes the potential for many common drug-drug interactions.[4][9] However, it is actively secreted by the kidneys, so co-administration with other drugs that undergo active renal secretion could potentially lead to interactions.[2] For instance, co-administration with metformin (B114582) has been shown to reduce the systemic exposure of trospium.
Q4: What are the known effects of patient characteristics on this compound efficacy?
A4: Patient heterogeneity can contribute to variable responses. While some studies suggest no significant difference in effectiveness based on gender, others have reported conflicting pharmacokinetic data.[5][10] Age can also be a factor, with elderly patients potentially being more sensitive to anticholinergic effects.[10] Furthermore, conditions like severe renal impairment can significantly alter the drug's elimination and necessitate dose adjustments.[6] Racial differences in the prescription of OAB therapies have also been observed, which may indirectly influence study outcomes.[11]
Troubleshooting Inconsistent Efficacy Results
This section provides a question-and-answer guide to troubleshoot common issues encountered during preclinical and clinical studies of this compound.
In Vitro Studies
Q5: My in vitro receptor binding assay shows inconsistent affinity (Ki) values for this compound. What could be the cause?
A5: Inconsistent Ki values in muscarinic receptor binding assays can stem from several factors:
-
Assay Conditions: Ensure consistent buffer composition, pH, and temperature across experiments. Muscarinic receptor binding is sensitive to these parameters.
-
Radioligand Concentration: Use a radioligand concentration at or below its Kd for the receptor to ensure accurate determination of the competitor's Ki.
-
Non-Specific Binding: Inadequately defined non-specific binding can lead to errors. Use a high concentration of a structurally unrelated muscarinic antagonist (e.g., atropine) to accurately determine non-specific binding.
-
Membrane Preparation: Inconsistent membrane preparation can lead to variability in receptor concentration. Ensure a standardized protocol for tissue homogenization and membrane isolation.
-
Incubation Time: Ensure that the incubation time is sufficient to reach equilibrium for both the radioligand and the competitor.
Q6: I am observing a low signal-to-noise ratio in my functional assay measuring this compound's antagonist activity. How can I improve this?
A6: A low signal-to-noise ratio can be addressed by:
-
Cell Health and Density: Ensure cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells will respond poorly to agonist stimulation.
-
Agonist Concentration: Use an agonist concentration that elicits a submaximal response (EC80) to allow for a sufficient window to observe antagonist effects.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low and consistent across all wells, as it can affect cell viability and receptor signaling.
-
Assay Window: Optimize the assay window by carefully selecting positive and negative controls.
In Vivo Preclinical Studies (Animal Models)
Q7: The results of my cystometry experiments in a rat model of OAB are highly variable. What are the common pitfalls?
A7: Cystometry in rodent models is prone to variability. Key factors to control include:
-
Anesthesia: The choice and depth of anesthesia can significantly impact bladder function. Urethane (B1682113) is commonly used as it preserves the micturition reflex, but it can still affect voiding efficiency and residual volume.[1][12][13] Ketamine/xylazine can also be used but may alter bladder capacity.[1] Maintaining a consistent level of anesthesia is crucial.
-
Catheter Placement: Improper placement or movement of the bladder catheter can lead to artifacts in pressure recordings.[14] Ensure the catheter is securely placed and not touching the bladder wall.
-
Animal Stress: Stress can significantly alter bladder function. Allow for an adequate acclimatization period before starting measurements.
-
Bladder Filling Rate: The rate of bladder filling can influence cystometric parameters. Use a consistent and physiologically relevant filling rate.[14]
-
Data Interpretation: Be aware of common artifacts such as pressure spikes from animal movement or rectal contractions and exclude them from the analysis.[12]
Q8: I am not observing a significant effect of this compound on urodynamic parameters in my animal model. What should I check?
A8: Lack of efficacy in an animal model could be due to:
-
Drug Formulation and Administration: this compound's low bioavailability is a critical factor.[5] Ensure the formulation allows for adequate absorption. Consider alternative administration routes (e.g., intravenous, intravesical) to bypass absorption variability in initial proof-of-concept studies.
-
Dose Selection: The dose may be insufficient to achieve therapeutic concentrations at the bladder. Conduct dose-response studies to determine an effective dose.
-
Animal Model: The chosen animal model may not accurately recapitulate the human OAB phenotype. For example, some models induce detrusor overactivity through bladder outlet obstruction, while others use chemical irritants. The underlying pathology can influence drug response.
-
Timing of Measurements: The pharmacokinetic profile of this compound should be considered when timing the urodynamic measurements to coincide with peak plasma concentrations.
Clinical Studies
Q9: We are observing a high placebo response in our clinical trial for this compound in OAB. How can we account for this?
A9: A significant placebo effect is common in OAB trials.[15] Factors contributing to this include:
-
Patient-Reported Outcomes: The subjective nature of symptoms like urgency and frequency makes them susceptible to placebo effects.
-
Study Design: The "run-in" period before randomization can lead to behavioral modifications (e.g., timed voiding) that improve symptoms.
-
Patient Population: The heterogeneity of the OAB population can influence the placebo response.[15]
To mitigate this, it is important to have a well-defined patient population, use standardized and validated questionnaires, and employ a robust statistical analysis plan that accounts for the placebo effect.
Q10: The efficacy of this compound appears to vary significantly among patients in our study. What are the potential reasons?
A10: Inter-patient variability in response is a known challenge with anticholinergic treatments for OAB. Key contributing factors include:
-
Pharmacokinetic Variability: As mentioned, the low and variable oral absorption of this compound is a primary reason for inconsistent plasma levels and, therefore, efficacy.[5][6] The effect of food is also a significant factor.[8]
-
Patient Adherence: Poor adherence to medication is a common issue in OAB treatment due to side effects or perceived lack of efficacy.
-
Individual Differences in Muscarinic Receptor Expression and Sensitivity: Variations in the expression and function of muscarinic receptors in the bladder among individuals can lead to different responses to the same dose of medication.
-
Underlying OAB Etiology: OAB is a symptom complex with various underlying causes. Patients with neurogenic detrusor overactivity may respond differently than those with idiopathic OAB.
Data Presentation
Table 1: In Vitro Muscarinic Receptor Antagonist Potency of this compound and Comparators
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Trospium | M1 | Data not consistently reported | [4] |
| M2 | High Affinity | [3][4] | |
| M3 | High Affinity | [3][4] | |
| Oxybutynin | Detrusor | 0.85 | |
| Mucosa | 1.1 | ||
| Tolterodine | - | - | [3] |
| Darifenacin | Detrusor | 41.4 | |
| Mucosa | 131 |
Note: Ki values can vary depending on the experimental conditions and tissue source.
Table 2: Preclinical In Vivo Efficacy of this compound in a Rat Model of Detrusor Hyperreflexia
| Urodynamic Parameter | Placebo | This compound (20 mg twice daily) | p-value | Reference |
| Change in Max. Cystometric Capacity (mL) | - | +138.1 (mean) | <0.001 | |
| Change in Max. Detrusor Pressure (cm H2O) | - | -37.8 (mean) | <0.001 | |
| Change in Compliance (mL/cm H2O) | - | +12.1 (mean) | <0.001 |
Table 3: Clinical Efficacy of this compound in Patients with Overactive Bladder (12-week study)
| Efficacy Endpoint | Placebo | This compound (20 mg twice daily) | p-value | Reference |
| Change in Toilet Voids / 24h | -1.3 | -2.1 | ≤0.001 | [13] |
| Change in Urge Incontinence Episodes / 24h | -1.3 (44.2% decrease) | >-2.0 (60% decrease) | ≤0.0001 | [13] |
| Change in Volume per Void (mL) | +12.3 | +31.5 | ≤0.001 | [13] |
Experimental Protocols
Protocol 1: In Vitro Muscarinic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptors.
Materials:
-
Membrane preparation from tissue or cells expressing muscarinic receptors.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Unlabeled this compound.
-
Non-specific binding agent (e.g., atropine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge to pellet membranes and wash with fresh buffer. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + high concentration of atropine.
-
Competition Binding: Membrane preparation + radioligand + increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Cystometry in a Rat Model of Overactive Bladder
Objective: To evaluate the effect of this compound on bladder function in an anesthetized rat model.
Materials:
-
Female Sprague-Dawley rats.
-
Anesthetic (e.g., urethane).
-
Bladder catheter (e.g., PE-50 tubing).
-
Infusion pump.
-
Pressure transducer and data acquisition system.
-
Saline solution.
-
This compound formulation for administration.
Procedure:
-
Animal Preparation: Anesthetize the rat with urethane (e.g., 1.2 g/kg, s.c.). Make a midline abdominal incision to expose the bladder.
-
Catheter Implantation: Insert a catheter into the dome of the bladder and secure it with a purse-string suture. Tunnel the other end of the catheter subcutaneously to the back of the neck.
-
Cystometry Setup: Place the rat in a metabolic cage. Connect the bladder catheter to a three-way stopcock, which is connected to an infusion pump and a pressure transducer.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery.
-
Baseline Recordings: Infuse saline into the bladder at a constant rate (e.g., 10 mL/hr) and record intravesical pressure. Continue infusion until a micturition reflex is triggered. Record several stable micturition cycles.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intravenous).
-
Post-treatment Recordings: After a suitable time for drug absorption and distribution, repeat the cystometry recordings as in step 5.
-
Data Analysis: Analyze the cystometric recordings to determine parameters such as bladder capacity, micturition pressure, intercontraction interval, and non-voiding contractions. Compare the pre- and post-treatment values.
Mandatory Visualizations
Caption: Muscarinic M3 receptor signaling pathway in detrusor muscle and site of action for this compound.
Caption: General experimental workflow for evaluating this compound efficacy from in vitro to clinical studies.
Caption: A logical decision tree for troubleshooting inconsistent this compound efficacy results.
References
- 1. Effects of anesthesia on cystometry and leak point pressure of the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-point immobilization of M3 muscarinic receptor: a method for recognizing receptor antagonists in natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. la-press.net [la-press.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticholinergics for overactive bladder: Temporal trends in prescription and treatment persistence | Canadian Urological Association Journal [cuaj.ca]
- 8. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICS 2021 Abstract #35 Urethane anesthesia reduces voiding efficiency and increases residual volume during cystometry [ics.org]
- 10. Site-directed mutagenesis of the m3 muscarinic receptor: identification of a series of threonine and tyrosine residues involved in agonist but not antagonist binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of once-daily this compound extended-release in male patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ics.org [ics.org]
- 13. Patient and Clinician Challenges with Anticholinergic Step Therapy in the Treatment of Overactive Bladder: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of this compound on urodynamic parameters in patients with detrusor hyperreflexia due to spinal cord injuries. A multicentre placebo-controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Impact of Food on Trospium Chloride Absorption in Preclinical Research
Technical Support Center
For researchers and drug development professionals investigating the pharmacokinetics of trospium (B1681596) chloride, understanding the significant impact of food on its absorption is critical for designing and interpreting preclinical studies. This guide provides a comprehensive overview of the known effects, troubleshooting advice for unexpected results, and standardized protocols to ensure data accuracy and consistency.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of food on the oral absorption of trospium chloride in preclinical models?
Q2: What is the underlying mechanism for the reduced absorption of this compound in the fed state?
The pronounced negative food effect is believed to be multifactorial. In silico modeling and clinical observations suggest two primary mechanisms[3][4]:
-
Decreased Dissolution: The presence of food increases the viscosity of the gastric contents. This thicker medium can hinder the dissolution of the this compound formulation, making less drug available for absorption[3][4].
-
Reduced Permeability: The presence of food may also directly reduce the permeability of the intestinal epithelium to this compound[3].
Q3: My preclinical study shows a less significant food effect than expected. What are the potential reasons?
If your in-vivo study in a species like rat or dog shows a minimal or inconsistent food effect, consider the following factors:
-
Composition of the Meal: The type and fat content of the meal are crucial. A standard chow may not have the same impact as the high-fat meals used in human studies. Ensure the fat content is sufficient to elicit a physiological response that mimics the human fed state.
-
Timing of Administration: The drug should be administered shortly after the animal has consumed the meal to ensure the gastrointestinal tract is in a "fed state." In human studies, this compound is recommended to be taken at least one hour before meals[1].
-
Formulation: The formulation of this compound can influence its dissolution and, consequently, the magnitude of the food effect.
-
Species-Specific Differences: While a significant food effect is expected, the exact magnitude can differ between species due to variations in gastrointestinal physiology.
Q4: How should I design a preclinical feeding study for this compound?
A robust study design is essential. A crossover design is recommended where each animal serves as its own control, receiving the drug in both a fasted and a fed state with an adequate washout period in between. Key parameters to measure are AUC, Cmax, and Tmax.
Data Presentation: Human Pharmacokinetic Parameters of this compound (20 mg Immediate-Release) with and without Food
Note: The following data is from human clinical studies, as detailed preclinical data is not widely published. This information is provided to guide researchers on the expected magnitude of the food effect.
| Parameter | Fasted State | Fed State (High-Fat Meal) | Percentage Reduction |
| AUC (Area Under the Curve) | ~87.2 ng·h/mL[5] | ~20.1 ng·h/mL[5] | ~77%[5] |
| Cmax (Maximum Concentration) | ~9.2 ng/mL[5] | ~1.3 ng/mL[5] | ~86%[5] |
| Tmax (Time to Maximum Concentration) | ~5 hours[5] | ~3.3 hours[5] | N/A |
Experimental Protocols
General Protocol for a Preclinical Food-Effect Study (Rat Model)
This protocol provides a standardized approach to assess the impact of food on this compound absorption in rats.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals should be housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Study Design: A randomized, two-phase crossover design.
-
Phase 1: Animals are randomly assigned to either the "Fasted" or "Fed" group.
-
Washout Period: A minimum of 7 days.
-
Phase 2: Animals are crossed over to the alternate treatment group.
-
-
Dosing:
-
Fasted Group: Animals are fasted overnight (approximately 12 hours) with free access to water. This compound is administered via oral gavage.
-
Fed Group: A high-fat meal (e.g., standard chow supplemented with a fat source to achieve ~50% calories from fat) is provided for a set period (e.g., 30 minutes) before drug administration. The drug is administered via oral gavage immediately after the feeding period.
-
-
Drug Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., water or 0.5% methylcellulose).
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a cannulated vessel (e.g., jugular vein) or tail vein.
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (AUC, Cmax, Tmax).
Mandatory Visualizations
Proposed Mechanism of Food Effect on this compound Absorption
Caption: Impact of Fed vs. Fasted State on this compound Absorption Pathway.
Experimental Workflow for a Preclinical Crossover Food-Effect Study
Caption: Crossover study design for preclinical food-effect evaluation.
References
- 1. drugs.com [drugs.com]
- 2. e-lactancia.org [e-lactancia.org]
- 3. Improvement of trospium-specific absorption models for fasted and fed states in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A short review of drug–food interactions of medicines treating overactive bladder syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trospium Chloride Dosage in Renal Impairment Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with trospium (B1681596) chloride in experimental models of renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of trospium chloride?
This compound is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][2] It has a high affinity for M₁, M₂, and M₃ receptor subtypes.[1][3] In the bladder, acetylcholine binding to muscarinic receptors on the detrusor muscle causes contraction. By blocking these receptors, this compound leads to relaxation of the bladder's smooth muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder, such as urinary frequency, urgency, and incontinence.[1][2][4] Its quaternary ammonium (B1175870) structure limits its ability to cross the blood-brain barrier, which is associated with a lower incidence of central nervous system side effects compared to some other antimuscarinic agents.[2][3]
Q2: How is this compound eliminated, and why is renal function a concern?
The primary route of elimination for this compound is through active tubular secretion in the kidneys, with a significant portion of the drug excreted unchanged in the urine.[5][6][7] Renal clearance accounts for approximately 70% of its total clearance.[5] Therefore, in individuals with impaired renal function, the elimination of this compound is significantly reduced, leading to increased plasma concentrations (AUC and Cmax) and a prolonged elimination half-life.[5][6][8] This increased exposure can heighten the risk of anticholinergic adverse effects.[8][9][10]
Q3: What are the established clinical dosage adjustments for this compound in patients with renal impairment?
Dosage recommendations for this compound are based on the patient's creatinine (B1669602) clearance (CrCl). The following table summarizes the clinical guidelines for the immediate-release (IR) and extended-release (ER) formulations.
| Renal Impairment Level | Creatinine Clearance (CrCl) | Immediate-Release (20 mg) Dosage Recommendation | Extended-Release (60 mg) Dosage Recommendation |
| Mild to Moderate | 30 to < 90 mL/min | No dosage adjustment recommended.[11] | No dosage adjustment recommended.[11] |
| Severe | < 30 mL/min | 20 mg once daily at bedtime.[8][11][12][13] | Not recommended.[11][14][15][16] |
Q4: What are the common preclinical models used to study drug pharmacokinetics in renal impairment?
Two widely used and well-characterized rodent models for inducing chronic kidney disease (CKD) are the 5/6 nephrectomy model and the adenine-induced nephropathy model.
-
5/6 Nephrectomy Model: This surgical model involves the removal of one kidney and the resection of two-thirds of the contralateral kidney, leading to a significant reduction in renal mass.[1][5][6][11][12] This results in compensatory glomerular hyperfiltration, hypertension, and progressive glomerulosclerosis and tubulointerstitial fibrosis, closely mimicking the pathophysiology of human CKD.[6][9][11]
-
Adenine-Induced Nephropathy Model: This is a non-surgical model where chronic administration of adenine (B156593) in the diet leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules.[4][7][8][14] This causes tubular obstruction, inflammation, and fibrosis, resulting in a decline in renal function.[8][14] The severity of renal impairment can be modulated by the dose and duration of adenine administration.[4][14]
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic data in our 5/6 nephrectomy rat model.
-
Possible Cause 1: Inconsistent surgical procedure. The extent of renal mass reduction can vary between animals if the surgical technique is not standardized.
-
Possible Cause 2: Variable post-operative recovery. Differences in post-operative care, hydration status, and management of complications can impact renal hemodynamics and drug metabolism.
-
Solution: Standardize post-operative care, including fluid and electrolyte balance, pain management, and monitoring for signs of infection or distress.
-
-
Possible Cause 3: Inaccurate assessment of renal function. Variability in the measurement of creatinine clearance can lead to misclassification of the severity of renal impairment.
Problem 2: Unexpectedly low plasma concentrations of this compound in the adenine-induced renal impairment model.
-
Possible Cause 1: Reduced drug absorption. Adenine-induced nephropathy can lead to uremia, which may alter gastrointestinal function and drug absorption.
-
Solution: Consider administering this compound via a parenteral route (e.g., intravenous) in a pilot study to bypass gastrointestinal absorption and determine if the issue is related to bioavailability.
-
-
Possible Cause 2: Altered drug metabolism. While this compound undergoes minimal metabolism, severe uremia can potentially affect the activity of drug-metabolizing enzymes.[20][21]
-
Solution: Analyze for the major metabolite of this compound, spiroalcohol, to assess if there is an unexpected increase in its formation.
-
-
Possible Cause 3: Issues with drug formulation or administration.
-
Solution: Verify the stability and concentration of the this compound formulation. Ensure accurate dosing and administration techniques.
-
Detailed Experimental Protocols
Protocol 1: 5/6 Nephrectomy Model in Rats for Pharmacokinetic Studies
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Pre-operative Acclimatization: House animals in a controlled environment for at least one week before surgery with free access to food and water.
-
Two-Stage Surgical Procedure:
-
Stage 1 (Left Kidney Partial Nephrectomy):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a flank incision to expose the left kidney.
-
Ligate and resect the upper and lower two-thirds of the left kidney, leaving the hilum intact. Alternatively, use electrocautery to ablate the poles.[15]
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia and allow for a one-week recovery period.
-
-
Stage 2 (Right Kidney Total Nephrectomy):
-
-
Post-operative Care and Model Development:
-
Monitor the animals closely for recovery.
-
Allow 4-6 weeks for the development of stable chronic renal impairment.
-
-
Assessment of Renal Function:
-
At baseline (before surgery) and at regular intervals post-surgery, place rats in metabolic cages for 24-hour urine collection.
-
Collect blood samples to measure serum creatinine.
-
Calculate creatinine clearance (CrCl) using the formula: CrCl (mL/min) = (Urine Creatinine x Urine Volume) / (Serum Creatinine x Time).
-
-
Pharmacokinetic Study:
-
Group animals based on their CrCl (e.g., mild, moderate, severe impairment, and a sham-operated control group).
-
Administer a single oral or intravenous dose of this compound.
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (AUC, Cmax, t½, CL) for each group.
-
Protocol 2: Adenine-Induced Renal Impairment in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).
-
Induction of Renal Impairment:
-
Assessment of Renal Function:
-
Perform periodic blood and urine collections as described in Protocol 1 to monitor the progression of renal dysfunction by measuring serum creatinine, blood urea (B33335) nitrogen (BUN), and calculating CrCl.
-
-
Pharmacokinetic Study:
-
Once the desired level of renal impairment is achieved, conduct the pharmacokinetic study as detailed in steps 6a-6d of Protocol 1.
-
Visualizations
Caption: Mechanism of action of this compound on the bladder detrusor muscle.
Caption: Experimental workflow for assessing this compound dosage in a renal impairment model.
Caption: Logic for this compound dosage adjustment based on creatinine clearance.
References
- 1. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 2. google.com [google.com]
- 3. An experimental model for pharmacokinetic analysis in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animals and 5/6 Nephrectomy [bio-protocol.org]
- 6. Kidney disease models: tools to identify mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenine model of chronic renal failure in rats to determine whether MCC950, an NLRP3 inflammasome inhibitor, is a renopreventive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. A practical guide to subtotal nephrectomy in the rat with subsequent methodology for assessing renal and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models of Renal Failure – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Evaluation of "true" creatinine clearance in rats reveals extensive renal secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Standardization of renal function evaluation in Wistar rats (Rattus norvegicus) from the Federal University of Juiz de Fora's colony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. ovid.com [ovid.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Trospium Chloride and Long-Term Study Considerations
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing and troubleshooting potential tachyphylaxis to trospium (B1681596) chloride in the context of long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: Is tachyphylaxis to trospium chloride a commonly reported phenomenon in long-term clinical studies?
A1: Based on available long-term clinical data, tachyphylaxis, or a rapid decrease in the therapeutic effect of this compound, is not a widely reported issue. Studies extending up to 52 weeks have generally shown sustained efficacy in treating overactive bladder (OAB) symptoms.[1][2][3][4] For instance, a study on patients with neurogenic overactive bladder due to Parkinson's disease demonstrated good clinical efficacy over a 52-week period.[1][3][5] Similarly, a long-term study with once-daily this compound 60 mg extended-release showed that efficacy was maintained at Week 48.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, particularly the M2 and M3 subtypes, which are prevalent in the bladder's detrusor muscle.[6][7][8] By blocking these receptors, it reduces the contractile effect of acetylcholine, thereby decreasing involuntary bladder contractions.[6][7] Its quaternary ammonium (B1175870) structure limits its ability to cross the blood-brain barrier, reducing central nervous system side effects.[7][9]
Q3: What are the theoretical mechanisms that could lead to tachyphylaxis with antimuscarinic agents like this compound?
A3: While not specifically documented for this compound, theoretical mechanisms for tachyphylaxis to antimuscarinic agents could involve:
-
Receptor Desensitization: Continuous exposure to an antagonist might lead to changes in the receptor's conformation, uncoupling it from its G-protein signaling pathway.[10]
-
Receptor Downregulation: The cell may respond to chronic receptor blockade by reducing the number of muscarinic receptors on the cell surface through internalization and subsequent degradation.[10]
-
Upregulation of Compensatory Mechanisms: The body might activate alternative signaling pathways to counteract the effects of muscarinic blockade.
Q4: What experimental signs might suggest the development of tachyphylaxis in my long-term animal study?
A4: In a preclinical setting, you might observe a gradual or sudden return of OAB-like symptoms in your animal models despite continuous administration of this compound. This could manifest as:
-
An increase in urinary frequency.
-
A decrease in bladder capacity.
-
The reappearance of non-voiding bladder contractions during cystometric analysis.
Q5: How can I design my long-term study to minimize the potential for tachyphylaxis?
A5: To proactively address the potential for tachyphylaxis, consider the following experimental design strategies:
-
Intermittent Dosing: Instead of continuous daily administration, a dosing regimen that includes drug-free intervals (e.g., dosing on weekdays with a weekend "drug holiday") may help prevent receptor desensitization.[11][12]
-
Dose Titration: Begin with the lowest effective dose and only escalate if a diminished response is observed.
-
Combination Therapy: In some clinical contexts, combining medications with different mechanisms of action can help prevent tachyphylaxis.[11] While less common in preclinical research with a single agent, this principle is worth considering in the broader context of your research goals.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Gradual increase in urinary frequency in test subjects after several weeks of consistent this compound administration. | Tachyphylaxis (receptor desensitization or downregulation). | 1. Temporarily cease administration of this compound for a "washout" period (e.g., one week).2. Re-challenge with the same dose and monitor for restoration of efficacy.3. If efficacy is restored, consider implementing an intermittent dosing schedule.4. If efficacy is not restored, consider a modest dose escalation. |
| Inconsistent or highly variable bladder capacity measurements in the treatment group over time. | Fluctuating drug exposure or early signs of tachyphylaxis. | 1. Verify the consistency of drug formulation and administration technique.2. Assess plasma concentrations of this compound to ensure stable exposure.3. If exposure is stable, this may indicate the onset of a tachyphylactic response. Implement a "drug holiday" as described above. |
| Return of non-voiding bladder contractions during urodynamic assessments. | Loss of muscarinic receptor blockade. | 1. Confirm the viability and activity of the administered this compound.2. Perform ex vivo bladder strip contractility assays to directly measure the antagonist's effect on muscarinic receptor-mediated contractions.3. Consider investigating changes in muscarinic receptor expression or phosphorylation state in bladder tissue samples. |
Experimental Protocols
Protocol 1: Assessment of Tachyphylaxis using In Vivo Cystometry in a Rodent Model
-
Animal Model: Utilize a validated rodent model of overactive bladder (e.g., cyclophosphamide-induced cystitis or spontaneous hypertensive rats).
-
Group Allocation:
-
Group A: Vehicle control (continuous administration).
-
Group B: this compound (continuous daily administration).
-
Group C: this compound (intermittent administration, e.g., 5 days on, 2 days off).
-
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., oral gavage, subcutaneous injection) for an extended period (e.g., 8-12 weeks).
-
Urodynamic Monitoring: Perform conscious cystometry at baseline and at regular intervals (e.g., every 2 weeks) throughout the study. Measure parameters such as bladder capacity, voiding frequency, and the number of non-voiding contractions.
-
Data Analysis: Compare the urodynamic parameters over time for each group. A statistically significant decline in the therapeutic effect in Group B compared to a sustained effect in Group C would suggest tachyphylaxis that is preventable by intermittent dosing.
Protocol 2: Ex Vivo Assessment of Muscarinic Receptor Sensitivity
-
Tissue Collection: At the end of the long-term in vivo study, euthanize the animals and harvest the bladders.
-
Bladder Strip Preparation: Prepare longitudinal strips of detrusor muscle from each bladder.
-
Organ Bath Assay: Mount the bladder strips in an organ bath containing Krebs-Henseleit solution.
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) for bladder strips from each experimental group.
-
Data Analysis: Compare the potency (EC50) and maximal response (Emax) of carbachol (B1668302) between the groups. A rightward shift in the concentration-response curve for the continuous this compound group (Group B) compared to the vehicle and intermittent groups would indicate receptor desensitization.
Quantitative Data Summary
Table 1: Long-Term Efficacy of this compound in Clinical Studies
| Study | Duration | Patient Population | Key Efficacy Outcomes |
| Zinner et al. (2011)[2] | 48 weeks | Overactive Bladder (OAB) | Maintained reduction in toilet voids/day and urgency urinary incontinence (UUI) episodes/day. |
| Krivoborodov et al. (2022)[1][3] | 52 weeks | Neurogenic OAB (Parkinson's Disease) | Sustained decrease in the number of urinations, urgency episodes, and urinary incontinence. |
| Junemann et al. (1999)[4] | 52 weeks | Detrusor Instability | Reduction in micturition frequency and incontinence frequency; increase in maximum cystometric bladder capacity. |
Visualizations
References
- 1. [Long-term safety and efficacy of this compound for the treatment of neurogenic overactive bladder due to Parkinson's disease is there an effect on cognitive status?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Once-daily this compound 60 mg extended-release provides effective, long-term relief of overactive bladder syndrome symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term safety and efficacy of this compound for the treatment of neurogenic overactive bladder due to Parkinson's disease - is there an effect on cognitive status? - Korshunova - Urologiia [journals.eco-vector.com]
- 4. Controlled, double-blind, multicentre clinical trial to investigate long-term tolerability and efficacy of this compound in patients with detrusor instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. droracle.ai [droracle.ai]
- 11. goodrx.com [goodrx.com]
- 12. reviewofophthalmology.com [reviewofophthalmology.com]
Validation & Comparative
A Head-to-Head Comparison: Trospium Chloride and Oxybutynin in the Management of Detrusor Overactivity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic agents is paramount. This guide provides an objective comparison of trospium (B1681596) chloride and oxybutynin (B1027), two established antimuscarinic agents for the treatment of detrusor overactivity, supported by experimental data and detailed methodologies.
Detrusor overactivity, the underlying pathophysiology of overactive bladder (OAB), is characterized by involuntary contractions of the bladder's detrusor muscle during the filling phase, leading to symptoms of urinary urgency, frequency, and incontinence. Both trospium chloride and oxybutynin are competitive antagonists of muscarinic acetylcholine (B1216132) receptors, which play a crucial role in mediating detrusor muscle contraction.[1][2] While their primary mechanism of action is similar, differences in their chemical structure and pharmacokinetic profiles contribute to variations in their clinical efficacy and tolerability.
Comparative Efficacy: A Review of the Evidence
Numerous clinical trials have demonstrated that this compound and oxybutynin exhibit comparable efficacy in improving the symptoms of detrusor overactivity.[3][4][5][6] Studies have consistently shown similar improvements in key urodynamic parameters and patient-reported outcomes.
A randomized, double-blind, multicentre trial involving 95 patients with detrusor hyper-reflexia due to spinal cord injuries found no statistically significant differences between this compound and oxybutynin in improving maximum bladder capacity, maximum voiding detrusor pressure, and bladder compliance.[3] Another large, randomized, double-blind study with 1,659 patients suffering from urge urinary incontinence also concluded that this compound was non-inferior to oxybutynin in reducing the number of weekly urge incontinence episodes after 12 weeks of treatment.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative clinical trials.
Table 1: Urodynamic Outcomes in Patients with Detrusor Hyper-reflexia
| Parameter | This compound (20 mg twice daily) | Oxybutynin (5 mg three times daily) | Statistical Significance |
| Change in Max. Bladder Capacity | Significant Increase | Significant Increase | No significant difference |
| Change in Max. Voiding Detrusor Pressure | Significant Decrease | Significant Decrease | No significant difference |
| Change in Bladder Compliance | Significant Increase | Significant Increase | No significant difference |
| Change in Residual Urine | Significant Increase | Significant Increase | No significant difference |
Data from a randomized, double-blind, multicentre trial in 95 patients with spinal cord injuries.[3]
Table 2: Clinical Outcomes in Patients with Urge Urinary Incontinence
| Parameter (Median Change after 12 weeks) | This compound (45 mg/day) | Oxybutynin (7.5 mg/day) | Statistical Significance |
| Urge Incontinence Episodes/week | -11.00 | -11.00 | Non-inferior |
| Micturitions/day | Comparable Reduction | Comparable Reduction | No significant difference |
| Intensity of Urgency | Comparable Reduction | Comparable Reduction | No significant difference |
| Micturition Volume | Comparable Increase | Comparable Increase | No significant difference |
| King's Health Questionnaire (KHQ) Total Score | -16.17 | -15.76 | No significant difference |
Data from a multicentre, randomized, double-blind, controlled study in 1,659 patients.[5]
Tolerability and Safety Profile
While efficacy is comparable, a significant differentiator between this compound and oxybutynin lies in their tolerability profiles.[3][8] this compound, a quaternary ammonium (B1175870) compound, is hydrophilic and less likely to cross the blood-brain barrier.[8][9] This characteristic is believed to contribute to a lower incidence of central nervous system (CNS) side effects compared to the tertiary amine oxybutynin, which is more lipophilic.[4][10]
The most commonly reported adverse event for both drugs is dry mouth. However, clinical studies have consistently shown a lower incidence and severity of dry mouth with this compound compared to immediate-release oxybutynin.[3][5][7] In one study, severe dry mouth was reported by only 4% of patients receiving this compound, compared to 23% of those receiving oxybutynin.[3] This difference in tolerability often leads to better patient compliance with this compound, with fewer treatment withdrawals reported.[3]
Experimental Protocols
The following outlines the methodologies of key comparative studies.
Randomized, Double-Blind, Multicentre Trial in Detrusor Hyper-reflexia[3]
-
Objective: To compare the efficacy and adverse effects of this compound and oxybutynin.
-
Patient Population: 95 patients with spinal cord injuries and urodynamically confirmed detrusor hyper-reflexia.
-
Study Design: A randomized, double-blind, multicentre trial.
-
Treatment Regimen:
-
This compound group: 20 mg twice daily, with a placebo at midday.
-
Oxybutynin group: 5 mg three times daily.
-
-
Duration: 2 weeks.
-
Primary Endpoints: Changes in urodynamic parameters (maximum bladder capacity, maximum voiding detrusor pressure, bladder compliance, and residual urine).
-
Secondary Endpoints: Subjective symptoms and incidence/severity of adverse effects.
Multicentre, Randomized, Double-Blind, Controlled Study in Urge Urinary Incontinence[5]
-
Objective: To demonstrate the non-inferiority of oral this compound compared to oxybutynin and to evaluate efficacy, safety, and quality of life.
-
Patient Population: 1,659 patients (age ≥ 18) with urinary frequency (≥ 8 micturitions daily) and urge incontinence (≥ 5 episodes per week).
-
Study Design: A multicentre, randomized, double-blind, controlled, parallel-group study.
-
Treatment Regimen:
-
This compound group: 45 mg/day.
-
Oxybutynin group: 7.5 mg/day.
-
The daily dose could be maintained or doubled after 4 weeks.
-
-
Duration: 12 weeks.
-
Primary Efficacy Parameter: Absolute reduction in urge incontinence episodes per week.
-
Secondary Efficacy Parameters: Reduction in micturitions per 24 hours, subjective treatment outcome (Visual Analogue Scale), changes in quality of life (King's Health Questionnaire), intensity of urgency, and changes in mean micturition volume.
Signaling Pathways and Experimental Workflow
The therapeutic action of both this compound and oxybutynin is mediated through the blockade of muscarinic receptors in the bladder. The following diagrams illustrate the underlying signaling pathway and a typical experimental workflow for evaluating these drugs.
Caption: Antimuscarinic drug action on the M3 receptor signaling pathway in detrusor smooth muscle.
Caption: A typical experimental workflow for evaluating drug efficacy in an animal model of detrusor overactivity.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound versus oxybutynin: a randomized, double-blind, multicentre trial in the treatment of detrusor hyper-reflexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newer Agents for the Management of Overactive Bladder | AAFP [aafp.org]
- 5. urotoday.com [urotoday.com]
- 6. ICS 2007 Abstract #311 this compound vs. oxybutynin in the treatment of urge urinary incontinence: Equal efficacy and improvement in disease-related quality of life but statistically significant difference in tolerance [ics.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influences of this compound and oxybutynin on quantitative EEG in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
Validating the selectivity of trospium chloride for muscarinic versus nicotinic receptors
An objective analysis of trospium (B1681596) chloride's binding affinity for muscarinic versus nicotinic receptors, supported by experimental data and protocols.
This guide offers a comprehensive comparison of trospium chloride's selectivity for muscarinic acetylcholine (B1216132) receptors (mAChRs) over nicotinic acetylcholine receptors (nAChRs). For researchers and drug development professionals, understanding this selectivity is crucial for evaluating its therapeutic potential and off-target effects. This document provides quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways to support further research and development.
High Selectivity of this compound for Muscarinic Receptors
This compound, a quaternary ammonium (B1175870) compound, demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5). In contrast, its affinity for nicotinic receptors is negligible, a key characteristic that contributes to its pharmacological profile.[1] This high degree of selectivity minimizes the potential for side effects associated with the activation or blockade of nicotinic receptors, which are widespread throughout the central and peripheral nervous systems.
Comparative Binding Affinities of Muscarinic Antagonists
To provide a broader context for this compound's receptor binding profile, the following table summarizes the inhibition constants (Ki) of this compound and other commonly used muscarinic antagonists for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Drug | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | 3.5 | 1.1 | 1.0 | 1.4 | 6.0 |
| Oxybutynin | 2.5 | 12 | 1.6 | 10 | 6.3 |
| Tolterodine | 2.0 | 2.0 | 2.5 | 3.2 | 2.5 |
| Darifenacin | 13 | 45 | 2.8 | 62 | 20 |
| Solifenacin | 13 | 32 | 8.9 | 20 | 16 |
Data compiled from various sources. Note that absolute values may vary slightly between studies due to different experimental conditions.
As the data indicates, this compound exhibits high and relatively balanced affinity across the M1-M5 receptor subtypes.
Experimental Protocols: Determining Receptor Binding Affinity
The quantitative data presented in this guide is primarily obtained through in vitro radioligand competition binding assays. This standard technique allows for the determination of a compound's affinity for a specific receptor.
Radioligand Competition Binding Assay Protocol
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific receptor subtype (e.g., human M1 muscarinic receptor).
Materials:
-
Membrane preparations from cells stably expressing the human receptor subtype of interest.
-
Radioligand specific for the receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Unlabeled competitor ligand (the test compound, e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways: Muscarinic vs. Nicotinic Receptors
To visually represent the distinct downstream effects of activating muscarinic versus nicotinic receptors, the following diagrams illustrate their respective signaling pathways.
Caption: Muscarinic receptor signaling pathways.
Caption: Nicotinic receptor signaling pathway.
Conclusion
The available experimental data strongly supports the high selectivity of this compound for muscarinic receptors over nicotinic receptors. Its potent and relatively balanced affinity for all five muscarinic subtypes, combined with its negligible interaction with nicotinic receptors, underscores its targeted pharmacological action. This selectivity profile is a critical factor for researchers to consider when investigating its therapeutic applications and potential for off-target effects. The provided experimental framework and pathway diagrams offer valuable tools for further comparative studies in the field of cholinergic pharmacology.
References
A Cross-Study Examination of Trospium Chloride and Tolterodine Pharmacokinetics
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of trospium (B1681596) chloride and tolterodine (B1663597), two prominent antimuscarinic agents used in the treatment of overactive bladder. The information presented is collated from a range of clinical studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development. This document summarizes key pharmacokinetic parameters, details the experimental methodologies employed in the cited studies, and visualizes the comparative analysis workflow.
Executive Summary
Trospium chloride, a quaternary amine, and tolterodine, a tertiary amine, both act as competitive antagonists at muscarinic receptors to reduce bladder contractility. However, their distinct chemical structures lead to notable differences in their pharmacokinetic profiles. This compound exhibits low oral bioavailability and is primarily eliminated unchanged through renal excretion. In contrast, tolterodine is well-absorbed and undergoes extensive hepatic metabolism, primarily via the cytochrome P450 2D6 (CYP2D6) pathway, leading to the formation of an active metabolite. These differences have significant implications for their clinical application, particularly concerning drug-drug interactions and patient populations with renal or hepatic impairment.
Pharmacokinetic Parameter Comparison
The following tables summarize the key pharmacokinetic parameters for this compound and tolterodine based on data from various studies. It is crucial to note that these values are derived from different studies that may have employed varied methodologies, and direct comparison should be made with caution in the absence of head-to-head trials.
Table 1: Pharmacokinetic Parameters of this compound (Immediate-Release)
| Parameter | Value | Study Population | Dosing Regimen | Source |
| Cmax (ng/mL) | ~4 | Healthy Volunteers | 20 mg single dose | [1] |
| Tmax (hours) | 4-6 | Healthy Volunteers | 20 mg single dose | [2] |
| AUC (pg·h/mL) | 17,360 (0-24h, multiple dose) | Healthy Adults | 60 mg extended-release once daily | [3] |
| Bioavailability (%) | <10 | Healthy Volunteers | 20 mg single dose | [4] |
| Half-life (hours) | 10-20 | Healthy Volunteers | Not Specified | [1] |
| Protein Binding (%) | 50-85 | In vitro | Not Applicable | [4] |
| Metabolism | Minimal (~10%), hydrolysis to spiroalcohol | Not Applicable | Not Applicable | [1] |
| Excretion | Primarily renal, active tubular secretion | Not Applicable | Not Applicable |
Table 2: Pharmacokinetic Parameters of Tolterodine (Immediate-Release)
| Parameter | Value | Study Population | Dosing Regimen | Source |
| Cmax | Varies by CYP2D6 metabolizer status | Healthy Volunteers | Not Specified | |
| Tmax (hours) | 1-2 | Healthy Volunteers | Not Specified | |
| AUC | Varies by CYP2D6 metabolizer status | Healthy Volunteers | Not Specified | |
| Bioavailability (%) | 10-70 (highly variable) | Healthy Volunteers | Not Specified | |
| Half-life (hours) | ~2-3 | Healthy Volunteers | Not Specified | |
| Protein Binding (%) | ~96.3 | Not Applicable | Not Applicable | |
| Metabolism | Extensive hepatic (CYP2D6, CYP3A4) | Not Applicable | Not Applicable | |
| Excretion | 77% urine, 17% feces | Healthy Volunteers | 5 mg oral dose of 14C-tolterodine |
Experimental Methodologies
A critical aspect of cross-study comparison is the understanding of the experimental protocols used. The following sections detail the methodologies from key studies cited in this guide.
This compound Studies
-
Study Design: A bioequivalence study was conducted as a randomized-sequence, 2-period crossover study in 20 healthy Chinese male volunteers under fasted conditions. A 7-day washout period was observed between administrations of a single 40 mg oral dose of two different this compound formulations.
-
Sample Collection: Blood samples were collected at pre-dose and at 1, 2, 3, 4, 5, 6, 7, 8, 12, 24, 36, 48, and 60 hours post-dose.
-
Analytical Method: The concentration of this compound in plasma was determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Tolterodine Studies
-
Study Design: A study to determine the pharmacokinetics, pharmacodynamics, and safety of tolterodine involved single oral doses (0.2 mg to 12.8 mg) in 17 healthy male volunteers and two intravenous doses (0.64 mg and 1.28 mg) in 8 of these volunteers. A mass balance study was also conducted in 6 subjects with a single 5 mg oral dose of 14C-tolterodine.
-
Sample Collection: Serum concentrations of tolterodine were measured at various time points after administration. Urine and feces were collected for the mass balance study.
-
Analytical Method: Specific analytical methods for tolterodine and its metabolites were used, though not detailed in the abstract.
Comparative Analysis Workflow
The process of conducting a cross-study pharmacokinetic comparison involves several key steps, from literature identification to data synthesis and interpretation. The following diagram illustrates this logical workflow.
Caption: Workflow for a cross-study pharmacokinetic comparison.
Discussion and Limitations
This guide highlights significant differences in the pharmacokinetic profiles of this compound and tolterodine. This compound's low bioavailability and lack of metabolism by the cytochrome P450 system suggest a lower potential for certain drug-drug interactions compared to tolterodine.[4][5] Conversely, tolterodine's extensive metabolism, which is dependent on the polymorphic CYP2D6 enzyme, can lead to significant inter-individual variability in its pharmacokinetics.
The primary limitation of this comparison is the absence of a head-to-head clinical trial directly comparing the pharmacokinetics of this compound and tolterodine under identical conditions. The data presented are aggregated from separate studies, which may differ in terms of patient populations, dosing regimens, analytical methodologies, and statistical analyses. These variations can influence the reported pharmacokinetic parameters and complicate direct comparisons. Therefore, the information in this guide should be interpreted as a qualitative and semi-quantitative comparison to inform further research and clinical decision-making. Future head-to-head pharmacokinetic studies are warranted to provide a more definitive comparative assessment.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Trospium Chloride and Solifenacin Battle for Bladder Smooth Muscle Relaxation
A detailed comparison of the in vitro pharmacological profiles of trospium (B1681596) chloride and solifenacin (B1663824) reveals distinct potencies in their ability to relax bladder smooth muscle. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms and efficacy.
The quest for effective treatments for overactive bladder (OAB) syndrome has led to the development of several antimuscarinic agents, including trospium chloride and solifenacin. Both drugs exert their therapeutic effect by antagonizing muscarinic acetylcholine (B1216132) receptors in the bladder's detrusor muscle, leading to smooth muscle relaxation and a reduction in urinary urgency and frequency. However, their performance at the molecular level shows notable differences. This guide delves into the in vitro evidence, presenting a side-by-side comparison of their potency and the experimental methods used to determine these properties.
Quantitative Comparison of Receptor Affinity and Potency
The relaxant effect of this compound and solifenacin on bladder smooth muscle is primarily mediated through their blockade of muscarinic receptors, particularly the M3 subtype, which is crucial for detrusor contraction. The affinity and potency of these drugs have been quantified in various in vitro studies using parameters such as the dissociation constant (pKD) and the pA2 value, which is a measure of the potency of a competitive antagonist. A higher pKD or pA2 value indicates a greater affinity or potency of the drug for the receptor.
| Parameter | This compound | Solifenacin | Tissue Source |
| pA2 | 10.1[1] | 8.8[1] | Normal Human Detrusor |
| pA2 | Not Reported | 7.44 ± 0.09[2] | Rat Urinary Bladder |
| Estimated pKD | 9.30 ± 1.07 | 6.63 ± 0.77 | Porcine Detrusor |
| EC50 (µmol/L) | 0.003 (for reversion of carbachol-induced contraction) | Not Reported | Human Detrusor[3] |
pA2 and pKD values are logarithmic measures of antagonist potency and affinity, respectively. A higher value indicates greater potency/affinity. EC50 is the concentration of a drug that gives half-maximal response.
The data clearly indicates that in human detrusor tissue, this compound exhibits a significantly higher affinity (pA2 of 10.1) for muscarinic receptors compared to solifenacin (pA2 of 8.8)[1]. Similarly, in porcine detrusor muscle, this compound demonstrated a higher estimated pKD of 9.30 compared to 6.63 for solifenacin. Furthermore, an EC50 value of 0.003 µmol/L for this compound in reversing carbachol-induced contractions in human detrusor tissue highlights its high potency[3].
Signaling Pathways of Bladder Smooth Muscle Contraction and Relaxation
The contraction of the bladder detrusor muscle is initiated by the release of acetylcholine (ACh) from parasympathetic nerves, which binds to M3 muscarinic receptors on the smooth muscle cells. This binding activates a Gq-protein coupled signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3). IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular Ca2+ levels. This rise in Ca2+ leads to the activation of myosin light chain kinase (MLCK), which phosphorylates myosin, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.
Antimuscarinic agents like this compound and solifenacin competitively block the binding of ACh to M3 receptors, thereby inhibiting this entire cascade and promoting muscle relaxation.
Caption: Signaling pathway of bladder smooth muscle contraction and inhibition by antimuscarinics.
Experimental Protocols
The in vitro assessment of bladder smooth muscle relaxation by this compound and solifenacin typically involves the use of isolated bladder tissue strips in an organ bath system. The following is a generalized protocol based on common methodologies.
Tissue Preparation
-
Tissue Source: Bladder tissue is obtained from animal models (e.g., rats, pigs) or human patients undergoing surgical procedures (e.g., cystectomy), with appropriate ethical approval.
-
Dissection: The bladder is immediately placed in cold, oxygenated Krebs-Henseleit solution. The detrusor muscle is carefully dissected from the urothelium and surrounding connective tissue.
-
Strip Preparation: The detrusor muscle is cut into longitudinal or circular strips of a standardized size (e.g., 2 mm wide and 5-10 mm long).
Organ Bath Setup
-
Mounting: The muscle strips are mounted vertically in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.
-
Transducer Attachment: One end of the strip is fixed to a stationary hook, and the other end is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The strips are allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 gram), during which the bathing solution is changed periodically.
Experimental Procedure (Schild Plot Analysis for pA2 Determination)
-
Contraction Induction: A contractile agonist, typically carbachol (B1668302) (a stable acetylcholine analog), is added cumulatively to the organ bath to generate a concentration-response curve (CRC).
-
Antagonist Incubation: After washing out the carbachol, the tissue is incubated with a specific concentration of the antagonist (this compound or solifenacin) for a set period (e.g., 30-60 minutes).
-
Second CRC: A second carbachol CRC is then generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the CRC caused by the antagonist is used to calculate the dose ratio. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot provides the pA2 value.
Caption: Experimental workflow for determining antagonist potency in bladder smooth muscle.
Conclusion
The in vitro data strongly suggests that this compound possesses a higher affinity and potency for muscarinic receptors in bladder smooth muscle compared to solifenacin. This is evidenced by its higher pA2 and pKD values in both human and porcine detrusor tissues. While both drugs are effective antimuscarinic agents for the treatment of OAB, these in vitro findings provide a pharmacological basis for potential differences in their clinical profiles. Further head-to-head clinical studies are necessary to fully elucidate the therapeutic implications of these in vitro differences. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies in this important area of pharmacology.
References
- 1. Mirabegron and solifenacin are effective for the management of the increased urinary frequency induced by psychological stress in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of bladder muscarinic receptor subtypes by experimental pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Reproducibility of In Vivo Efficacy Data for Trospium Chloride: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo efficacy of trospium (B1681596) chloride and its alternatives for the treatment of overactive bladder (OAB). It is designed for researchers, scientists, and drug development professionals to objectively assess the reproducibility and translational value of published efficacy data. The guide summarizes quantitative data from both preclinical and clinical studies, details the experimental protocols used, and visualizes key pathways and workflows.
Mechanism of Action: Muscarinic Receptor Antagonism
Trospium chloride is a quaternary ammonium (B1175870) antimuscarinic agent.[1] Its therapeutic effect in overactive bladder stems from the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors in the bladder's detrusor muscle.[1] The detrusor muscle is rich in M2 and M3 muscarinic receptor subtypes, with M3 receptors being primarily responsible for mediating detrusor contraction.[2][3] By blocking these receptors, this compound reduces the tone of the bladder's smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[4] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, which is expected to reduce central nervous system side effects.[5]
Alternatives such as oxybutynin, tolterodine, and solifenacin (B1663824) share this fundamental mechanism of antagonizing muscarinic receptors.[3] Differences in their efficacy and side-effect profiles can be attributed to variations in their affinity for different muscarinic receptor subtypes and their pharmacokinetic properties.
References
- 1. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Anticholinergic Activity: Trospium Chloride vs. Atropine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of trospium (B1681596) chloride and atropine (B194438), focusing on their comparative anticholinergic properties, experimental validation, and underlying signaling pathways.
This guide provides a detailed comparison of the anticholinergic activities of trospium chloride and the classic antagonist, atropine. By examining their binding affinities for muscarinic receptors, functional inhibitory effects, and the intracellular signaling cascades they modulate, this document serves as a valuable resource for researchers in pharmacology and drug development.
At a Glance: Key Performance Indicators
This compound, a quaternary ammonium (B1175870) derivative of atropine, exhibits a distinct anticholinergic profile. While both compounds act as non-selective antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs), this compound demonstrates a greater affinity for M1, M2, and M3 receptor subtypes compared to atropine.[1] Notably, the concentration of this compound required for an anticholinergic effect is reported to be three to four times lower than that of atropine.[1]
Table 1: Comparative Muscarinic Receptor Binding Affinities (pKi)
| Muscarinic Receptor Subtype | This compound (pKi) | Atropine (pKi) |
| M1 | 8.2 | 9.18 |
| M2 | 7.4 | 8.86 |
| M3 | 9.1 | 8.9 |
| M4 | 7.3 | - |
| M5 | 8.0 | 8.7 |
Data for this compound from a study using human recombinant M1-M5 receptors.[2] Data for Atropine from studies on human recombinant M3 and M5 receptors[3] and bovine cerebral cortex (M1) and rat salivary gland (M2) membranes.[4]
Unveiling the Mechanism: Muscarinic Receptor Signaling
Both this compound and atropine exert their effects by competitively blocking the binding of acetylcholine to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger distinct downstream signaling cascades. The five subtypes of muscarinic receptors (M1-M5) are preferentially coupled to different G-protein families, leading to varied physiological responses.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Conversely, the M2 and M4 receptor subtypes are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize and compare the anticholinergic activity of compounds like this compound and atropine.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a drug for its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and atropine for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
Non-specific binding control: 1 µM Atropine.
-
Test compounds: this compound and atropine at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled competitor (this compound or atropine).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoid curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vitro Functional Assay: Inhibition of Carbachol-Induced Bladder Contraction
This assay assesses the functional antagonism of a compound against a known agonist.
Objective: To determine the potency of this compound and atropine in inhibiting carbachol-induced contractions of isolated bladder tissue.
Materials:
-
Isolated bladder detrusor muscle strips from an appropriate animal model (e.g., pig or guinea pig).
-
Organ bath system with physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric force transducer.
-
Data acquisition system.
-
Carbachol (muscarinic agonist).
-
Test compounds: this compound and atropine.
Procedure:
-
Tissue Preparation: Mount the bladder detrusor strips in the organ baths under a resting tension.
-
Equilibration: Allow the tissues to equilibrate for a period of time (e.g., 60 minutes).
-
Control Response: Elicit a contractile response by adding a submaximal concentration of carbachol.
-
Washout: Wash the tissues to return to baseline tension.
-
Antagonist Incubation: Incubate the tissues with a specific concentration of the antagonist (this compound or atropine) for a set duration.
-
Challenge with Agonist: In the continued presence of the antagonist, re-challenge the tissues with the same concentration of carbachol.
-
Data Recording: Record the contractile force generated.
-
Data Analysis: Compare the magnitude of the carbachol-induced contraction in the presence and absence of the antagonist to determine the percentage of inhibition. By testing a range of antagonist concentrations, a concentration-response curve can be generated to determine the IC50 or pA2 value.
In Vivo Anticholinergic Effects
While direct head-to-head in vivo comparative studies are limited, existing data for each compound provide insights into their clinical and physiological effects.
This compound: In clinical studies on patients with overactive bladder, this compound has been shown to significantly increase maximum cystometric bladder capacity and the volume at which the first detrusor contraction occurs.[5] In studies on pig bladders, intravesical administration of this compound attenuated carbachol-induced contractions in a concentration- and instillation-time-dependent manner.[6][7]
Atropine: The anticholinergic effects of atropine are well-documented. In human volunteers, atropine has been shown to significantly reduce salivary flow.[8][9] In animal models, chronic administration of atropine has been demonstrated to decrease the protein concentration of saliva.[10][11]
Conclusion
This compound and atropine are both potent anticholinergic agents that act as competitive antagonists at muscarinic receptors. However, this compound exhibits a higher affinity for M1, M2, and M3 receptor subtypes. This difference in receptor binding profile may contribute to its clinical efficacy and side-effect profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other anticholinergic compounds, facilitating the development of more targeted and effective therapies.
References
- 1. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ics.org [ics.org]
- 3. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. ICS 2011 Abstract #522 Intravesical this compound (iTrCL) attenuates carbachol-induced contractions of pig bladders (PB) in a concentration and instillation period depending way [ics.org]
- 8. Comparative study of the effects of oral and i.m. atropine and hyoscine in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of chronic atropine treatment on salivary composition and caries in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trospium Chloride and Fesoterodine on Salivary Gland Function
For researchers and drug development professionals, understanding the nuanced effects of anticholinergic agents on salivary gland function is paramount. This guide provides a detailed comparative analysis of two such agents, trospium (B1681596) chloride and fesoterodine (B1237170), with a focus on their impact on salivation, supported by available clinical data and experimental methodologies.
Pharmacological Profiles
Both trospium chloride and fesoterodine are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), which play a crucial role in mediating salivary secretion. The primary receptor subtypes involved in salivation are the M1 and M3 receptors, with the M3 receptor being the most critical for fluid secretion.[1]
This compound is a quaternary ammonium (B1175870) compound that acts as a non-selective muscarinic antagonist with high affinity for M1, M2, and M3 receptors.[2][3] Its quaternary structure limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.[4]
Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT).[5] 5-HMT is a potent, non-selective antimuscarinic agent.[5] Some evidence suggests that 5-HMT may exhibit a degree of selectivity for the bladder over the salivary glands, which could potentially translate to a lower incidence of dry mouth compared to other anticholinergics.[5]
Impact on Salivary Gland Function: Clinical Data
Table 1: Incidence of Dry Mouth in Clinical Trials of this compound
| Trial/Study | Dosage | Incidence of Dry Mouth (this compound) | Incidence of Dry Mouth (Placebo) |
| Pooled data from two Phase III trials | 20 mg twice daily | 20.1% | 5.8% |
| Staskin et al. (2007) | 60 mg once daily (extended release) | 8.7% | 3.0% |
| Zinner et al. (2004) | 20 mg twice daily | 21.8% | 6.5% |
| User-reported data (Drugs.com) | Not specified | 16.2% | N/A |
Table 2: Incidence of Dry Mouth in Clinical Trials of Fesoterodine
| Trial/Study | Dosage | Incidence of Dry Mouth (Fesoterodine) | Incidence of Dry Mouth (Placebo) |
| Product Monograph | 4 mg/day | 19% | 7% |
| Product Monograph | 8 mg/day | 35% | 7% |
| Chapple et al. (2008) | 8 mg/day | 28% | 6% |
| User-reported data (Drugs.com - Toviaz) | Not specified | 47.3% | N/A |
Experimental Protocols
Sialometry: Measurement of Salivary Flow Rate
A standardized method for quantifying salivary gland function is sialometry, which measures both unstimulated and stimulated salivary flow rates. While specific protocols for direct comparative trials of this compound and fesoterodine are not available, a general methodology is described below.
Objective: To quantitatively assess the effect of a pharmacological agent on salivary gland function.
Materials:
-
Pre-weighed collection tubes (e.g., 50 mL polypropylene (B1209903) tubes)
-
Paraffin (B1166041) wax or other salivary stimulant (for stimulated flow)
-
Stopwatch
-
Analytical balance
Procedure:
-
Patient Preparation: Patients should refrain from eating, drinking, smoking, and oral hygiene procedures for at least 1 hour before saliva collection.
-
Unstimulated Whole Saliva (UWS) Collection:
-
The patient is seated in a comfortable, upright position.
-
The patient is instructed to swallow to clear the mouth of any residual saliva.
-
For a period of 5-15 minutes, the patient allows saliva to passively drool into the pre-weighed collection tube. The patient should be instructed to minimize swallowing and oro-facial movements.
-
-
Stimulated Whole Saliva (SWS) Collection:
-
Following the UWS collection, the patient is given a standardized piece of paraffin wax to chew at a consistent rate (e.g., 60 chews per minute).
-
For a period of 5 minutes, the patient expectorates all saliva produced into a new pre-weighed collection tube.
-
-
Measurement:
-
The collection tubes containing saliva are weighed on an analytical balance.
-
The initial weight of the empty tube is subtracted from the final weight to determine the weight of the collected saliva (in grams). Assuming the density of saliva is approximately 1 g/mL, the weight is equivalent to the volume in milliliters.
-
The salivary flow rate is calculated and expressed in mL/minute.
-
Visualizing the Mechanisms and Processes
To better understand the underlying pharmacology and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of muscarinic antagonists in salivary glands.
Caption: Experimental workflow for comparing drug effects on salivation.
Conclusion
References
- 1. A Guide to Medications Inducing Salivary Gland Dysfunction, Xerostomia, and Subjective Sialorrhea: A Systematic Review Sponsored by the World Workshop on Oral Medicine VI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fesoterodine in randomised clinical trials: an updated systematic clinical review of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter phase III trial studying this compound in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating HPLC-MS Methods for the Simultaneous Quantification of Trospium and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the simultaneous quantification of the anticholinergic drug trospium (B1681596) and its primary metabolite, spiroalcohol (azoniaspironortropanol). While validated HPLC-MS/MS methods are available for trospium, a validated method for the simultaneous analysis of both compounds is not readily found in current literature. This guide proposes a robust HPLC-MS/MS method for this purpose and compares it with existing and alternative analytical techniques.
Executive Summary
The accurate quantification of trospium and its metabolites is crucial for pharmacokinetic and toxicokinetic studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the gold standard for its superior sensitivity and specificity. This document outlines a proposed, state-of-the-art HPLC-MS/MS protocol for the simultaneous determination of trospium and its spiroalcohol metabolite. A detailed comparison with existing HPLC-MS/MS methods for trospium alone and other analytical approaches, such as HPLC with UV detection, is presented to aid researchers in selecting the most appropriate method for their needs.
Quantitative Data Comparison
The following tables summarize the performance of a validated HPLC-MS/MS method for trospium and provide a comparison with a proposed method for simultaneous analysis and an alternative HPLC-UV method.
Table 1: Performance of a Validated HPLC-MS/MS Method for Trospium Quantification in Human Plasma
| Parameter | Reported Performance |
| Linearity Range | 0.05 - 10 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.998[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1][2] |
| Intra-day Precision (%RSD) | < 15%[1][2] |
| Inter-day Precision (%RSD) | < 15%[1][2] |
| Accuracy (% Bias) | Within ±15%[1][2] |
| Mean Recovery | ~70%[2] |
Table 2: Comparison of Analytical Methods for Trospium and Spiroalcohol Quantification
| Feature | Proposed Simultaneous HPLC-MS/MS | HPLC-UV for Trospium | HPLC-Fluorescence for Spiroalcohol (with Derivatization) |
| Analytes | Trospium & Spiroalcohol | Trospium only | Spiroalcohol only |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (potential for interference) | High (dependent on derivatization reaction) |
| Sensitivity (LLOQ) | Estimated: < 0.1 ng/mL | ~10 µg/mL[3] | ~1 ng/mL[4] |
| Sample Preparation | Solid Phase Extraction (SPE) | Liquid-Liquid or Solid Phase Extraction | Alkaline Hydrolysis, Extraction, and Derivatization[4] |
| Run Time | Short (~3.5 min) | Moderate (~5-10 min) | Long (due to derivatization) |
| Advantages | High throughput, high sensitivity, simultaneous analysis | Cost-effective, widely available | Sensitive for the metabolite |
| Disadvantages | Higher initial instrument cost | Lower sensitivity and specificity | Labor-intensive, indirect analysis, potential for derivatization issues |
Experimental Protocols
Proposed HPLC-MS/MS Method for Simultaneous Quantification of Trospium and Spiroalcohol
This proposed method is based on established protocols for trospium and has been adapted for the simultaneous quantification of its spiroalcohol metabolite.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of plasma, add 25 µL of internal standard solution (Trospium-d8).
-
Vortex mix and load onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol (B129727).
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile (B52724).
-
-
Gradient: 5% B to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Alternative Method: HPLC-UV for Trospium
This method is suitable for the quantification of trospium in pharmaceutical dosage forms but generally lacks the sensitivity for bioanalytical applications.
1. Sample Preparation:
-
Extraction of the drug from the dosage form into a suitable solvent (e.g., methanol or a mixture of buffer and acetonitrile).
-
Filtration of the extract before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer) (e.g., 65:35 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Linearity Range: 50 - 150 µg/mL.[5]
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow of the proposed HPLC-MS/MS method.
Caption: Experimental workflow for the simultaneous quantification of trospium and spiroalcohol.
Caption: MRM-based detection of trospium, spiroalcohol, and the internal standard.
References
- 1. Determination of the quaternary ammonium compound trospium in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Stability-Indicating RP-UFLC Method for Determination of Trospium Chloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorimetric determination of the quaternary compound trospium and its metabolite in biological material after derivatization with benoxaprofen chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]
Trospium Chloride in Overactive Bladder: A Meta-Analysis of Clinical Trial Data Against Other Antimuscarinics
A comprehensive comparison of the efficacy and safety of trospium (B1681596) chloride with other leading antimuscarinic agents for the treatment of overactive bladder (OAB), supported by a meta-analysis of clinical trial data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies.
This comparison guide provides a meta-analytical overview of clinical trial data for trospium chloride in the context of other commonly prescribed antimuscarinic drugs for overactive bladder, namely oxybutynin (B1027) and tolterodine (B1663597). The data presented is synthesized from a range of systematic reviews and large-scale clinical trials to offer a quantitative and objective comparison of drug performance.
Efficacy Outcomes: A Head-to-Head Comparison
The primary goal of antimuscarinic therapy in OAB is to alleviate the burdensome symptoms of urinary frequency, urgency, and incontinence. The following tables summarize the comparative efficacy of this compound against oxybutynin and tolterodine based on key clinical endpoints.
Table 1: Comparative Efficacy of this compound vs. Oxybutynin in Overactive Bladder
| Efficacy Outcome | This compound | Oxybutynin | Notes |
| Mean Reduction in Micturitions per 24h | Equivalent to Oxybutynin[1] | Equivalent to this compound[1] | Both drugs demonstrated comparable efficacy in reducing the number of daily voids. |
| Mean Reduction in Urge Incontinence Episodes per Week | Non-inferior to Oxybutynin[2] | Non-inferior to this compound[2] | A 12-week, flexible-dose, noninferiority trial showed a median change of -10.42 for trospium and -10.00 for oxybutynin[2]. |
| Increase in Mean Voided Volume | Comparable to Oxybutynin[3] | Comparable to this compound[3] | Both treatments showed similar improvements in the volume of urine voided per micturition[3]. |
Table 2: Comparative Efficacy of this compound vs. Tolterodine in Overactive Bladder
| Efficacy Outcome | This compound | Tolterodine | Notes |
| Mean Reduction in Micturitions per 24h | Statistically more effective than placebo; comparable to tolterodine. | Statistically more effective than placebo; comparable to this compound. | One study showed trospium to be statistically more effective in decreasing urinary frequency compared to tolterodine[1]. |
| Mean Reduction in Urge Incontinence Episodes per 24h | Equivalent to Tolterodine[1] | Equivalent to this compound[1] | Both drugs showed similar efficacy in reducing urge incontinence episodes[1]. |
| Patient-Reported Outcomes (e.g., Quality of Life) | Significant improvements in quality of life metrics[3]. | Significant improvements in quality of life metrics[4][5] | Both drugs have been shown to improve patient-reported outcomes[3][4][5]. |
Safety and Tolerability Profile
A critical aspect of OAB treatment is the tolerability of the medication, as adverse events can significantly impact patient adherence. The most common side effects associated with antimuscarinic drugs are dry mouth, constipation, and blurred vision.
Table 3: Comparative Safety and Tolerability of this compound vs. Other Antimuscarinics
| Adverse Event | This compound | Oxybutynin | Tolterodine | Notes |
| Dry Mouth | Lower incidence than Oxybutynin[2] | Higher incidence than this compound[2] | Similar incidence to this compound[6] | In one study, worsening of dry mouth was reported by 51.2% of patients on trospium compared to 64.4% on oxybutynin[2]. Another source indicates a 23.1% incidence for tolterodine and 16.2% for trospium[7]. |
| Constipation | Similar incidence to other antimuscarinics. | Similar incidence to other antimuscarinics. | Similar incidence to other antimuscarinics. | User-reported data suggests a 20.6% incidence for trospium and 9.0% for tolterodine[7]. |
| Blurred Vision | Reported, but incidence rates vary. | Reported, but incidence rates vary. | Reported, but incidence rates vary. | User-reported data indicates a 4.4% incidence for trospium[7]. |
| Central Nervous System (CNS) Effects | Minimal, due to low blood-brain barrier penetration[1]. | Can have CNS effects. | Lower CNS effects than oxybutynin. | Trospium's quaternary ammonium (B1175870) structure limits its ability to cross the blood-brain barrier[1]. |
Experimental Protocols and Methodologies
The data presented in this guide are derived from robust clinical trials, the methodologies of which are crucial for interpreting the results. A typical clinical trial protocol for evaluating antimuscarinic drugs in OAB is outlined below.
Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled, parallel-group studies with a duration of 12 weeks or longer[2][3]. Some studies also include an active comparator arm to establish non-inferiority or superiority[2].
Patient Population: Inclusion criteria typically involve adult patients (≥18 years) with a clinical diagnosis of overactive bladder for at least 3 to 6 months. This is usually defined by a minimum number of micturitions (e.g., ≥8 per 24 hours) and urge incontinence episodes (e.g., ≥5 per week) documented in a patient diary during a screening phase[3]. Key exclusion criteria often include urinary retention, severe gastrointestinal conditions, and narrow-angle glaucoma.
Interventions and Dosages:
-
This compound: Commonly administered at a dose of 20 mg twice daily[1].
-
Oxybutynin: Immediate-release formulations are often dosed at 5 mg two or three times daily[8]. Extended-release formulations are also available.
-
Tolterodine: Typically administered as a 2 mg twice-daily immediate-release formulation or a 4 mg once-daily extended-release formulation[9].
Outcome Measures: Primary efficacy endpoints are typically the mean change from baseline in the number of micturitions and urge incontinence episodes per 24 hours, as recorded in patient diaries[3].
Secondary endpoints often include:
-
Mean change in voided volume per micturition.
-
Patient-reported outcomes (PROs) to assess the impact on quality of life, symptom bother, and treatment satisfaction. Commonly used instruments include:
Safety and tolerability are assessed through the monitoring and reporting of adverse events, vital signs, and laboratory parameters[2].
Signaling Pathways and Workflow
To visualize the underlying mechanisms and the process of evidence synthesis, the following diagrams are provided.
Caption: Mechanism of action of this compound in the bladder.
Caption: Workflow of a systematic review and meta-analysis.
References
- 1. auajournals.org [auajournals.org]
- 2. This compound and oxybutynin hydrochloride in a german study of adults with urinary urge incontinence: results of a 12-week, multicenter, randomized, double-blind, parallel-group, flexible-dose noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Patient-reported outcomes in patients with overactive bladder treated with mirabegron and tolterodine in a prospective, double-blind, randomized, two-period crossover, multicenter study (PREFER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Is newer better? - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. This compound versus oxybutynin: a randomized, double-blind, multicentre trial in the treatment of detrusor hyper-reflexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Patient-reported outcomes in overactive bladder: importance for determining clinical effectiveness of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Navigator: A Comparative Guide to Trospium Chloride Metabolism and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism and efficacy of trospium (B1681596) chloride across different species, supported by experimental data. The information presented is intended to aid researchers and professionals in the fields of pharmacology and drug development in understanding the interspecies variations of this antimuscarinic agent, crucial for translating preclinical findings to clinical outcomes.
Comparative Metabolism of Trospium Chloride
This compound, a quaternary ammonium (B1175870) compound, exhibits notable differences in its pharmacokinetic profile across species. While it is characterized by low oral bioavailability universally, the extent of metabolism and excretion pathways show species-specific variations.
Human: In humans, less than 10% of an orally administered dose of this compound is absorbed.[1] A significant portion of the absorbed drug is excreted unchanged in the urine through active tubular secretion.[1][2] The primary metabolic pathway is the hydrolysis of the ester bond, leading to the formation of a spiroalcohol metabolite.[2] This metabolite is pharmacologically inactive. Due to its hydrophilic nature and quaternary ammonium structure, this compound does not readily cross the blood-brain barrier.[3]
Rat: In rats, high oral doses of this compound (200 mg/kg/day) resulted in an Area Under the Curve (AUC) of 753 ng·h/mL.[4] Intravenous administration in rats demonstrated inhibition of cholinergic spasms of the bladder.[4] While detailed metabolic profiles in rats are not extensively published, the high doses used in toxicity studies suggest that, similar to humans, oral absorption is limited.
Dog: Studies in dogs have shown that intravenous administration of this compound leads to a dose-dependent decrease in maximum bladder pressure and an increase in residual urine.[5] This indicates a potent antimuscarinic effect on the lower urinary tract. Specific data on the metabolic profile of this compound in dogs is limited in the available literature.
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Parameter | Human | Rat | Dog |
| Oral Bioavailability | < 10%[1] | Data not available | Data not available |
| Primary Route of Elimination | Renal (primarily as unchanged drug)[1][2] | Data not available | Data not available |
| Major Metabolite | Spiroalcohol (via ester hydrolysis)[2] | Data not available | Data not available |
| AUC (Dose) | 88 ng·h/mL (40 mg daily)[4] | 753 ng·h/mL (200 mg/kg/day)[4] | Data not available |
| Plasma Protein Binding | 50-85% | Data not available | Data not available |
Comparative Efficacy of this compound
The efficacy of this compound in treating overactive bladder (OAB) and related conditions has been evaluated in various species, demonstrating its consistent antimuscarinic activity on the detrusor muscle.
Human: In clinical trials involving patients with OAB, this compound has been shown to significantly increase maximum cystometric bladder capacity and the volume at first detrusor contraction.[6][7] Treatment with this compound leads to a reduction in urinary frequency, urgency, and incontinence episodes.[1][8] Urodynamic studies in patients with detrusor hyperreflexia due to spinal cord injuries also demonstrated significant improvements in bladder capacity and a decrease in maximum detrusor pressure.[6]
Rat: In vitro studies using isolated rat bladder strips have shown that this compound effectively inhibits acetylcholine-induced contractions, demonstrating its direct relaxant effect on the detrusor muscle.
Dog: Urodynamic studies in decerebrated dogs revealed that intravenous administration of this compound at doses of 0.03, 0.1, and 0.3 mg/kg resulted in a significant decrease in maximum bladder pressure.[5] At the highest dose, a significant increase in residual urine was also observed, confirming its potent anticholinergic effect on bladder emptying.[5]
Table 2: Comparative Efficacy of this compound on Urodynamic Parameters
| Parameter | Human | Rat | Dog |
| Effect on Bladder Capacity | Increased[6][7] | Data not available | Data not available |
| Effect on Detrusor Pressure | Decreased[6] | (Inhibition of contractions) | Decreased[5] |
| Effect on Urinary Frequency | Decreased[1][8] | Data not available | Data not available |
| Effect on Residual Urine | No significant effect at therapeutic doses | Data not available | Increased (at 0.3 mg/kg IV)[5] |
Experimental Protocols
Pharmacokinetic Study in Rats (Oral Administration)
-
Animal Model: Male/Female Wistar rats (8-10 weeks old).
-
Drug Formulation: this compound dissolved in sterile water.
-
Administration: A single dose administered via oral gavage using a ball-tipped gavage needle. The volume is typically 5-10 mL/kg.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.
-
Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over 24 or 48 hours.
-
Sample Analysis: Plasma and urine concentrations of this compound and its metabolites are determined using a validated LC-MS/MS method.
Urodynamic Study in Dogs (Intravenous Administration)
-
Animal Model: Male/Female Beagle dogs.
-
Anesthesia: Animals are anesthetized (e.g., with a combination of propofol (B549288) and isoflurane) to allow for instrumentation and stable urodynamic recordings.
-
Surgical Preparation: A catheter is inserted into the bladder via the urethra for bladder filling and pressure measurement. A second catheter may be placed in the rectum to measure intra-abdominal pressure. An intravenous line is established for drug administration.
-
Cystometry: The bladder is filled with saline at a constant rate, and intravesical pressure is continuously recorded.
-
Drug Administration: this compound is administered intravenously as a bolus or infusion at varying doses.
-
Data Recording: Urodynamic parameters such as bladder capacity, micturition pressure, threshold pressure, and residual volume are recorded before and after drug administration.
Visualizations
Caption: Experimental workflow for comparative analysis.
References
- 1. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. [Effects of this compound on the lower urinary tract function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on urodynamic parameters in patients with detrusor hyperreflexia due to spinal cord injuries. A multicentre placebo-controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in patients with detrusor overactivity: meta-analysis of placebo-controlled, randomized, double-blind, multi-center clinical trials on the efficacy and safety of 20 mg this compound twice daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Once-daily this compound 60 mg extended-release provides effective, long-term relief of overactive bladder syndrome symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Trospium chloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Trospium chloride. The following procedural steps and data are critical for safe laboratory operations and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also harmful to aquatic life with long-lasting effects.[1] Adherence to proper PPE protocols is mandatory to ensure personnel safety.
| Hazard Classification | Required Personal Protective Equipment |
| Acute Oral Toxicity, Category 4 [2][3] | Respiratory Protection: A NIOSH-approved respirator is necessary when ventilation is inadequate or if dust is generated. |
| Acute Dermal Toxicity, Category 4 [1] | Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[2][4] |
| Acute Inhalation Toxicity, Category 4 [1] | Hand Protection: Use compatible, chemical-resistant gloves.[2] |
| Chronic Aquatic Toxicity, Category 3 [1] | Skin and Body Protection: Wear a lab coat or fire/flame resistant and impervious clothing.[2][4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep the substance away from incompatible materials such as oxidizing agents.[5]
2. Handling and Preparation:
-
All handling should occur in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[2][4]
3. Experimental Use:
-
Ensure all required PPE is worn correctly before beginning any procedure.
-
Have an emergency plan and necessary spill cleanup materials readily available.
-
Use tools and equipment that will not generate sparks.[2]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
First-Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2][4]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[2]
Spill Response Workflow:
Caption: Workflow for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Dispose of unused or waste this compound at an approved waste disposal facility.[2][3]
-
Adhered or collected material from a spill should be promptly disposed of in accordance with appropriate laws and regulations.[2]
-
The substance may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
Contaminated Packaging:
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[2]
-
Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
